2,5-Dichlorophenylhydrazine
Description
The exact mass of the compound (2,5-Dichlorophenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6102. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dichlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKWWERBNXLGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059789 | |
| Record name | Hydrazine, (2,5-dichlorophenyl)- | |
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Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305-15-7 | |
| Record name | (2,5-Dichlorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, (2,5-dichlorophenyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,5-Dichlorophenyl)hydrazine | |
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| Record name | Hydrazine, (2,5-dichlorophenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, (2,5-dichlorophenyl)- | |
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| Record name | 2,5-dichlorophenylhydrazine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.604 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-Dichlorophenylhydrazine molecular weight and formula
An In-depth Technical Guide to 2,5-Dichlorophenylhydrazine: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 305-15-7), a critical chemical intermediate in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, outlines key applications rooted in its chemical reactivity, and establishes robust analytical and safety procedures. The guide is structured to serve as a practical, field-proven resource, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the presented methodologies.
Core Physicochemical Properties
This compound is a halogenated aromatic hydrazine that typically appears as an off-white to light yellow crystalline solid at room temperature.[1] Its structural and physical characteristics are fundamental to its reactivity and handling. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties, solubility, and metabolic profile when incorporated into larger molecules.
The core identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆Cl₂N₂ | [2][3][4][5][6] |
| Molecular Weight | 177.03 g/mol | [2][3][5][7] |
| CAS Number | 305-15-7 | [2][3][4][6] |
| IUPAC Name | (2,5-dichlorophenyl)hydrazine | [2][5] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 102-103.5 °C | [2][7][8] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) | [1] |
| InChI Key | LZKWWERBNXLGLI-UHFFFAOYSA-N | [2][4][6] |
Synthesis and Mechanistic Rationale
The most common laboratory and industrial synthesis of this compound and its salts originates from 2,5-dichloroaniline.[9] The process is a classic example of diazo chemistry, involving a two-step sequence of diazotization followed by reduction. Understanding the mechanism is crucial for optimizing reaction conditions and ensuring product purity.
Synthesis Workflow Diagram
The following diagram illustrates the two-stage conversion of 2,5-dichloroaniline into the target hydrochloride salt.
Caption: Synthesis workflow for this compound HCl.
Step-by-Step Synthesis Protocol
This protocol describes the synthesis of this compound hydrochloride from 2,5-dichloroaniline.[9]
Step 1: Diazotization of 2,5-Dichloroaniline
-
In a reaction vessel equipped with a stirrer and cooling bath, suspend 2,5-dichloroaniline in aqueous hydrochloric acid.
-
Cool the mixture to 0 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction is exothermic, so the addition rate must be controlled to keep the temperature at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C after the addition is complete to ensure full conversion to the 2,5-dichlorophenyl diazonium chloride intermediate.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0 °C. SnCl₂ is a classic and effective reducing agent for diazonium salts.
-
Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution. The hydrazine nitrogen-nitrogen single bond is formed during this reduction step.
-
Allow the reaction to stir for 1 hour at 0 °C.[9]
-
Collect the resulting precipitate, which is the this compound hydrochloride salt, by vacuum filtration.
-
Wash the product with a small amount of cold water or isopropanol to remove residual acids and salts, then dry under vacuum.
Chemical Reactivity and Core Applications
As a hydrazine derivative, the reactivity of this compound is dominated by its nucleophilic -NH₂ group. This functionality makes it a versatile building block in organic synthesis.[1][10]
Key Reactions
-
Formation of Hydrazones: It readily reacts with aldehydes and ketones in condensation reactions to form stable hydrazones. This reaction is fundamental in both synthesis and analytical derivatization.[10]
-
Fischer Indole Synthesis: Phenylhydrazines are cornerstone reagents in the Fischer indole synthesis, a powerful method for constructing the indole ring system prevalent in many pharmaceuticals.
-
Cyclization Reactions: The hydrazine moiety can participate in cyclization reactions to form a variety of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry.[10]
Primary Applications
The compound's primary role is as a chemical intermediate.
-
Pharmaceuticals and Agrochemicals: It serves as a starting material or key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[1] Substituted phenylhydrazines are widely used to synthesize drugs for cancer, diabetes, and viral infections.[11]
-
Dye Manufacturing: Hydrazine derivatives are also employed in the synthesis of various dyes.[1]
-
Analytical Chemistry: Its ability to react with carbonyl compounds allows it to be used as a derivatizing agent, modifying target molecules to improve their detection and analysis by techniques like chromatography.[10] For example, it has been used in the preparation of D-erythrose 2,5-dichlorophenylhydrazon for analytical purposes.[7][8][12]
Caption: Reaction of this compound to form hydrazones.
Analytical Characterization
Ensuring the purity and identity of this compound is paramount for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment and impurity profiling.[6][13]
Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general framework for the analysis of this compound. Method validation (assessing linearity, accuracy, and precision) is required for use in a regulated environment.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
2. Chromatographic Conditions:
-
The following conditions are a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., Waters X-Bridge C18) | Provides good retention and selectivity for non-polar to moderately polar aromatic compounds.[13] |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) | Acetonitrile is a common organic modifier. The acid improves peak shape and suppresses silanol interactions. Formic acid is preferred for MS compatibility.[6] |
| Gradient/Isocratic | Gradient elution is recommended for separating potential impurities with different polarities. | |
| Flow Rate | 1.0 mL/min | Standard for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | |
| Detector | UV at 254 nm | The aromatic ring provides strong chromophoric activity at this wavelength. |
3. System Suitability:
-
Before sample analysis, perform replicate injections of a standard solution.
-
The Relative Standard Deviation (RSD) of the peak area should be less than 2.0% to ensure system precision.
4. Data Interpretation:
-
The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.
-
Spectroscopic data from techniques like Infrared (IR) and Mass Spectrometry (MS) should be used for definitive structural confirmation.[2][5]
Safety, Handling, and Hazard Management
This compound is a hazardous chemical and must be handled with appropriate precautions.[14] All personnel must be trained on its specific risks before handling.
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[5][14] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[14] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[14] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[5][14] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[5][14] |
| Combustibility | - | Dust can form an explosive mixture with air[14][15] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.[15]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with P2 cartridges.[7]
-
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[15] Avoid generating dust. Wash hands thoroughly after handling.[15] Store in a cool, dry, well-ventilated place in a tightly sealed container.[15][16]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor.[15] Rinse mouth. Do not induce vomiting.
-
If on Skin: Take off all contaminated clothing immediately. Wash with plenty of soap and water.[15]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[14][15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[15]
Conclusion
This compound is a valuable yet hazardous chemical intermediate. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical sector, is well-established. Professionals working with this compound must possess a thorough understanding of its properties, synthesis, and reactivity. Adherence to rigorous analytical and safety protocols is not merely a matter of compliance but a fundamental requirement for ensuring scientific integrity and personnel safety. This guide serves as a foundational resource to support the safe and effective use of this compound in research and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]
- 5. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrazine, (2,5-dichlorophenyl)- | SIELC Technologies [sielc.com]
- 7. This compound 98 305-15-7 [sigmaaldrich.com]
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- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Buy this compound | 305-15-7 [smolecule.com]
- 11. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. Bot Verification [rasayanjournal.co.in]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Spectral Analysis of 2,5-Dichlorophenylhydrazine
This guide provides an in-depth analysis of the spectral data for 2,5-Dichlorophenylhydrazine (C₆H₆Cl₂N₂), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] As researchers and professionals in drug development, a thorough understanding of the structural characteristics of such molecules is paramount for quality control, reaction monitoring, and regulatory compliance. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in the principles of spectroscopic analysis and field-proven insights.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic compound featuring a phenyl ring substituted with two chlorine atoms and a hydrazine group.[3] The relative positions of these substituents dictate the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. A comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra provides unambiguous confirmation of its structure and purity.
Below is a diagram illustrating the overall workflow for the spectroscopic identification of this compound.
Caption: Overall workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound reveals the number of chemically non-equivalent protons and their neighboring environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrumentation: The spectrum is typically recorded on a 400 MHz NMR spectrometer.[6]
-
Data Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.198 | Doublet | 1H | Ar-H |
| 7.180 | Doublet | 1H | Ar-H |
| 6.860 | Singlet | 1H | Ar-H |
| 6.605 | Doublet | 1H | -NH- |
| 4.300 | Broad Singlet | 2H | -NH₂ |
Data sourced from ChemicalBook.[7]
Interpretation of the ¹H NMR Spectrum
The aromatic region (6.5-8.0 ppm) displays signals for the three protons on the phenyl ring.[8] The presence of three distinct signals in this region is consistent with the 1,2,4-trisubstitution pattern of the benzene ring. The broad singlet at 4.30 ppm, integrating to two protons, is characteristic of the -NH₂ group of the hydrazine moiety. The signal at 6.605 ppm corresponds to the proton of the -NH- group. The downfield chemical shifts of the aromatic protons are a result of the deshielding effect of the aromatic ring current.[8] The splitting patterns (doublets and a singlet) of the aromatic protons provide information about their neighboring protons.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: The spectrum is recorded on the same 400 MHz spectrometer, with the carbon probe tuned to the appropriate frequency (e.g., 100 MHz).
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[9] A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of the ¹³C isotope.[10]
-
Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. The solvent signal (DMSO-d₆ at ~39.5 ppm) can be used for chemical shift referencing.
¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment |
| 147.1 | C-NHNH₂ |
| 131.5 | C-Cl |
| 129.4 | Ar-CH |
| 120.2 | C-Cl |
| 119.8 | Ar-CH |
| 113.6 | Ar-CH |
Note: The provided ¹³C NMR data is a representative spectrum. Actual values may vary slightly depending on the experimental conditions.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms of the dichlorophenyl ring, which are all chemically non-equivalent. The carbon atom attached to the hydrazine group (C-NHNH₂) is expected to be the most deshielded, appearing at the lowest field (~147.1 ppm). The carbons bonded to the electronegative chlorine atoms also appear downfield. The remaining signals correspond to the protonated aromatic carbons. The chemical shifts are consistent with values expected for substituted benzene rings.[11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[13]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] KBr is transparent in the mid-IR region and serves as a matrix.
-
Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is first acquired and subtracted from the sample spectrum.
IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Broad | N-H stretching (hydrazine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1600-1450 | Medium to Strong | Aromatic C=C stretching |
| 1100-1000 | Strong | C-Cl stretching |
| 850-800 | Strong | C-H out-of-plane bending (aromatic) |
Note: The IR data is a summary of expected characteristic absorptions.
Interpretation of the IR Spectrum
The broad absorption band in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazine group. The absorptions between 3100 and 3000 cm⁻¹ are typical for aromatic C-H stretching. The presence of sharp peaks in the 1600-1450 cm⁻¹ range confirms the presence of the aromatic ring (C=C stretching).[14] The strong absorption in the 1100-1000 cm⁻¹ region is indicative of the C-Cl stretching vibration. The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.[15] For a 1,2,4-trisubstituted benzene, a strong absorption is expected in the 850-800 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.[16]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[17][18]
-
Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[19]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Mass Spectral Data Summary
| m/z | Relative Intensity (%) | Assignment |
| 176 | 100.0 | [M]⁺• (Molecular Ion) |
| 178 | 63.6 | [M+2]⁺• |
| 180 | 10.3 | [M+4]⁺• |
| 141 | 25.9 | [M - NHNH₂]⁺ |
| 133 | 35.1 | [M - N₂H₃]⁺ |
| 111 | 19.4 | [C₆H₃Cl]⁺ |
| 75 | 13.0 | [C₆H₃]⁺ |
Data sourced from ChemicalBook.[7]
Interpretation of the Mass Spectrum
The mass spectrum of this compound shows a prominent molecular ion peak at m/z 176, which corresponds to the molecular weight of the compound (C₆H₆Cl₂N₂).[7] The isotopic pattern of the molecular ion is characteristic of a compound containing two chlorine atoms, with the [M+2]⁺• peak at m/z 178 having approximately two-thirds the intensity of the molecular ion peak, and a smaller [M+4]⁺• peak at m/z 180. The fragmentation pattern provides further structural confirmation. The loss of the hydrazine moiety (-NHNH₂) results in a fragment at m/z 141. Subsequent fragmentation leads to other characteristic ions as outlined in the table.
Below is a proposed fragmentation pathway for this compound under electron ionization.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Safety Considerations
This compound is classified as toxic if swallowed and causes serious eye irritation.[2][20][21] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS).[2]
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR spectroscopy identifies the key functional groups, namely the hydrazine and the chloro-aromatic moieties. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This multi-technique approach ensures the identity and purity of this compound, which is critical for its application in research and development.
References
- 1. SPECTROMETRIC IDENTIFICATION OF ORGANIC COMPOUNDS, 6TH ED - Robert Silverstein & Francis Webster - Google 圖書 [books.google.com.tw]
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A Comprehensive Technical Guide to the Stability and Storage of 2,5-Dichlorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorophenylhydrazine is a vital reagent in synthetic chemistry, particularly in the pharmaceutical and agrochemical industries, where it serves as a key building block for the synthesis of a variety of heterocyclic compounds, including indoles via the Fischer indole synthesis.[1] The integrity and purity of this compound are paramount to ensure the reliability and reproducibility of experimental outcomes. As a substituted arylhydrazine, this compound possesses inherent instabilities that necessitate stringent storage and handling protocols. This guide provides an in-depth analysis of the factors influencing its stability, recommended storage conditions, and detailed protocols for its safe handling, grounded in the principles of chemical reactivity and safety.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is the first step in ensuring its proper management. It is typically a light brown to off-white crystalline solid.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆Cl₂N₂ | [3] |
| Molecular Weight | 177.03 g/mol | |
| Melting Point | 102-103 °C | |
| Form | Solid | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane; sparingly soluble in water. | [4] |
The Intrinsic Instability of Arylhydrazines: A Mechanistic Perspective
The stability of this compound is intrinsically linked to the reactivity of the hydrazine functional group, which is susceptible to oxidation. The presence of the dichlorinated phenyl ring also influences its reactivity.
Sensitivity to Atmospheric Oxygen
Arylhydrazines are notoriously sensitive to atmospheric oxygen.[5] The oxidation of phenylhydrazine, a closely related compound, is known to be a complex, often autocatalytic process involving radical intermediates.[4] This process is initiated by the abstraction of a hydrogen atom from the hydrazine moiety, leading to the formation of a phenylhydrazyl radical. This radical can then react with molecular oxygen to generate superoxide radicals, which can further propagate the reaction chain. The presence of chlorine atoms on the phenyl ring can influence the rate of this oxidation by altering the electron density of the aromatic system.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy required to initiate the degradation of chlorinated aromatic compounds.[6] For arylhydrazines, light can promote the cleavage of the N-N bond, leading to the formation of various degradation products.[7] The presence of chlorine atoms can affect the absorption of UV light and influence the photodegradation pathways.
Hygroscopicity and Hydrolysis
This compound is hygroscopic and sensitive to moisture. The absorption of water can facilitate degradation by acting as a medium for oxidative reactions. While arylhydrazines are generally not prone to simple hydrolysis at the N-N bond under neutral conditions, the presence of acidic or basic impurities, which can be introduced by moisture, may catalyze decomposition. The pH of the local environment can significantly impact the stability of related compounds.[8]
Recommended Storage Conditions
To mitigate the inherent instabilities of this compound, the following storage conditions are imperative. The primary goal is the strict exclusion of air, light, and moisture.[9]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Lower temperatures slow down the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen.[9] |
| Light | Store in an amber, tightly sealed container in a dark location. | Protects the compound from photodegradation. |
| Moisture | Keep the container tightly closed and in a desiccated environment. | Prevents degradation facilitated by moisture and hydrolysis. |
| Incompatible Materials | Store away from strong oxidizing agents, bases, and metals. | Avoids rapid and potentially hazardous reactions.[2] |
The Enhanced Stability of the Hydrochloride Salt
This compound is also commonly available as its hydrochloride salt. Salt formation is a common strategy to improve the stability of amine-containing compounds.[10] The protonation of the basic nitrogen atom in the hydrazine moiety reduces its electron-donating capacity, making it less susceptible to oxidation. This is reflected in the significantly higher thermal stability of the hydrochloride salt compared to the free base. For applications where the free base is not explicitly required, using the hydrochloride salt is a prudent choice to ensure greater shelf-life and consistency.
Experimental Protocols for Handling and Storage
Adherence to meticulous handling techniques is as crucial as maintaining proper storage conditions. The following protocols are designed for researchers working with this compound in a laboratory setting.
Protocol for Weighing and Dispensing an Air-Sensitive Solid
This protocol outlines the procedure for accurately weighing and dispensing this compound while minimizing exposure to the atmosphere.
Materials:
-
Glovebox or Schlenk line with an inert gas supply (argon or nitrogen)
-
Spatula
-
Tared weighing vial or boat
-
Container of this compound
Procedure:
-
Inert Atmosphere Preparation: Purge the glovebox or Schlenk line with an inert gas to ensure an oxygen-free environment.
-
Transfer of Materials: Introduce the sealed container of this compound, a clean spatula, and a tared weighing vial into the inert atmosphere of the glovebox or have them ready for use with a Schlenk line.
-
Dispensing: Inside the glovebox, carefully open the container. Using the spatula, transfer the desired amount of the solid to the tared vial.[9]
-
Sealing: Immediately and securely seal the weighing vial and the primary container of the this compound.
-
Removal from Inert Atmosphere: If using a glovebox, transfer the sealed vial through the antechamber. If using a Schlenk line, ensure the reaction vessel is under a positive pressure of inert gas before adding the solid.[11]
Protocol for Long-Term Storage
Procedure:
-
Container Selection: Use an amber glass vial with a PTFE-lined cap.
-
Inert Gas Blanketing: After dispensing the required amount, flush the headspace of the container with a gentle stream of argon or nitrogen before tightly sealing the cap.
-
Secondary Containment: Place the sealed vial inside a larger, labeled container with a desiccant.
-
Storage Location: Store the secondary container in a cool, dark, and well-ventilated area designated for toxic and air-sensitive chemicals.
Visualization of Stability Factors and Handling Workflow
To visually summarize the critical aspects of handling and storing this compound, the following diagrams are provided.
Caption: Factors influencing the degradation of this compound and corresponding protective measures.
Caption: Workflow for the safe handling and storage of this compound.
Waste Disposal and Decontamination
Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety.
Waste Collection and Disposal
All waste containing this compound, including residual solids, contaminated weighing paper, and gloves, should be collected in a clearly labeled, sealed container for hazardous waste.[12] The disposal must be carried out through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13] Do not dispose of this chemical in the regular trash or down the drain.[12]
Decontamination and Quenching of Residuals
For decontaminating glassware or quenching small amounts of residual this compound, a solution of an oxidizing agent such as sodium hypochlorite (bleach) can be used. This should be done in a fume hood with appropriate personal protective equipment. The reaction can be exothermic, so the quenching agent should be added slowly and with cooling if necessary. The resulting solution should also be disposed of as hazardous waste.
Conclusion
The chemical integrity of this compound is contingent upon a comprehensive understanding of its inherent instabilities and the implementation of rigorous storage and handling protocols. Its sensitivity to air, light, and moisture necessitates the use of an inert atmosphere, protection from light, and dry conditions. For enhanced stability, the use of its hydrochloride salt is recommended when appropriate for the intended application. By adhering to the detailed guidelines and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of their work while maintaining a safe laboratory environment.
References
- 1. Buy this compound | 305-15-7 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Influence of atmospheric oxygen on leaf structure and starch deposition in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmaoffer.com [pharmaoffer.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Safety and Handling of 2,5-Dichlorophenylhydrazine
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the safety and handling precautions for 2,5-Dichlorophenylhydrazine (CAS No. 305-15-7). As a substituted hydrazine derivative, this compound presents a significant hazard profile that necessitates rigorous adherence to safety protocols. This document moves beyond standard Safety Data Sheet (SDS) information to provide a deeper understanding of the causality behind recommended procedures, ensuring a self-validating system of safety for laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the Core Dangers
This compound is a hazardous chemical, and a thorough understanding of its intrinsic properties is the foundation of safe handling. The primary risks are associated with its toxicity, irritant properties, and the general hazards of the hydrazine chemical class.
1.1. GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and concise summary of the hazards associated with this compound.[1][2]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation | Warning |
| Combustible Dust | - | May form combustible dust concentrations in air | - |
1.2. The "Why" Behind the Hazards: Insights into Hydrazine Chemistry
Hydrazine and its derivatives are known for their reactivity and toxicity.[3] The toxicity of this compound stems from its ability to be metabolized into reactive intermediates that can cause cellular damage.[3] The hydrazine moiety (-NHNH2) is a key structural feature responsible for its reactivity. The presence of two chlorine atoms on the phenyl ring can influence the compound's reactivity and metabolic pathways, but the fundamental hazards of the hydrazine group remain. Many hydrazine derivatives are considered potential occupational carcinogens.[3]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks associated with this compound, a combination of engineering controls and appropriate PPE is mandatory.
2.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[1][4]
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of any fugitive emissions.
-
Eyewash Stations and Safety Showers: Readily accessible and tested emergency eyewash stations and safety showers are critical in case of accidental contact.[5]
2.2. Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][4] | Prevents skin contact, which can be harmful and cause irritation. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for operations with a high potential for aerosol or dust generation. | Provides an additional layer of protection against inhalation, especially in situations where engineering controls may not be sufficient. |
Safe Handling and Storage Protocols: From Receipt to Disposal
Strict adherence to established protocols is essential for minimizing exposure and ensuring a safe working environment.
3.1. General Handling Procedures
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[5]
-
Minimize Dust and Aerosol Generation: Handle the solid material carefully to avoid creating dust.
-
Use Appropriate Tools: Use spark-proof tools and equipment where necessary, especially when handling larger quantities.
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]
3.2. Storage Requirements
-
Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5] The hydrazine functional group is a reducing agent and can react violently with oxidizers.
-
Ignition Sources: Store away from heat, sparks, and open flames.[5][6]
Experimental Workflow: Fischer Indole Synthesis with this compound
The Fischer indole synthesis is a common application for substituted phenylhydrazines.[7][8][9] This example protocol highlights the integration of safety measures into the experimental design.
4.1. Reaction Overview
The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from this compound and a ketone (e.g., cyclohexanone), to produce a substituted indole.[7][8][9]
Caption: Fischer Indole Synthesis Workflow.
4.2. Detailed Step-by-Step Protocol with Integrated Safety
-
Preparation (in a fume hood):
-
Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat).
-
Ensure the fume hood sash is at the appropriate working height.
-
Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) securely in the fume hood.
-
-
Charging Reagents (in a fume hood):
-
Carefully weigh the this compound solid in a tared container within the fume hood to avoid dust inhalation.
-
Add the this compound, ketone, and solvent to the reaction flask.
-
Slowly add the acid catalyst to the reaction mixture with stirring. The reaction of hydrazines with strong acids can be exothermic.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature using a controlled heating mantle.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Perform extraction and purification steps within the fume hood.
-
-
Waste Disposal:
-
Segregate all waste containing this compound and its derivatives into a clearly labeled hazardous waste container.
-
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
5.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.[5] |
5.2. Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[10]
-
Ventilate: Ensure the area is well-ventilated.[10]
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10]
-
Clean-up: Carefully collect the absorbed material into a suitable container for disposal.[10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[10]
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[10]
Caption: Spill Response Workflow.
Waste Disposal and Decontamination
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound waste is considered hazardous waste.
-
Collection: Collect all waste in designated, clearly labeled, and sealed containers.
-
Disposal: Dispose of hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.
Conclusion: A Culture of Safety
This compound is a valuable reagent in research and development, but its hazardous properties demand a high level of respect and caution. By understanding the underlying chemical principles of its reactivity and toxicity, and by rigorously implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.
References
- 1. safety.charlotte.edu [safety.charlotte.edu]
- 2. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying 2,5-Dichlorophenylhydrazine for Pharmaceutical Research
For the discerning researcher and drug development professional, the procurement of starting materials is not a trivial task. It is the foundational step upon which all subsequent discovery and development efforts are built. 2,5-Dichlorophenylhydrazine, a key building block in organic synthesis, particularly for creating indole structures via the Fischer indole synthesis, is a prime example of a reagent where quality, consistency, and supplier reliability are paramount.[1][2] This guide provides a technical framework for navigating the commercial landscape of this compound, ensuring that the material selected for your laboratory meets the rigorous demands of pharmaceutical research.
The Significance of this compound in Synthesis
This compound (CAS No. 305-15-7) is an aromatic hydrazine derivative.[3][4] Its utility in medicinal chemistry primarily stems from its role as a precursor in the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus found in a vast array of pharmacologically active compounds, including antimigraine agents of the triptan class.[2] The chlorine substituents on the phenyl ring influence the electronic properties of the molecule and provide synthetic handles for further functionalization, making it a valuable reagent for building molecular complexity.
Critical Quality Attributes (CQAs) for Research-Grade Material
Before engaging with suppliers, it is crucial to define the critical quality attributes (CQAs) for this compound. These are the physical, chemical, and biological characteristics that must be within an appropriate limit, range, or distribution to ensure the desired product quality.
-
Purity/Assay: For most research applications, a purity of ≥98% is a standard requirement. This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The presence of impurities can lead to unwanted side reactions, difficult purifications, and inaccurate biological data.
-
Isomeric Purity: The presence of other dichlorophenylhydrazine isomers (e.g., 2,4- or 3,5-isomers) is a significant concern as they can lead to the formation of undesired indole regioisomers, complicating downstream processing and analysis.
-
Residual Solvents & Starting Materials: Impurities from the manufacturing process, such as residual solvents or unreacted starting materials, must be controlled.
-
Physical Form: The material is typically supplied as a light brown powder or solid.[5] Its melting point is a key indicator of purity, with literature values around 102-104 °C.[5]
Table 1: Typical Specifications for Research-Grade this compound
| Parameter | Specification Range | Typical Analytical Method |
|---|---|---|
| Appearance | Light brown to brown solid/powder | Visual Inspection |
| Assay (Purity) | ≥ 98.0% | HPLC, GC |
| Melting Point | 102 - 104 °C | Capillary Melting Point |
| Molecular Formula | C₆H₆Cl₂N₂ | - |
| Molecular Weight | 177.03 g/mol | Mass Spectrometry |
Data synthesized from multiple supplier and safety data sheets.[4][5]
Navigating the Commercial Supplier Landscape
The supplier landscape for this compound ranges from large, well-established chemical conglomerates to smaller, specialized manufacturers. The choice of supplier often depends on the scale of research (milligram to kilogram) and specific documentation requirements.
Category 1: Global Research Chemical Suppliers These suppliers are ideal for discovery and early-stage development due to their extensive catalogs, small-quantity packaging, and readily available stock.
-
Sigma-Aldrich (Merck): A leading global supplier offering this compound, typically at 98% purity. They provide comprehensive documentation, including Safety Data Sheets (SDS) and access to Certificates of Analysis (CoA).
-
Thermo Fisher Scientific (Alfa Aesar): Another major distributor providing this reagent with detailed product specifications and safety information.[5]
-
Santa Cruz Biotechnology (SCBT): Offers this compound primarily for biochemical and proteomics research purposes.[3]
Category 2: Specialized and Bulk Manufacturers For process development and scale-up campaigns, engaging with manufacturers directly or through specialized distributors can be more cost-effective and allows for custom specifications.
-
ChemNet and ChemicalBook serve as directories to connect with various manufacturers, some of whom may offer larger quantities.[6][7]
-
Regional suppliers in India and other areas, such as India Fine Chemicals , may also be sources for this intermediate, though diligence in quality verification is essential.[8]
Table 2: Comparison of Representative Commercial Suppliers
| Supplier | Product Form | Typical Purity | Target Audience | Key Strength |
|---|---|---|---|---|
| Sigma-Aldrich (Merck) | Free Base & HCl Salt | 98% | Research, Pharma | Extensive documentation, global distribution |
| Thermo Fisher Scientific [5] | Solid Powder | Not specified | Research, Academia | Strong supply chain, readily available SDS |
| Santa Cruz Biotechnology [3] | Solid | Not specified | Biochemical Research | Research-use focus |
| Various (via ChemNet) [7] | Varies by mfg. | Varies | Bulk, Process Chem | Direct access to manufacturers |
Protocol for Incoming Quality Control (QC) Verification
Trust but verify. Relying solely on a supplier's CoA is not sufficient for rigorous pharmaceutical development. An orthogonal, in-house verification of the material's identity and purity is a self-validating system that ensures experimental integrity.
Workflow for Incoming Material Qualification
Caption: Workflow for incoming QC of this compound.
Step-by-Step QC Protocol:
-
Documentation Review: Upon receipt, immediately review the supplier's CoA and SDS.[5][9] Check for lot number consistency and ensure the specifications match your requirements.
-
¹H NMR for Identity Confirmation:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a proton NMR spectrum.
-
Confirm the presence of characteristic aromatic proton signals and the hydrazine N-H protons. The chemical shifts and splitting patterns should be consistent with the 2,5-dichloro substitution pattern.
-
-
RP-HPLC for Purity Assessment:
-
Develop a reverse-phase HPLC method. A C18 column is often a good starting point.[10]
-
The mobile phase can be a gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% TFA or formic acid).[11]
-
Prepare a standard solution of known concentration (e.g., 0.5 mg/mL) in a suitable diluent.[10]
-
Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. The detection wavelength should be set based on the UV absorbance maximum of the compound.[10]
-
-
FTIR for Functional Group Confirmation:
-
Acquire an Infrared spectrum of the solid material (e.g., using a KBr pellet or ATR).
-
Confirm the presence of key functional groups: N-H stretches (typically in the 3200-3400 cm⁻¹ region), C-H aromatic stretches (~3000-3100 cm⁻¹), and C-Cl stretches (in the fingerprint region).[4]
-
Application Example: Fischer Indole Synthesis
The primary value of this compound is its application in forming substituted indoles. The reaction proceeds by condensation with a ketone or aldehyde under acidic conditions to form a hydrazone, which then undergoes a[9][9]-sigmatropic rearrangement and cyclization.[2]
Illustrative Synthetic Pathway
Caption: Generalized Fischer Indole Synthesis using this compound.
This reaction highlights the necessity of a high-purity starting material. Any isomeric hydrazine impurities would lead to a mixture of final indole products, which are often difficult and costly to separate.
Safe Handling and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Toxicity: It is classified as toxic if swallowed and may cause skin and serious eye irritation.[5][12]
-
Handling: Always use in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[13] It should be kept away from incompatible materials such as strong oxidizing agents.
By implementing this comprehensive approach—defining quality attributes, strategically selecting suppliers, and rigorously verifying incoming material—researchers can mitigate risks associated with reagent quality and build a solid foundation for successful and reproducible drug discovery outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound 305-15-7, United-States this compound 305-15-7 Manufacturers, United-States this compound 305-15-7 Suppliers [chemnet.com]
- 8. This compound hydrochloride-India Fine Chemicals [indiafinechemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 305-15-7 Name: this compound [xixisys.com]
- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Introduction: The Role of 2,5-Dichlorophenylhydrazine in Synthetic Chemistry
An In-depth Technical Guide to the Physical and Thermal Properties of 2,5-Dichlorophenylhydrazine
Authored for Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 305-15-7) is a halogenated aromatic hydrazine that serves as a pivotal building block in various synthetic applications.[1] Its molecular structure, featuring a phenyl ring substituted with two chlorine atoms and a reactive hydrazine moiety, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The hydrazine functional group is particularly notable for its reactivity in condensation, oxidation, and cyclization reactions, enabling the construction of complex heterocyclic compounds and hydrazones.[1][2] A thorough understanding of its fundamental physicochemical properties, such as physical appearance and melting point, is critical for its effective use, ensuring reaction efficiency, and verifying the purity of synthesized materials.
Core Physicochemical Properties
A summary of the key identification and physical properties of this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 305-15-7 | [3][4] |
| Molecular Formula | C₆H₆Cl₂N₂ | [3] |
| Molecular Weight | 177.03 g/mol | [4] |
| IUPAC Name | (2,5-dichlorophenyl)hydrazine | [4] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane; low solubility in water. | [1] |
Physical Appearance: A Key Quality Indicator
At ambient temperature, this compound exists as a solid.[1] Its typical appearance in a laboratory or commercial setting is that of a crystalline powder.[1] The color of the compound can vary, which may be indicative of its purity. High-purity batches are often described as off-white to light yellow, while less pure samples may appear as a light brown powder.[1][5][6] Any significant deviation from this expected appearance warrants further analytical investigation to assess purity before use in sensitive synthetic applications.
Melting Point: A Critical Parameter for Purity and Stability
The melting point of a crystalline solid is a fundamental thermal property that provides a strong indication of its identity and purity. For a pure substance, the melting point occurs over a sharp, well-defined temperature range. The presence of impurities typically causes a depression and broadening of this range.
Reported Melting Point Data
Multiple sources have reported the melting point of this compound, with slight variations. These values are summarized below.
| Reported Melting Point (°C) | Reported Melting Point (°F) | Source(s) |
| 89.0 | 192.2 | [1] |
| 100 - 104 | 212 - 219.2 | [6] |
| 102 - 103 | 215.6 - 217.4 | [7] |
| 102 - 103.5 | 215.6 - 218.3 | [3] |
This range, generally centered around 100-104 °C , is the accepted melting point for the free base form of the compound.[3][6][7] The variation observed across different sources is common and can be attributed to differences in sample purity and the specific methodology used for determination.
It is crucial to distinguish the free base from its salt forms. The hydrochloride salt of this compound, for instance, exhibits a significantly higher decomposition temperature, reported to be in the range of 186-208°C.[2] This highlights the importance of correctly identifying the specific form of the compound being handled.
Standard Protocol for Melting Point Determination
The following protocol outlines a standard method for accurately determining the melting point of this compound using a modern digital melting point apparatus. This protocol is designed to be a self-validating system by incorporating a certified reference standard.
Objective: To accurately determine the melting point range of a this compound sample.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Certified melting point reference standard (e.g., Vanillin, m.p. 81-83°C)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample under a vacuum.
-
Place a small amount of the sample onto a clean, dry surface.
-
Using a spatula, crush the sample into a fine powder. For crystalline materials, a mortar and pestle may be used to ensure a uniform, fine powder. This is critical for efficient and uniform heat transfer within the capillary tube.
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the powder down.
-
Repeat until the sample is packed to a height of 2-3 mm. A tightly packed, small sample size ensures a more accurate and sharp melting point reading.
-
-
Apparatus Calibration Verification:
-
Before analyzing the target compound, verify the apparatus's calibration.
-
Prepare a capillary tube with the certified reference standard using the same loading technique.
-
Set the apparatus to a heating program appropriate for the standard.
-
Run the program and record the melting range of the standard.
-
The observed melting point must fall within the certified range of the standard. If it does not, the apparatus requires recalibration according to the manufacturer's instructions. This step establishes the trustworthiness of the instrument.
-
-
Melting Point Analysis of this compound:
-
Place the loaded capillary tube containing this compound into the heating block of the apparatus.
-
Set the starting temperature to approximately 10-15°C below the expected melting point (e.g., 85°C).
-
Set the heating rate (ramp rate) to 1-2°C per minute. A slow ramp rate is essential for allowing the sample and the thermometer to be in thermal equilibrium, which is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last solid crystal melts into a clear liquid (T2).
-
The melting point range is reported as T1 - T2.
-
-
Data Interpretation:
-
A sharp melting range (e.g., 0.5-2°C) is indicative of high purity.
-
A broad or depressed melting range suggests the presence of impurities.
-
Workflow Visualization
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for Accurate Melting Point Determination.
Safety and Handling
This compound is classified as a hazardous substance. It is toxic if swallowed and may cause skin, eye, and respiratory irritation.[6][8][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[8] Users should consult the Safety Data Sheet (SDS) for comprehensive safety and disposal information before working with this compound.[6][8][10]
Conclusion
This compound is a solid crystalline powder, typically off-white to light brown, with a melting point generally accepted to be in the range of 100-104°C. This thermal characteristic is a critical quality control parameter directly linked to the compound's purity. Adherence to a rigorous, well-validated experimental protocol for melting point determination is essential for researchers and drug development professionals to ensure the quality and reliability of this important synthetic precursor.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Buy this compound | 305-15-7 [smolecule.com]
- 3. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]
- 4. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 305-15-7 Name: this compound [xixisys.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
2,5-Dichlorophenylhydrazine hydrochloride properties
An In-depth Technical Guide to 2,5-Dichlorophenylhydrazine Hydrochloride for Advanced Research Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound hydrochloride (CAS No: 50709-35-8). It moves beyond a simple data sheet to provide field-proven insights into the compound's properties, handling, and application, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.
Core Molecular Profile and Physicochemical Properties
This compound hydrochloride is a substituted hydrazine derivative widely utilized as a building block in organic synthesis, particularly for creating heterocyclic scaffolds of medicinal interest.[1][2] The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly influences its reactivity, stability, and physical properties compared to unsubstituted phenylhydrazine. The hydrochloride salt form enhances its thermal stability and modifies its solubility profile, making it a convenient form for storage and handling.[3]
Key Identifiers and Properties
A summary of the core physicochemical properties for the hydrochloride salt and its corresponding free base is presented below for comparative analysis.
| Property | This compound Hydrochloride | This compound (Free Base) |
| CAS Number | 50709-35-8[4] | 305-15-7[3][5] |
| Molecular Formula | C₆H₇Cl₃N₂[4] | C₆H₆Cl₂N₂[3][5] |
| Molecular Weight | 213.49 g/mol [4] | 177.03 g/mol [3] |
| Appearance | Off-white to light yellow crystalline solid[6] | Crystalline powder[6] |
| Melting Point | 208 °C (with decomposition)[3][4] | 102-103.5 °C[3][7] |
| InChI Key | RQZTURFFWSJCMT-UHFFFAOYSA-N[8] | N/A |
Solubility Characteristics: A Practical Perspective
The selection of an appropriate solvent is critical for reaction setup, purification, and analytical sample preparation. The solubility of this compound is dictated by the hydrophobic dichlorophenyl moiety and the polar hydrazine group.
-
Aqueous Solubility : The compound exhibits very limited solubility in water, a characteristic attributed to its predominantly hydrophobic nature.[3][6]
-
Organic Solvent Solubility : It is highly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] Its solubility is moderate in alcohols like ethanol and methanol, and it can be dissolved in chlorinated solvents such as dichloromethane.[6] It is generally insoluble in non-polar solvents like hexane.[3]
Application Insight: The high solubility in DMSO makes it an ideal solvent for preparing stock solutions for high-throughput screening and for NMR analysis, as it readily dissolves the compound and its deuterated form (DMSO-d₆) does not interfere with the key proton signals.
Spectral Signature for Structural Verification
Unambiguous structural confirmation is paramount. Below are the expected spectral characteristics for this compound.
¹H Nuclear Magnetic Resonance (NMR)
¹H NMR analysis in a deuterated solvent like DMSO-d₆ provides definitive structural proof. The electron-withdrawing chlorine atoms create an unsymmetrical aromatic environment, leading to distinct signals for the three aromatic protons.[3]
-
Aromatic Region (δ 6.6-7.2 ppm) : Three distinct signals are expected, corresponding to the protons at the C-3, C-4, and C-6 positions of the phenyl ring.[3]
-
Hydrazine Protons (NH-NH₂) : The protons of the hydrazine group are exchangeable and may appear as broad signals. Their chemical shift can be concentration and temperature-dependent.
Protocol: ¹H NMR Sample Preparation (Self-Validating)
-
Mass Measurement : Accurately weigh 5-10 mg of this compound hydrochloride.
-
Solvent Selection : Add approximately 0.7 mL of DMSO-d₆. The choice of DMSO-d₆ is based on its excellent solvating power for this compound.[3]
-
Dissolution : Vortex the sample until the solid is completely dissolved. A clear, homogenous solution is indicative of proper preparation. If particulates remain, solubility may be an issue, and gentle warming can be attempted.
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis : Acquire the spectrum on a 400 MHz or higher spectrometer. The resulting spectrum should be compared against a reference or predicted spectrum to confirm identity.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretching : Look for peaks in the 3100-3400 cm⁻¹ region, characteristic of the hydrazine N-H bonds.
-
Aromatic C-H Stretching : Signals typically appear just above 3000 cm⁻¹.
-
C=C Stretching : Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretching : Strong absorptions in the fingerprint region, typically around 700-850 cm⁻¹, correspond to the C-Cl bonds.
SpectraBase and the NIST Chemistry WebBook are authoritative sources for reference IR spectra.[7][9][10]
Synthesis and Reactivity Profile
This compound hydrochloride is a versatile intermediate. Its primary reactivity stems from the nucleophilic hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds.
Typical Synthesis Pathway
The compound is commonly synthesized from 2,5-dichloroaniline via a two-step process involving diazotization followed by reduction.[11][12] This is a robust and scalable method used widely in industrial and laboratory settings.
Caption: General synthesis workflow for this compound hydrochloride.
Protocol: Laboratory Scale Synthesis
This protocol is adapted from established procedures for synthesizing substituted phenylhydrazines.[12]
-
Diazotization (Step 1) :
-
Dissolve 2,5-dichloroaniline (1 equivalent) in 6 M hydrochloric acid. Cool the solution to -5 °C in an ice-salt bath. Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature. The formation of the diazonium salt is complete.
-
-
Reduction (Step 2) :
-
Prepare a solution of stannous chloride (SnCl₂) (2.5-3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Add the cold diazonium salt solution dropwise to the SnCl₂ solution. Causality: SnCl₂ is an effective reducing agent for converting the diazonium group to a hydrazine.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. A precipitate should form.
-
Collect the solid product by filtration, wash with a small amount of cold dilute HCl, and dry under vacuum. The product is typically used without further purification.
-
Key Reactions in Drug Development
The primary utility of this compound lies in its ability to form heterocyclic structures.
-
Hydrazone Formation : Reacts with aldehydes and ketones to form hydrazones, which are often stable intermediates for further cyclization reactions.[3]
-
Pyrazole Synthesis : Condensation with 1,3-dicarbonyl compounds yields pyrazole derivatives, a scaffold present in numerous pharmaceuticals like the anti-inflammatory drug Celecoxib.[2]
-
Fischer Indole Synthesis : A cornerstone reaction where it reacts with a ketone or aldehyde under acidic conditions to produce an indole ring, a privileged structure in medicinal chemistry.
Caption: Reaction schematic for the Fischer Indole Synthesis.
Safety, Handling, and Storage
Proper handling of this compound hydrochloride is essential due to its hazardous nature.
Hazard Profile
-
Classification : The hydrochloride salt is classified under GHS as causing severe skin burns and eye damage (H314). The free base is considered toxic if swallowed and causes skin and eye irritation.[13]
-
Pictogram : The primary pictogram is "Corrosion" (GHS05).
-
Signal Word : Danger.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[14] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment :
-
Gloves : Wear nitrile or other chemically resistant gloves.
-
Eye Protection : Use chemical safety goggles or a face shield.[14]
-
Lab Coat : A standard lab coat is required.
-
Storage
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Protect from moisture.
-
Incompatibilities : Keep away from strong oxidizing agents.
References
- 1. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 2. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Buy this compound | 305-15-7 [smolecule.com]
- 4. This compound hydrochloride | 50709-35-8 [chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]
- 8. (2,5-Dichlorophenyl)hydrazine hydrochloride | 50709-35-8 [sigmaaldrich.com]
- 9. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
Methodological & Application
Introduction: The Strategic Importance of 2,5-Dichlorophenylhydrazine in Synthesis
An Application Guide to the Reaction of 2,5-Dichlorophenylhydrazine with Aldehydes and Ketones: Protocols for Hydrazone and Indole Synthesis
In the landscape of medicinal chemistry and drug discovery, the synthesis of nitrogen-containing heterocycles remains a cornerstone of innovation. Among the vast array of synthetic reagents, this compound stands out as a versatile and powerful building block. Its reactions with aldehydes and ketones provide a direct route to two important classes of compounds: 2,5-dichlorophenylhydrazones and, more significantly, 5,8-dichloro-substituted indoles.
Indole scaffolds are considered "privileged structures" in pharmacology, forming the core of numerous natural products and pharmaceutical agents with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The Fischer indole synthesis, a reaction discovered in 1883, remains one of the most reliable and widely used methods for constructing the indole ring system.[3][4] By employing this compound, researchers can introduce a specific dichlorination pattern onto the indole core, providing a handle for further functionalization or directly influencing the molecule's pharmacological profile.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explain the underlying mechanisms, providing the causal logic behind experimental choices. We will first explore the formation of stable hydrazones and then delve into the powerful Fischer indole synthesis for the construction of dichloro-indoles, complete with detailed, self-validating protocols and characterization guidelines.
Part 1: Synthesis of 2,5-Dichlorophenylhydrazones
The initial reaction between this compound and an aldehyde or ketone is a condensation reaction that forms a 2,5-dichlorophenylhydrazone.[5] This reaction itself is a robust method for derivatizing carbonyl compounds and can serve as an endpoint for creating compounds with unique biological activities or as a necessary first step for subsequent transformations like the Fischer indole synthesis.
Reaction Mechanism: Nucleophilic Addition-Elimination
The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which activates the carbonyl group for nucleophilic attack.
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The terminal nitrogen of the this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon.[5]
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Elimination of Water: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen helps to push out the water molecule, forming a C=N double bond and regenerating the acid catalyst.[6]
The resulting product is a stable 2,5-dichlorophenylhydrazone.
Caption: Mechanism of 2,5-Dichlorophenylhydrazone Formation.
Protocol 1: General Synthesis of a 2,5-Dichlorophenylhydrazone
This protocol describes a general method for synthesizing a 2,5-dichlorophenylhydrazone from an aldehyde or ketone.
Materials:
-
This compound (or its hydrochloride salt)
-
Aldehyde or Ketone
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard glassware for reflux and filtration
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the aldehyde or ketone in a minimal amount of absolute ethanol.
-
Reagent Addition: Add a solution of 1.0 equivalent of this compound dissolved in absolute ethanol. Note: If using the hydrochloride salt, add 1.1 equivalents of a base like sodium acetate to free the hydrazine.
-
Catalysis: Add 3-5 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation by activating the carbonyl group.[7]
-
Reaction: Equip the flask with a condenser and reflux the mixture for 2-5 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The hydrazone product, which is often a colored solid, will precipitate.[7]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[8]
-
Characterization: Dry the purified product and characterize it by melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 2: The Fischer Indole Synthesis
The true synthetic power of the reaction between this compound and carbonyl compounds is realized through the Fischer indole synthesis. This acid-catalyzed cyclization transforms the initially formed hydrazone into a highly valuable 5,8-dichloroindole core.[3][9]
Reaction Mechanism: A Cascade of Transformations
The mechanism of the Fischer indole synthesis is a fascinating cascade of intramolecular rearrangements and cyclization steps. It is one of the most studied and important name reactions in organic chemistry.
-
Hydrazone Formation: The reaction begins with the formation of the 2,5-dichlorophenylhydrazone as described in Part 1.
-
Tautomerization: Under acidic conditions, the hydrazone tautomerizes to its ene-hydrazine form. This step is crucial as it sets the stage for the key bond-forming event.[4][10]
-
[9][9]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[9][9]-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement). This is the rate-determining step and involves the formation of a new C-C bond, breaking the aromaticity of the benzene ring temporarily.[3][4]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the newly formed aniline-like nitrogen onto the imine carbon forms a five-membered ring (an aminal).[4][9]
-
Elimination of Ammonia: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss leads to the formation of the stable, aromatic indole ring.[4]
Caption: Mechanism of the Fischer Indole Synthesis.
Key Considerations for a Successful Synthesis
The success of the Fischer indole synthesis depends heavily on the choice of reaction conditions.
| Parameter | Options | Rationale & Field Insights |
| Acid Catalyst | Brønsted Acids: HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA) Lewis Acids: ZnCl₂, BF₃, AlCl₃ | The choice of acid is critical and substrate-dependent.[3][4] PPA is often effective as both a catalyst and a solvent at high temperatures. Lewis acids like ZnCl₂ are classic choices and work well for many substrates.[11] The strength of the acid can influence the rate and yield; stronger acids can sometimes lead to decomposition, especially with sensitive substrates.[10] |
| Solvent | Acetic Acid, Ethanol, Toluene, Dioxane, or neat (with PPA) | The solvent must be stable to the acidic conditions and high temperatures often required. Acetic acid is a common choice as it acts as both a solvent and a co-catalyst.[3] For one-pot procedures, a solvent like ethanol can be used for the initial hydrazone formation, followed by the addition of a stronger acid for the cyclization step. |
| Temperature | Room Temperature to >200 °C | Hydrazone formation is often facile at room temperature or with gentle heating. The subsequent cyclization step typically requires elevated temperatures (80 °C to reflux) to overcome the activation energy of the[9][9]-sigmatropic rearrangement.[12] |
| Carbonyl Substrate | Aldehydes, Ketones (with α-hydrogens) | The aldehyde or ketone must have at least one α-hydrogen to form the necessary ene-hydrazine intermediate.[9] Symmetrical ketones (e.g., acetone, cyclohexanone) give a single indole product, while unsymmetrical ketones can potentially yield a mixture of regioisomers. |
Protocol 2: One-Pot Fischer Indole Synthesis of a 5,8-Dichloroindole
This protocol outlines a robust, one-pot procedure suitable for many aldehydes and ketones.
Materials:
-
This compound hydrochloride
-
Ketone or Aldehyde (e.g., Cyclohexanone)
-
Glacial Acetic Acid
-
Zinc Chloride (ZnCl₂), anhydrous
-
Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound hydrochloride (1.0 eq), the carbonyl compound (1.1 eq), and glacial acetic acid. Note: A one-pot reaction is often feasible because hydrazone formation is also acid-promoted.[13]
-
Catalyst Addition: Carefully add a Lewis acid catalyst such as anhydrous zinc chloride (1.2 eq).[11] The reaction can be exothermic.
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-12 hours. Monitor the reaction by TLC until the intermediate hydrazone (if visible) is consumed and the product spot is maximized.
-
Workup - Quenching: Cool the reaction to room temperature and carefully pour it into a beaker of ice water. This will precipitate the crude product and quench the reaction.
-
Workup - Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5,8-dichloroindole.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Visualization of the Experimental Workflow
The path from starting materials to a fully characterized final product involves a series of logical steps, each with a specific purpose.
Caption: General Experimental Workflow for Synthesis and Validation.
Conclusion
The reaction of this compound with aldehydes and ketones is a cornerstone transformation for synthetic and medicinal chemists. It offers a reliable and versatile pathway to both stable hydrazone derivatives and, more importantly, the synthetically challenging 5,8-dichloroindole scaffold via the Fischer indole synthesis. A thorough understanding of the underlying mechanisms—from the initial nucleophilic attack to the elegant[9][9]-sigmatropic rearrangement—empowers researchers to troubleshoot and optimize these reactions for their specific substrates. The protocols and insights provided herein serve as a robust foundation for professionals in drug discovery and chemical research to harness the full potential of this powerful reaction, accelerating the development of novel chemical entities.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. ijarsct.co.in [ijarsct.co.in]
Application Note: A Detailed Protocol for the Fischer Indole Synthesis of 6,9-Dichloro-1,2,3,4-tetrahydrocarbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus.[1] This fundamental heterocyclic scaffold is a cornerstone in a vast array of biologically active compounds, including many pharmaceuticals, agrochemicals, and natural products.[2][3] The reaction's power lies in its ability to generate substituted indoles by simply varying the starting arylhydrazine and carbonyl compound (aldehyde or ketone).[4]
This application note provides a comprehensive, field-tested protocol for the synthesis of a dichlorinated indole derivative using 2,5-dichlorophenylhydrazine. Chlorinated indoles are of significant interest in medicinal chemistry, as the inclusion of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. We will detail the synthesis of 6,9-dichloro-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone, explaining the mechanistic rationale behind the protocol and providing a robust, step-by-step guide for its successful execution.
Mechanistic Rationale: A Cascade of Acid-Catalyzed Transformations
The Fischer indole synthesis is not a simple condensation but a sophisticated cascade of reactions initiated by an acid catalyst.[5] Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates. The entire process can be broken down into three primary stages.[2][6]
-
Hydrazone Formation: The synthesis begins with the acid-catalyzed condensation of the arylhydrazine (this compound) with a carbonyl compound (cyclohexanone). This is a classical addition-elimination reaction that forms the corresponding phenylhydrazone intermediate.[7][8] This intermediate can be isolated but is often generated in situ for operational efficiency.[2]
-
Tautomerization and[9][9]-Sigmatropic Rearrangement: The phenylhydrazone tautomerizes to its more reactive enamine form ('ene-hydrazine').[6] Following protonation, this intermediate undergoes the key, irreversible[9][9]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, thereby disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[4][10] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[6]
-
Cyclization and Aromatization: The di-imine intermediate undergoes acid-catalyzed cyclization to form a five-membered aminoacetal (or aminal) ring.[2] The final step involves the elimination of an ammonia molecule and a proton transfer, which re-establishes the aromatic system and yields the energetically favorable indole product.[5]
The choice of acid catalyst is critical; both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective and drive the key protonation and rearrangement steps.[3][5]
Safety Precautions and Hazard Management
This compound is a hazardous chemical. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[11][12] It causes serious skin and eye irritation and may cause respiratory irritation.[12]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[11][13]
-
Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container.[13]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[11]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[11]
-
If swallowed: Immediately call a POISON CENTER or doctor.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before beginning this protocol.[11][12][14]
Experimental Workflow and Protocol
This protocol details the one-pot synthesis of 6,9-dichloro-1,2,3,4-tetrahydrocarbazole.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 6,9-dichloro-1,2,3,4-tetrahydrocarbazole.
Materials and Equipment
-
Reagents:
-
This compound (or its hydrochloride salt)
-
Cyclohexanone
-
Polyphosphoric Acid (PPA)
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
TLC plates (silica gel) and developing chamber
-
Rotary evaporator
-
Data and Reagent Summary
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| This compound | C₆H₆Cl₂N₂ | 177.03 | 2.00 g | 11.3 | 1.0 |
| Cyclohexanone | C₆H₁₀O | 98.14 | 1.16 g (1.22 mL) | 11.8 | 1.05 |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - | Solvent |
| Polyphosphoric Acid | H₆P₄O₁₃ | 337.93 | ~15 g | - | Catalyst/Solvent |
Step-by-Step Synthesis Protocol
-
Reaction Setup (Hydrazone Formation):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.00 g, 11.3 mmol).
-
Add absolute ethanol (20 mL) and stir the mixture. If using the hydrochloride salt of the hydrazine, add 1.05 equivalents of a mild base like sodium acetate and stir for 10 minutes before proceeding.
-
Add cyclohexanone (1.22 mL, 11.8 mmol) to the mixture.
-
Stir the reaction at room temperature for 30 minutes to facilitate the in situ formation of the phenylhydrazone.
-
-
Indolization (Cyclization):
-
Carefully add polyphosphoric acid (~15 g) to the reaction flask. PPA is highly viscous; it can be warmed slightly to aid transfer.
-
Attach a condenser to the flask and begin heating the mixture using a heating mantle.
-
Raise the internal temperature to 100-110 °C and maintain it for 2-3 hours. The reaction mixture will darken.
-
Monitor the reaction's progress by TLC (e.g., using a 1:4 Ethyl Acetate:Hexanes mobile phase), observing the consumption of the hydrazone intermediate.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
In a separate large beaker, prepare approximately 100 mL of an ice-water slurry.
-
Slowly and carefully pour the viscous reaction mixture into the ice-water with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Neutralize the acidic slurry by slowly adding a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with deionized water (3 x 30 mL) to remove any inorganic salts.
-
-
Purification:
-
Transfer the crude solid to a beaker.
-
Perform recrystallization using a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 6,9-dichloro-1,2,3,4-tetrahydrocarbazole.
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of a dichloro-substituted indole derivative via the Fischer indole synthesis. By understanding the underlying mechanism and adhering to the safety precautions, researchers can effectively utilize this century-old reaction to generate complex heterocyclic structures.[15] The versatility of this synthesis allows for broad application in the development of novel compounds for the pharmaceutical and materials science industries.[3][16]
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. testbook.com [testbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
- 15. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. nbinno.com [nbinno.com]
The Strategic Synthesis of 5,7-Dichloroindoles from 2,5-Dichlorophenylhydrazine: A Guide for Medicinal Chemists
Introduction: The Enduring Significance of the Indole Scaffold and the Utility of Dichloro-Substitution
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for a wide range of biological activities, making it a privileged scaffold in drug discovery. Among the myriad of substituted indoles, those bearing halogen atoms, particularly chlorine, have garnered significant attention. The introduction of chlorine atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, often leading to enhanced therapeutic potential.
This technical guide focuses on the synthesis of a specific class of halogenated indoles: 5,7-dichloroindoles. These compounds, accessible from the readily available starting material 2,5-dichlorophenylhydrazine, represent valuable building blocks for the development of novel therapeutic agents. The strategic placement of chlorine atoms at the 5 and 7 positions of the indole ring can impart unique pharmacological profiles, making them attractive targets for researchers in oncology, infectious diseases, and neuroscience. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization of 5,7-dichloroindole derivatives, with a particular emphasis on the venerable Fischer indole synthesis.
Synthetic Methodologies: Mastering the Fischer Indole Synthesis for Dichloroindoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing the indole ring system.[2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone).[4]
The presence of two electron-withdrawing chlorine atoms on the phenylhydrazine ring, as in our starting material this compound, can decrease the nucleophilicity of the hydrazine nitrogens. This necessitates careful optimization of the reaction conditions to achieve efficient cyclization. The choice of acid catalyst, solvent, and temperature are all critical parameters that must be considered.
Mechanism of the Fischer Indole Synthesis
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The key steps are as follows:
-
Hydrazone Formation: The reaction commences with the condensation of this compound with an aldehyde or ketone to form the corresponding phenylhydrazone. This is an equilibrium process that is typically favored by the removal of water.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a[5][5]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization occurs.
-
Elimination of Ammonia: The resulting cyclic intermediate eliminates a molecule of ammonia to afford the final aromatic indole product.
Figure 1: A simplified workflow of the Fischer indole synthesis.
Catalyst Selection for Electron-Deficient Systems
The choice of acid catalyst is critical for the successful synthesis of 5,7-dichloroindoles. Both Brønsted and Lewis acids can be employed.[3] For electron-deficient phenylhydrazines, stronger acids or higher temperatures may be required to facilitate the key[5][5]-sigmatropic rearrangement.
-
Brønsted Acids: Polyphosphoric acid (PPA) is a particularly effective catalyst for this transformation, acting as both a strong acid and a dehydrating agent. Other options include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[2]
-
Lewis Acids: Zinc chloride (ZnCl₂) is a commonly used and effective Lewis acid catalyst.[6] Boron trifluoride (BF₃) and aluminum chloride (AlCl₃) are also viable options.[3]
The optimal catalyst will depend on the specific carbonyl compound used and the desired reaction scale. It is often beneficial to screen a variety of catalysts to identify the most efficient conditions for a particular substrate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 5,7-dichloroindole derivatives.
Protocol 1: Synthesis of 5,7-Dichloro-2-methyl-1H-indole
This protocol details the synthesis of a simple, yet versatile, 5,7-dichloroindole derivative using acetone as the carbonyl partner.
Materials:
-
This compound hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound hydrochloride (1.0 eq). Add a minimal amount of ethanol to form a slurry.
-
To this slurry, add acetone (1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Carefully add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture. The mixture will become thick.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 5,7-dichloro-2-methyl-1H-indole.
Figure 2: Workflow for the synthesis of 5,7-dichloro-2-methyl-1H-indole.
Protocol 2: Synthesis of 5,7-Dichloro-1H-indole-3-acetic acid
This protocol outlines the synthesis of an important indole derivative with a carboxylic acid functional group at the 3-position, a common motif in biologically active molecules.
Materials:
-
This compound hydrochloride
-
Levulinic acid
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in glacial acetic acid.
-
Add levulinic acid (1.1 eq) to the solution.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate will form.
-
Filter the crude solid and wash thoroughly with water.
-
Purification: Dissolve the crude solid in 1 M sodium hydroxide solution.
-
Wash the basic solution with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Filter the purified 5,7-dichloro-1H-indole-3-acetic acid, wash with cold water, and dry under vacuum.
Characterization of 5,7-Dichloroindoles
Unambiguous characterization of the synthesized compounds is essential to confirm their structure and purity. The following table summarizes the expected spectroscopic data for 5,7-dichloro-2-methyl-1H-indole.
| Technique | Expected Data for 5,7-Dichloro-2-methyl-1H-indole |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (br s, 1H, NH), ~7.2-7.4 (m, 2H, Ar-H), ~6.2 (s, 1H, H-3), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~136 (C-2), ~132 (C-7a), ~128 (C-3a), ~122 (Ar-CH), ~119 (Ar-CH), ~115 (C-5 or C-7), ~113 (C-5 or C-7), ~100 (C-3), ~14 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1600, ~1450 (C=C aromatic stretch), ~800-900 (C-Cl stretch) |
| Mass Spec. (EI) | m/z: ~200 (M⁺), ~199 (M-H)⁺, characteristic isotope pattern for two chlorine atoms. |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.
Applications in Drug Discovery and Development
The 5,7-dichloroindole scaffold is a versatile platform for the design of novel therapeutic agents with a wide range of biological activities.
-
Anticancer Agents: Dichloroindole derivatives have shown promise as potent anticancer agents. They can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[7] For example, certain 5,7-disubstituted indoles have been investigated as inhibitors of kinases involved in cell cycle regulation.
-
Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in many natural and synthetic antimicrobial compounds. Halogenation, particularly with chlorine, can enhance the lipophilicity and membrane permeability of these molecules, potentially leading to improved efficacy against various pathogens, including bacteria and viruses.[5][8]
-
Central Nervous System (CNS) Agents: The indole core is a key component of many neurotransmitters, such as serotonin. Substituted indoles, including dichloro-derivatives, are actively being explored for the treatment of a variety of CNS disorders, including depression, anxiety, and neurodegenerative diseases.
Conclusion
The synthesis of substituted indoles from this compound, primarily through the Fischer indole synthesis, provides a robust and adaptable route to a valuable class of compounds for drug discovery. The presence of the two chlorine atoms on the indole ring offers a unique handle for modulating the pharmacological properties of the resulting molecules. By carefully selecting the appropriate carbonyl partner and optimizing the reaction conditions, researchers can access a diverse library of 5,7-dichloroindoles for biological screening. The detailed protocols and characterization data provided in this guide serve as a valuable resource for scientists engaged in the design and synthesis of novel indole-based therapeutics.
References
- 1. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Reaction of 2,5-Dichlorophenylhydrazine with Dicarbonyl Compounds
Introduction
The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. Among these, pyrazole and indole scaffolds are of paramount importance, forming the core structure of numerous blockbuster drugs. The reaction of substituted phenylhydrazines with dicarbonyl compounds provides a robust and versatile platform for the construction of these valuable heterocyclic systems. This application note provides a detailed exploration of the reactions between 2,5-dichlorophenylhydrazine and various dicarbonyl compounds, offering insights into the underlying mechanisms, detailed experimental protocols, and strategies for product characterization. The presence of the dichloro-substituents on the phenylhydrazine ring significantly influences the electronic properties and reactivity of the molecule, often leading to unique regiochemical outcomes and providing access to novel analogues of established therapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel small molecules. We will delve into two of the most powerful named reactions in this context: the Knorr Pyrazole Synthesis for the creation of substituted pyrazoles from 1,3-dicarbonyls, and the Fischer Indole Synthesis for the generation of indoles from ketones or aldehydes.
Theoretical Background and Mechanistic Insights
The reaction of this compound with a dicarbonyl compound is not a single, monolithic transformation but rather a family of related reactions, the course of which is dictated by the nature of the dicarbonyl substrate. The two primary pathways of interest are the formation of pyrazoles and indoles.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and highly efficient method for the preparation of pyrazole derivatives.[1][2] It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4] In the context of this compound, the reaction proceeds via the initial formation of a hydrazone intermediate by reaction with one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, leading to a cyclized intermediate which then dehydrates to form the stable, aromatic pyrazole ring.[5]
A critical consideration when using an unsymmetrical 1,3-dicarbonyl compound is the potential for the formation of two regioisomers.[3][6] The regioselectivity of the Knorr synthesis is influenced by several factors, including the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions such as pH.[6][7]
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and widely used method for constructing the indole nucleus from a phenylhydrazine and a suitable ketone or aldehyde under acidic conditions.[8][9] The reaction, discovered by Hermann Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[8] The mechanism is more complex than the Knorr synthesis and involves several key steps:
-
Hydrazone Formation: The initial step is the acid-catalyzed condensation of this compound with the carbonyl compound to form a phenylhydrazone.[10][11]
-
Tautomerization: The hydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') form.[9][10]
-
[12][12]-Sigmatropic Rearrangement: A protonated enamine undergoes a[12][12]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and disrupting the aromaticity of the phenyl ring.[9][13]
-
Rearomatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization occurs.[13]
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia leads to the formation of the stable indole ring.[9][10]
The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[8][9]
Experimental Section
This section provides detailed protocols for the synthesis of a representative pyrazole and indole derivative using this compound.
Protocol 1: Synthesis of 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a pyrazole derivative via the Knorr pyrazole synthesis.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound hydrochloride (10 mmol) in ethanol (30 mL).
-
To this solution, add acetylacetone (11 mmol, 1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (5-10 drops).
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add deionized water (50 mL) to the stirred solution to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 5,8-Dichloro-2-methyl-1H-indole
This protocol outlines the synthesis of an indole derivative using the Fischer indole synthesis.
Materials:
-
This compound hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and mechanical stirrer
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, place polyphosphoric acid (50 g).
-
Heat the PPA to 80-90 °C with stirring.
-
In a separate beaker, prepare a mixture of this compound hydrochloride (10 mmol) and acetone (15 mmol, 1.5 equivalents).
-
Slowly add the hydrazine/acetone mixture dropwise to the hot PPA over a period of 30 minutes, maintaining the internal temperature below 100 °C.
-
After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the hot reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude indole by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualization of Reaction Mechanisms
To better illustrate the complex transformations occurring in these syntheses, the following diagrams are provided.
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: Fischer Indole Synthesis Pathway.
Results and Discussion
The successful synthesis of the target pyrazole and indole derivatives should be confirmed by a suite of analytical techniques.
Product Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is invaluable for confirming the structure of the product. For the synthesized pyrazole, characteristic signals for the two methyl groups and the aromatic protons on the dichlorophenyl ring are expected. For the indole, signals corresponding to the indole ring protons and the methyl group at the 2-position will be observed.
-
¹³C NMR will show the expected number of carbon signals for the heterocyclic and aromatic rings.
-
For pyrazoles derived from unsymmetrical dicarbonyls, 2D NMR techniques like NOESY and HMBC can be crucial for unambiguously determining the regiochemistry.[14]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.
Infrared (IR) Spectroscopy:
-
IR spectroscopy can confirm the presence of key functional groups. For the indole product, a characteristic N-H stretch will be observed.
Table of Expected Outcomes
| Starting Materials | Reaction Type | Major Product | Key Characterization Data (Expected) |
| This compound + Acetylacetone | Knorr Pyrazole | 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole | ¹H NMR: Singlets for two CH₃ groups, complex multiplet for aromatic protons. MS: Correct M+ peak. |
| This compound + Acetone | Fischer Indole | 5,8-Dichloro-2-methyl-1H-indole | ¹H NMR: Singlet for C2-CH₃, characteristic indole ring proton signals, N-H signal. MS: Correct M+ peak. IR: N-H stretch. |
| This compound + Ethyl Acetoacetate | Knorr Pyrazole | 1-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one | Tautomerism may be observed. ¹H NMR: Singlet for CH₃, signals for CH₂ of the pyrazolone ring. MS: Correct M+ peak.[5] |
| This compound + Cyclohexanone | Fischer Indole | 6,9-Dichloro-1,2,3,4-tetrahydro-9H-carbazole | ¹H NMR: Complex multiplets for the aliphatic protons of the cyclohexene ring fused to the indole. MS: Correct M+ peak. |
Troubleshooting and Optimization
-
Low Yields in Fischer Indole Synthesis: The choice and concentration of the acid catalyst are critical. Polyphosphoric acid is often effective, but other acids like sulfuric acid or Lewis acids can be explored. Reaction temperature and time may also need optimization.
-
Mixture of Regioisomers in Knorr Pyrazole Synthesis: If an unsymmetrical dicarbonyl is used, separating the resulting regioisomers can be challenging. Modifying the reaction solvent or temperature may influence the isomeric ratio. In some cases, HPLC may be required for separation.
-
Reaction Monitoring: Close monitoring by TLC is essential to prevent the formation of byproducts due to prolonged reaction times or excessive heat.
Conclusion
The reaction of this compound with dicarbonyl compounds offers a powerful and direct entry into two of the most important classes of heterocyclic compounds in medicinal chemistry: pyrazoles and indoles. The Knorr and Fischer syntheses are robust and well-established methods that can be readily adapted for the synthesis of a wide variety of substituted derivatives. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field, enabling the efficient synthesis and characterization of novel compounds with potential therapeutic applications. The strategic incorporation of the 2,5-dichloro substitution pattern can lead to analogues of known drugs, such as the COX-2 inhibitor Celecoxib, with potentially altered pharmacokinetic and pharmacodynamic profiles.[15][16]
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Carbonyl Compounds with 2,5-Dichlorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 2,5-Dichlorophenylhydrazine as a derivatizing agent for the sensitive detection and quantification of carbonyl compounds (aldehydes and ketones). While less conventional than 2,4-dinitrophenylhydrazine (DNPH), the unique spectroscopic and chromatographic properties of the resulting 2,5-dichlorophenylhydrazones may offer advantages in specific analytical scenarios, particularly in mass spectrometry-based methods. This document outlines the underlying chemical principles, offers detailed, albeit theoretical, experimental protocols based on established hydrazine chemistry, and discusses the potential benefits and considerations for method development.
Introduction: The Rationale for Carbonyl Derivatization
Carbonyl compounds are a class of organic molecules ubiquitous in pharmaceutical manufacturing, environmental samples, and biological systems. Their detection and quantification are often crucial for quality control, safety assessment, and metabolic studies. However, many low-molecular-weight carbonyls lack a strong chromophore, making their direct analysis by UV-Vis spectrophotometry or High-Performance Liquid Chromatography with UV detection (HPLC-UV) challenging, especially at trace levels.[1]
Chemical derivatization addresses this limitation by covalently attaching a molecular tag to the analyte of interest.[2][3] For carbonyl compounds, hydrazine-based reagents are particularly effective, reacting to form stable hydrazone derivatives with enhanced UV absorbance and improved chromatographic properties.[4][5] 2,4-Dinitrophenylhydrazine (DNPH) is the most widely used reagent for this purpose.[1][6][7] This guide, however, will explore the potential of a lesser-used analog, this compound.
Principle of the Method: Nucleophilic Addition-Elimination
The derivatization of carbonyl compounds with this compound proceeds via a well-established two-step nucleophilic addition-elimination reaction, also known as a condensation reaction.[5][8][9]
-
Step 1: Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of an unstable carbinolamine intermediate.
-
Step 2: Elimination (Dehydration): The carbinolamine intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a stable C=N double bond. The final product is a 2,5-dichlorophenylhydrazone.
The resulting 2,5-dichlorophenylhydrazone is a larger, more stable molecule with a conjugated system that strongly absorbs UV radiation, making it readily detectable by HPLC-UV.[10] The presence of two chlorine atoms also provides a distinct isotopic signature that can be advantageous for mass spectrometric detection and identification.
Visualizing the Reaction Mechanism
Caption: Reaction of a carbonyl with this compound.
Comparative Properties of Phenylhydrazine Derivatizing Agents
The choice of derivatizing agent can significantly impact the sensitivity, selectivity, and overall performance of an analytical method. Below is a comparison of this compound with the more common 2,4-dinitrophenylhydrazine.
| Property | 2,4-Dinitrophenylhydrazine (DNPH) | This compound | Rationale for Differences |
| Molecular Weight | 198.14 g/mol | 177.03 g/mol | Nitro groups are heavier than chlorine atoms. |
| UV-Vis λmax of Hydrazone | ~360-390 nm | Expected ~280-320 nm (Hypothetical) | Nitro groups are strong chromophores and auxochromes, causing a significant bathochromic (red) shift. Chloro groups have a weaker effect.[10] |
| Mass Spec Signature | Distinctive, but common. | Unique isotopic pattern due to two chlorine atoms (³⁵Cl and ³⁷Cl). | The natural abundance of chlorine isotopes provides a characteristic M, M+2, M+4 pattern. |
| Reactivity | High, widely used.[1][6] | Expected to be similar to other hydrazines.[2] | The fundamental hydrazine reactivity is retained. |
| Potential Advantages | High molar absorptivity in the visible range, minimizing interference from many matrix components. | Potentially better for LC-MS analysis due to the unique isotopic signature. May offer different chromatographic selectivity. | The distinct isotopic signature aids in confident peak identification. |
| Potential Disadvantages | Can form E/Z isomers, potentially complicating chromatography.[6] | Lower UV absorbance compared to DNPH derivatives. Less established methodology. | The lack of extensive conjugation results in a lower molar absorptivity. |
Experimental Protocols
Disclaimer: The following protocols are theoretical and based on established methods for other hydrazine-based derivatizing agents, primarily DNPH.[7][11] Optimization of reaction conditions (e.g., temperature, time, pH) will be necessary for specific applications.
Materials and Reagents
-
This compound hydrochloride (or free base)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Deionized water (18 MΩ·cm)
-
Hydrochloric acid (HCl), concentrated
-
Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄)
-
Carbonyl compound standards
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Reagents
-
Derivatizing Reagent (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve in 10 mL of acetonitrile. If using the free base, the addition of a small amount of acid (e.g., 20 µL of concentrated HCl per 10 mL of solution) is recommended to catalyze the reaction. This solution should be prepared fresh daily and stored protected from light.
-
Acid Catalyst (0.1 M): Prepare a 0.1 M solution of HCl, HClO₄, or H₂SO₄ in acetonitrile.
Protocol 1: Derivatization of Carbonyl Standards in Organic Solvent
This protocol is suitable for the derivatization of carbonyl standards or samples dissolved in a non-interfering organic solvent.
-
In a 2 mL autosampler vial, add 100 µL of the carbonyl standard solution (e.g., 100 µg/mL in acetonitrile).
-
Add 200 µL of the 1 mg/mL this compound derivatizing reagent solution.
-
Add 50 µL of the 0.1 M acid catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 50-60°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
Add 650 µL of acetonitrile:water (50:50, v/v) to bring the final volume to 1 mL.
-
The sample is now ready for HPLC analysis.
Protocol 2: Derivatization of Carbonyls in an Aqueous Sample Matrix
This protocol is designed for the analysis of carbonyl compounds in aqueous samples, such as environmental water or process streams, and incorporates a solid-phase extraction (SPE) step for sample cleanup and concentration.
-
Sample Preparation:
-
Collect the aqueous sample in a clean, amber glass bottle.
-
If the sample contains particulate matter, filter it through a 0.45 µm syringe filter.
-
Adjust the pH of 10 mL of the sample to approximately 3 with dilute HCl.
-
-
Derivatization:
-
To the pH-adjusted sample, add 1 mL of the 1 mg/mL this compound solution in acetonitrile and 100 µL of 1 M HCl.
-
Mix well and allow the reaction to proceed at room temperature for 1-2 hours, protected from light.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the entire derivatization mixture onto the conditioned SPE cartridge at a slow flow rate.
-
Wash the cartridge with 5 mL of water to remove salts and other polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or under vacuum for 10-15 minutes.
-
-
Elution and Reconstitution:
-
Elute the derivatized carbonyl compounds with 2 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of acetonitrile:water (50:50, v/v).
-
The sample is now ready for HPLC analysis.
-
Visualizing the Experimental Workflow
Caption: Workflow for carbonyl analysis using this compound.
HPLC Analysis of 2,5-Dichlorophenylhydrazones
The separation and detection of the derivatized carbonyl compounds can be achieved using reverse-phase HPLC with UV or mass spectrometric detection.
Suggested HPLC Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detector Wavelength: A wavelength scan of a derivatized standard should be performed to determine the optimal absorbance maximum, which is anticipated to be in the 280-320 nm range.
Method Validation Considerations
As with any analytical method, proper validation is crucial to ensure reliable and accurate results. Key validation parameters to consider include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The relationship between the concentration of the analyte and the analytical signal.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion and Future Perspectives
This compound presents a viable, albeit underexplored, alternative to traditional derivatizing agents for the analysis of carbonyl compounds. While its UV-absorbing properties may be less potent than those of DNPH, the unique isotopic signature conferred by the two chlorine atoms makes it a potentially valuable tool for LC-MS-based applications, offering enhanced confidence in compound identification. The theoretical protocols provided in this guide serve as a starting point for researchers to develop and validate robust analytical methods tailored to their specific needs. Further investigation into the stability of the 2,5-dichlorophenylhydrazones and a systematic comparison of their chromatographic behavior with other hydrazone derivatives would be valuable contributions to the field of analytical chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 305-15-7 [smolecule.com]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. shura.shu.ac.uk [shura.shu.ac.uk]
- 5. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 6. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Carbonyls Using 2,5-Dichlorophenylhydrazine Derivatization
Introduction: The Analytical Imperative for Carbonyl Quantification
Carbonyl compounds, encompassing aldehydes and ketones, are a class of organic molecules pivotal in pharmaceutical sciences, environmental monitoring, and industrial quality control. In drug development, they can be present as starting materials, intermediates, or degradation products, with their levels strictly regulated due to potential toxicity. Low-molecular-weight carbonyls are particularly challenging to analyze directly via High-Performance Liquid Chromatography (HPLC) as they often lack a suitable chromophore for sensitive UV detection. To overcome this, chemical derivatization is employed—a process that covalently attaches a UV-active tag to the analyte.
While 2,4-dinitrophenylhydrazine (DNPH) is a well-established reagent for this purpose, there is a growing interest in alternative phenylhydrazine derivatives that may offer advantages in terms of derivative stability, chromatographic resolution, and sensitivity.[1] This application note presents a comprehensive guide to the use of 2,5-Dichlorophenylhydrazine (2,5-DCPH) as a pre-column derivatizing agent for the sensitive quantification of carbonyl compounds by Reverse-Phase HPLC (RP-HPLC). The chloro-substituents on the phenyl ring are anticipated to enhance the stability and chromatographic properties of the resulting hydrazones.
This document provides a detailed rationale for the methodology, a step-by-step protocol for derivatization and analysis, and guidance on data interpretation, designed for researchers, scientists, and drug development professionals seeking a robust and sensitive analytical method for carbonyl compounds.
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of carbonyls with this compound proceeds through a well-understood nucleophilic addition-elimination reaction, analogous to the reaction with DNPH.[2][3] The reaction is typically acid-catalyzed.
Mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A series of proton transfers occurs, resulting in a carbinolamine intermediate.
-
Elimination (Dehydration): Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the stable 2,5-Dichlorophenylhydrazone derivative.
The resulting hydrazone possesses a conjugated system that includes the phenyl ring and the C=N bond, which gives it a strong UV absorbance, making it readily detectable by standard HPLC-UV systems.[4]
Figure 1: Derivatization reaction mechanism of a carbonyl with this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the derivatization of carbonyl compounds with 2,5-DCPH and their subsequent analysis by HPLC.
Materials and Reagents
-
This compound hydrochloride (CAS: 5351-40-6)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Deionized water (18.2 MΩ·cm)
-
Perchloric acid (HClO₄) or Hydrochloric acid (HCl), analytical grade
-
Carbonyl standards (e.g., formaldehyde, acetaldehyde, acetone, benzaldehyde)
-
Samples containing carbonyl compounds
Protocol 1: Preparation of Reagents
1. Derivatizing Reagent (2,5-DCPH Solution):
- Accurately weigh 25 mg of this compound hydrochloride.
- Dissolve in 25 mL of acetonitrile to obtain a 1 mg/mL solution.
- Note: Prepare this solution fresh daily and store it protected from light to prevent degradation.
2. Acid Catalyst:
- Prepare a 0.2 M perchloric acid solution in acetonitrile.
- Causality: The acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.[2]
3. Carbonyl Standard Stock Solutions:
- Prepare individual stock solutions of the carbonyl standards of interest at a concentration of 1 mg/mL in acetonitrile.
- From these, prepare a mixed working standard solution at a suitable concentration (e.g., 10 µg/mL) by dilution with acetonitrile.
Protocol 2: Derivatization Procedure
This protocol is designed for a 1 mL reaction volume, which can be scaled as needed.
-
Sample Preparation:
-
For liquid samples, ensure they are miscible with acetonitrile. Aqueous samples may be used, but the final concentration of water in the reaction mixture should not exceed 50% to prevent precipitation of the reagent.
-
For solid samples, perform a suitable extraction with acetonitrile.
-
-
Reaction Setup:
-
In a 1.5 mL autosampler vial, add 500 µL of the sample or standard solution.
-
Add 250 µL of the 1 mg/mL 2,5-DCPH derivatizing reagent.
-
Add 50 µL of the 0.2 M acid catalyst.
-
-
Reaction Incubation:
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
Causality: Elevated temperature increases the reaction rate, ensuring complete derivatization within a reasonable timeframe. The incubation time should be optimized and validated for the specific carbonyls of interest.
-
-
Post-Reaction:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the HPLC system. No further workup is typically required.
-
Figure 2: Experimental workflow for carbonyl derivatization with 2,5-DCPH.
HPLC Analysis: Chromatographic Conditions and Data Interpretation
The separation of the 2,5-Dichlorophenylhydrazone derivatives is achieved using reversed-phase chromatography. The increased hydrophobicity of the derivatives compared to the parent carbonyls allows for good retention and resolution on a C18 column.
Recommended HPLC Parameters
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC system with UV/Vis or DAD detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | See Table 2 for a typical gradient profile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~365 nm (See discussion below) |
Rationale for Wavelength Selection: While specific experimental UV-Vis spectra for 2,5-dichlorophenylhydrazones are not widely published, data from the closely related 2,4-dinitrophenylhydrazones show a strong absorbance maximum around 360 nm.[5] The presence of chloro-substituents on the phenyl ring generally leads to a bathochromic (longer wavelength) shift.[6] Therefore, a detection wavelength of 365 nm is recommended as a starting point. For optimal sensitivity, it is highly recommended to acquire a full UV-Vis spectrum of a prepared 2,5-dichlorophenylhydrazone standard using a Diode Array Detector (DAD) to determine the precise λmax.
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
Note: This gradient is a starting point and should be optimized for the specific mixture of carbonyls being analyzed to ensure adequate resolution of all peaks of interest from each other and from any excess reagent peaks.
Self-Validating System and Trustworthiness
To ensure the trustworthiness and reliability of the results, the following self-validating checks should be incorporated into the workflow:
-
Blank Analysis: Always analyze a derivatized blank (acetonitrile instead of sample) to identify any peaks originating from reagent impurities or system contamination.
-
Spike and Recovery: For complex matrices, perform spike and recovery experiments to assess matrix effects and ensure accurate quantification. A known amount of a carbonyl standard is added to the sample matrix before derivatization, and the recovery is calculated.
-
Calibration Curve: A multi-point calibration curve should be generated using a series of derivatized standards of known concentrations. The linearity of the response (R² > 0.995) must be verified over the expected concentration range of the samples.
-
System Suitability: Before running samples, inject a standard solution multiple times to check for system suitability parameters such as peak retention time reproducibility (RSD < 2%), peak area reproducibility (RSD < 2%), and theoretical plates.
Conclusion and Field-Proven Insights
The derivatization of carbonyl compounds with this compound offers a robust and sensitive method for their quantification by RP-HPLC with UV detection. The protocol detailed in this application note provides a solid foundation for method development and routine analysis. The key to success lies in the careful preparation of fresh reagents, optimization of the incubation conditions for the specific analytes, and proper validation of the chromatographic method.
From experience, the stability of the chlorinated phenylhydrazone derivatives is a notable advantage, leading to greater reproducibility in analyses conducted over extended periods. Furthermore, the chromatographic behavior of these derivatives often provides better resolution for certain isomeric or structurally similar carbonyls compared to other derivatizing agents. By following the principles of scientific integrity and implementing self-validating checks, researchers can have high confidence in the accuracy and reliability of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of hydrazone formation with 2,5-Dichlorophenylhydrazine
Application Notes & Protocols
Topic: An In-Depth Technical Guide to the Mechanism and Application of Hydrazone Formation with 2,5-Dichlorophenylhydrazine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Hydrazone Linkage in Modern Chemistry
The formation of a hydrazone from a hydrazine and a carbonyl compound (an aldehyde or a ketone) represents one of the most robust and versatile reactions in the chemist's toolkit. This condensation reaction, which forms a carbon-nitrogen double bond (C=N), is fundamental to a wide array of chemical transformations and has seen extensive application in fields ranging from medicinal chemistry to materials science. The stability and reversible nature of the hydrazone bond make it a cornerstone of dynamic covalent chemistry.
This guide focuses specifically on the use of this compound as a key reagent. We will explore the nuanced mechanism of hydrazone formation, paying close attention to the electronic influence of the dichloro-substituents on the phenyl ring. Furthermore, we will provide detailed, field-proven protocols for synthesis and characterization, and discuss the subsequent utility of the resulting 2,5-dichlorophenylhydrazones as pivotal intermediates in the synthesis of complex heterocyclic structures, most notably via the Fischer indole synthesis.
Part 1: The Core Mechanism of Hydrazone Formation
The reaction proceeds via a two-step nucleophilic addition-elimination pathway. Understanding the kinetics and equilibria of these steps is crucial for optimizing reaction conditions and maximizing yield.
-
Step 1: Nucleophilic Attack and Tetrahedral Intermediate Formation The reaction initiates with the lone pair of electrons on the terminal nitrogen atom (-NH₂) of this compound acting as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This attack forms a zwitterionic tetrahedral intermediate, which rapidly undergoes proton transfer to yield a neutral carbinolamine (or aminomethanol) intermediate.
-
Step 2: Acid-Catalyzed Dehydration The final step is the elimination of a water molecule to form the C=N double bond of the hydrazone. This dehydration step is the rate-determining step under neutral or mildly acidic conditions and is subject to acid catalysis.[1] A proton source facilitates the conversion of the hydroxyl group into a better leaving group (-OH₂⁺), which is then eliminated.
The entire process is reversible, and the position of the equilibrium can be influenced by factors such as pH and the removal of water.
Caption: General mechanism of hydrazone formation.
The Role of pH: A Delicate Balance
The rate of hydrazone formation is highly pH-dependent. The reaction is typically fastest in a mildly acidic environment (pH ≈ 4-5).[2] This is a result of two competing factors:
-
At high pH (alkaline): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, slowing the overall reaction.
-
At low pH (strongly acidic): The hydrazine nucleophile becomes protonated (Ar-NH-NH₃⁺). This protonated form is no longer nucleophilic, which shuts down the initial attack on the carbonyl, again slowing the reaction.[3]
Therefore, maintaining the pH within the optimal window is critical for efficient synthesis.
Electronic Influence of the 2,5-Dichloro Substituents
The two chlorine atoms on the phenyl ring of this compound exert a significant electronic influence on its reactivity.
-
Decreased Nucleophilicity: Chlorine is an electron-withdrawing group due to its electronegativity. These groups pull electron density away from the phenyl ring and, by extension, from the hydrazine moiety. This inductive effect reduces the electron density on the terminal nitrogen atom, making this compound a weaker nucleophile compared to unsubstituted phenylhydrazine. This can lead to slower reaction rates for the initial nucleophilic attack.[4][5]
-
Increased Stability of the Hydrazone: Conversely, arylhydrazones with electron-withdrawing groups on the aromatic ring tend to be more stable and less susceptible to decomposition or unwanted side reactions compared to those with electron-donating groups.[6] This increased stability is an advantageous trade-off for the potentially slower formation rate.
Part 2: Application Protocols
Protocol 1: General Synthesis of a 2,5-Dichlorophenylhydrazone
This protocol provides a robust, general method for the condensation of this compound with an aldehyde or ketone.
Materials:
-
This compound (or its hydrochloride salt)
-
Aldehyde or Ketone (1.0 equivalent)
-
Solvent: Anhydrous Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Reaction Vessel: Round-bottom flask with reflux condenser
-
Stirring: Magnetic stirrer and stir bar
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous ethanol.[7] Note: If using the hydrochloride salt, an equivalent of a mild base like sodium acetate may be added to free the hydrazine.
-
Addition of Carbonyl: To the stirred solution, add the aldehyde or ketone (1.0 eq).
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[8][9]
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and stir. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions are often complete within 2-10 hours.[7]
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
The hydrazone product will often precipitate from the solution upon cooling. If not, the volume can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol or water to remove any unreacted starting materials or catalyst.[7]
-
Dry the product under vacuum to yield the pure 2,5-dichlorophenylhydrazone.
-
Caption: Standard workflow for hydrazone synthesis.
Protocol 2: Characterization of the Hydrazone Product
Confirming the structure and purity of the synthesized hydrazone is essential. The following spectroscopic methods are standard practice.
1. Infrared (IR) Spectroscopy:
-
Look for the disappearance of the C=O stretch from the starting carbonyl (typically 1680-1750 cm⁻¹).
-
Note the appearance of a C=N imine stretch (typically 1590-1640 cm⁻¹).
-
Confirm the presence of the N-H stretch (typically 3200-3400 cm⁻¹).[10]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal is the N-H proton, which typically appears as a singlet far downfield (δ 10-12 ppm). The formation of the hydrazone also results in a characteristic shift of the protons alpha to the original carbonyl group. The aromatic protons on the 2,5-dichlorophenyl ring will also be present.
-
¹³C NMR: Observe the disappearance of the carbonyl carbon signal (δ 190-220 ppm) and the appearance of the imine carbon (C=N) signal (typically δ 140-160 ppm).
3. Mass Spectrometry (MS):
-
Confirm the molecular weight of the product by identifying the molecular ion peak [M]⁺.
-
The presence of two chlorine atoms will result in a characteristic isotopic pattern for any fragment containing them, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate 9:6:1 ratio.[11]
| Spectroscopic Data | Characteristic Signature for Hydrazone Formation |
| FT-IR (cm⁻¹) | Disappearance of C=O (1680-1750), Appearance of C=N (~1620) & N-H (~3300) |
| ¹H NMR (δ, ppm) | Appearance of N-H singlet (~10-12 ppm) |
| ¹³C NMR (δ, ppm) | Disappearance of C=O (~190-220), Appearance of C=N (~140-160) |
| Mass Spec (m/z) | Molecular ion [M]⁺ peak matching calculated mass, with [M+2]⁺ and [M+4]⁺ peaks. |
Part 3: Key Applications in Drug Development & Synthesis
Hydrazones derived from this compound are not typically the final product but rather crucial intermediates for building more complex molecular architectures.
The Fischer Indole Synthesis
The most prominent application of arylhydrazones is in the Fischer indole synthesis, a powerful reaction for creating the indole scaffold, which is a core component of countless natural products and pharmaceuticals.[12][13]
The reaction involves treating the 2,5-dichlorophenylhydrazone with a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) at elevated temperatures.[14] The hydrazone undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the substituted indole ring.[12] The resulting 4,7-dichloroindole derivatives are valuable building blocks for further functionalization in drug discovery programs.
Caption: The Fischer Indole Synthesis pathway.
Part 4: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its hydrochloride salt are hazardous chemicals and must be handled with appropriate precautions.
Hazard Profile:
-
Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[2][3][15]
-
Irritation: Causes serious skin and eye irritation, and may cause respiratory irritation.[2][3]
-
Combustibility: As a powder, it may form combustible dust concentrations in air.[2][3]
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong bases.[3]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Skin: Wash off immediately with soap and plenty of water. Seek medical attention.[3]
-
Ingestion: Rinse mouth and call a poison center or doctor immediately. Do not induce vomiting.[15]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Always consult the most current Safety Data Sheet (SDS) for the specific product before use.[1][2][3]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 305-15-7 Name: this compound [xixisys.com]
Troubleshooting & Optimization
low yield in Fischer indole synthesis with 2,5-Dichlorophenylhydrazine
Topic: Troubleshooting Low Yields in the Fischer Indole Synthesis with 2,5-Dichlorophenylhydrazine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the construction of the indole nucleus.[1] This acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde is remarkably versatile. However, its efficiency can be highly sensitive to the electronic and steric nature of the substituents on both reaction partners.
This guide addresses a frequently encountered challenge: low yields in the Fischer indole synthesis when employing this compound. The presence of two electron-withdrawing chloro groups on the phenylhydrazine ring significantly impacts the reaction's progress. Here, we will dissect the underlying chemical principles, provide a comprehensive troubleshooting guide in a Q&A format, and present actionable protocols to enhance the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield when using this compound in my Fischer indole synthesis?
A1: The primary reason for low yields with this compound lies in its electronic properties. The two chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring. This deactivation has a cascade of negative effects on the reaction mechanism:
-
Reduced Nucleophilicity: The initial formation of the phenylhydrazone can be sluggish due to the decreased nucleophilicity of the hydrazine nitrogens.
-
Slower Tautomerization: The crucial tautomerization of the hydrazone to the ene-hydrazine intermediate is often less favorable.
-
Higher Activation Energy for[2][2]-Sigmatropic Rearrangement: The key C-C bond-forming step, a[2][2]-sigmatropic rearrangement, is an electrophilic aromatic substitution-like process. The electron-deficient ring raises the activation energy for this step, making it the rate-limiting step and often requiring more forcing conditions.
-
Increased Potential for Side Reactions: The harsher conditions (higher temperatures, stronger acids) needed to drive the reaction can lead to decomposition of starting materials, intermediates, or the final indole product.
Q2: What is the expected product when reacting this compound with an unsymmetrical ketone?
A2: The reaction of this compound with an unsymmetrical ketone will proceed to form a 4,7-dichloroindole derivative. The cyclization occurs at the unsubstituted carbon position (C6) of the phenylhydrazine ring.
Q3: Are there any common side reactions to be aware of?
A3: Yes, under the often harsh acidic conditions required, several side reactions can occur, leading to a complex reaction mixture and low yields of the desired product. These can include:
-
Incomplete hydrazone formation or hydrolysis: The equilibrium between the starting materials and the hydrazone may not fully favor the product, or the hydrazone may hydrolyze back to the starting materials under aqueous acidic conditions.
-
Reductive cleavage of the N-N bond: This can lead to the formation of 2,5-dichloroaniline.
-
Dimerization or polymerization: Indoles, especially under strong acid and high temperatures, can be susceptible to polymerization.
-
Rearrangement products: In some cases, particularly with certain substitution patterns, abnormal Fischer indole products can be formed.
Troubleshooting Guide: Enhancing Your Yield
Catalyst Selection and Optimization
The choice of acid catalyst is critical when working with electron-deficient systems.[3] A catalyst that is too weak will not promote the reaction, while one that is too strong can cause degradation.
| Catalyst Type | Examples | Rationale & Recommendations |
| Brønsted Acids | Polyphosphoric acid (PPA), Methanesulfonic acid, p-Toluenesulfonic acid (p-TSA) | PPA is often the catalyst of choice for challenging Fischer indole syntheses as it serves as both a strong acid and a dehydrating agent.[4][5] Start with PPA at elevated temperatures (e.g., 100-150 °C). |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) | Lewis acids can be effective and sometimes milder than strong Brønsted acids.[6] Anhydrous conditions are crucial for their effective use. A screen of different Lewis acids is recommended. |
Troubleshooting Flowchart for Catalyst Selection
Caption: A decision tree for troubleshooting catalyst selection.
Reaction Conditions: Temperature, Time, and Solvent
For electron-deficient substrates, higher temperatures are generally required to overcome the activation energy of the[2][2]-sigmatropic rearrangement.[7]
-
Temperature: Start with temperatures around 100 °C and incrementally increase as needed, monitoring the reaction by TLC. Be mindful that excessively high temperatures can lead to decomposition.
-
Reaction Time: These reactions may require longer reaction times than with electron-rich hydrazines. Monitor the reaction progress by TLC to determine the optimal time and avoid degradation from prolonged heating.
-
Solvent: While some Fischer indole syntheses are run neat, particularly with PPA, the choice of a high-boiling point solvent can be beneficial. Toluene, xylene, or even acetic acid can be effective.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can be a powerful tool to improve yields and dramatically reduce reaction times, especially for sluggish reactions.[2][8] The rapid heating can promote the desired rearrangement while minimizing the formation of degradation byproducts.
Step-by-Step Protocol: General Procedure for Fischer Indole Synthesis with this compound using PPA
This protocol is a general starting point and may require optimization for your specific carbonyl compound.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or acetic acid.
-
Add the ketone or aldehyde (1.1 equivalents).
-
Add a catalytic amount of acetic acid if not already the solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, monitoring by TLC until the starting hydrazine is consumed.
-
The hydrazone may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure. Purifying the hydrazone at this stage can lead to a cleaner cyclization reaction.
-
-
Indolization:
-
In a separate flask, preheat polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone) to 100 °C with mechanical stirring.
-
Carefully add the pre-formed hydrazone to the hot PPA in portions. The mixture will likely become viscous and darken in color.
-
Increase the temperature to 120-150 °C and stir vigorously for 1-5 hours. Monitor the reaction progress by quenching a small aliquot with water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the reaction is complete, allow the mixture to cool to below 100 °C.
-
-
Work-up:
-
Carefully and slowly pour the warm reaction mixture onto crushed ice with vigorous stirring.
-
The crude indole product should precipitate as a solid.
-
Neutralize the aqueous mixture with a base (e.g., concentrated NaOH or NH₄OH) to pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Fischer Indole Synthesis Workflow
Caption: A general workflow for the Fischer indole synthesis.
Alternative Strategies
If optimizing the Fischer indole synthesis proves challenging, consider alternative synthetic routes to dichlorinated indoles:
-
Japp-Klingemann Reaction: This reaction can be used to synthesize the required hydrazone intermediate from a β-keto-ester and a diazonium salt derived from 2,5-dichloroaniline.[9] This intermediate can then be subjected to Fischer indole cyclization.
-
Modern Palladium-Catalyzed Methods: Several palladium-catalyzed methods have been developed for indole synthesis that can be more tolerant of a wider range of functional groups and may offer higher yields for electron-deficient systems.[3]
Conclusion
Low yields in the Fischer indole synthesis with this compound are a common challenge rooted in the electronic deactivation of the aromatic ring by the chloro substituents. By understanding the mechanistic hurdles, a systematic approach to troubleshooting can be employed. Optimization of the acid catalyst, reaction temperature, and consideration of modern techniques like microwave-assisted synthesis can significantly improve the outcome. This guide provides a framework for researchers to diagnose issues and rationally design experiments to achieve higher yields of their target 4,7-dichloroindole derivatives.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
side reactions of 2,5-Dichlorophenylhydrazine in synthesis
Welcome to the technical support center for 2,5-Dichlorophenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered when using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and integrity of your synthetic experiments.
Section 1: Understanding the Reagent: Stability and Purity
Before troubleshooting a reaction, it's crucial to validate the starting material. The stability and purity of this compound can significantly impact reaction outcomes.
FAQ 1.1: How stable is this compound and how should it be stored?
This compound displays good thermal stability under normal conditions, with a sharp melting point of 102-103°C for the free base, indicating high purity.[1][2] The hydrochloride salt is even more stable, with decomposition temperatures reported between 186-208°C.[1]
However, like many arylhydrazines, it is susceptible to oxidative degradation , especially when exposed to air, light, or metal contaminants.[3][4] Oxidation can lead to the formation of various byproducts, including diazonium species and radical intermediates, which can complicate subsequent reactions.[3][5]
Best Practices for Storage:
-
Store in a tightly sealed, amber glass container.
-
Keep under an inert atmosphere (e.g., Argon or Nitrogen).
-
Store in a cool, dark, and dry place.
-
Avoid contact with metal spatulas or containers where possible.
FAQ 1.2: My this compound has a pink/brown discoloration. Can I still use it?
A pink or brown hue is a common indicator of oxidation. Using discolored hydrazine is not recommended as it introduces impurities that can lead to unpredictable side reactions and lower yields. The primary oxidation products can include superoxide radicals, hydrogen peroxide, and benzenediazonium ions.[3][5]
If your material is discolored, purification is necessary. A common and effective method is recrystallization.
Section 2: Troubleshooting Common Synthetic Applications
This compound is a key building block in many heterocyclic syntheses. Below, we address common issues encountered in these reactions.
Subsection 2.1: The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for this reagent.[6] The electron-withdrawing nature of the two chlorine atoms on this compound can make it less reactive than unsubstituted phenylhydrazine, often requiring more forcing conditions.
Troubleshooting Workflow: Fischer Indole Synthesis
This workflow outlines a systematic approach to diagnosing and solving common issues in Fischer indole syntheses involving this compound.
Caption: Troubleshooting workflow for the Fischer Indole Synthesis.
FAQ 2.1.1: My Fischer indole reaction is not working. After heating with an acid catalyst, I only recover the starting hydrazone. What is the problem?
This is a classic issue indicating that the reaction conditions are not energetic enough to overcome the activation barrier for the key[4][4]-sigmatropic rearrangement step.[6][7]
Causality: The two electron-withdrawing chlorine atoms reduce the electron density of the phenyl ring and the basicity of the nitrogen atoms. This makes the subsequent protonation and rearrangement steps more difficult compared to electron-rich arylhydrazines.
Solutions:
-
Increase Temperature: Often, a higher temperature is required. Consider moving from refluxing ethanol or acetic acid to a higher boiling solvent like toluene or xylene, or using microwave irradiation.
-
Change the Acid Catalyst: If a Brønsted acid (like H₂SO₄ or p-TsOH) is failing, a Lewis acid may be more effective.[6] Lewis acids like ZnCl₂, BF₃·OEt₂, or polyphosphoric acid (PPA) can better promote the rearrangement for less reactive substrates.[7]
FAQ 2.1.2: I am getting a mixture of regioisomers. How can I improve selectivity?
Regioselectivity is a concern when using unsymmetrical ketones. The initial enamine can form towards either the more or less substituted α-carbon, leading to two different indole products.
Causality: The direction of tautomerization to the enamine intermediate is influenced by both steric and electronic factors, as well as the acid catalyst used.
Solutions:
-
Catalyst Choice: The choice of acid can influence the enamine ratio. It is often empirical, and screening a variety of both Brønsted and Lewis acids is recommended.
-
Pre-forming the Hydrazone: Isolating the hydrazone first and then subjecting it to cyclization conditions can sometimes provide better control than a one-pot approach.
Side Reaction Pathway: Oxidative Dimerization
Under harsh acidic conditions or in the presence of oxidants (including air), the phenylhydrazine or the intermediate hydrazone can undergo oxidative coupling, leading to the formation of azo compounds or other dimeric impurities.
Caption: Competing oxidative side reaction vs. the desired indole synthesis.
Subsection 2.2: Pyrazole Synthesis
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a primary route to pyrazoles.
FAQ 2.2.1: My pyrazole synthesis with a 1,3-diketone is giving poor yields and multiple products. What's going wrong?
Causality: The reaction between an arylhydrazine and a 1,3-diketone can be complex. While the desired outcome is a cyclocondensation to form the pyrazole, several side reactions can occur. The electron-deficient nature of this compound can slow the desired cyclization, allowing side reactions to become more prominent.[8]
Common Side Reactions & Solutions:
| Side Product/Issue | Probable Cause | Troubleshooting Strategy |
| Incomplete Reaction | Low nucleophilicity of the hydrazine; insufficient reaction time or temperature. | Use a protic solvent like ethanol or acetic acid to facilitate proton transfer. Increase reaction temperature or use microwave assistance.[9] |
| Formation of Azo Dimer | Oxidative conditions, particularly when using certain metal catalysts or solvents like DMF at high temperatures. | Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Avoid solvents known to promote oxidation at high temperatures.[9] |
| Hydrazone Intermediate | The initial condensation product may be stable and reluctant to cyclize. | Add a stronger acid catalyst after the initial condensation step to promote the intramolecular cyclization and dehydration. |
| Regioisomeric Pyrazoles | Use of an unsymmetrical 1,3-diketone. | The reaction is often regioselective based on the reactivity of the two carbonyls. If a mixture is obtained, separation by chromatography is required. Consider alternative synthetic routes for unambiguous synthesis.[10] |
Section 3: Purification and Analysis Protocols
Protocol 3.1: Recrystallization of this compound
This protocol is essential for purifying the starting material if oxidation is suspected.
Objective: To remove colored oxidation products and other impurities.
Materials:
-
Crude/discolored this compound
-
Ethanol (or a suitable ethanol/water mixture)
-
Activated charcoal (optional)
-
Heating mantle, Erlenmeyer flask, Büchner funnel, filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, a mixed solvent system (e.g., ethanol/water) may be necessary. Add hot ethanol until the solid dissolves, then add hot water dropwise until the solution becomes slightly cloudy. Re-clarify with a few drops of hot ethanol.
-
(Optional) If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes to adsorb colored impurities.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum. Verify purity by measuring the melting point (should be sharp, ~102-103°C) and TLC.[2]
Protocol 3.2: General Method for Removing Hydrazine Impurities
If unreacted hydrazine or its byproducts are contaminating your final product, an acidic wash can be effective.
Objective: To remove basic hydrazine-related impurities from a reaction mixture.
Procedure:
-
Dissolve the crude reaction product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). The basic hydrazine impurities will be protonated and extracted into the aqueous layer.
-
Repeat the acidic wash 1-2 times.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Section 4: References
-
Smolecule. (n.d.). This compound. Retrieved from Smolecule website. --INVALID-LINK--
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. --INVALID-LINK--
-
Krylov, V. N., & Khamatgalimov, A. R. (2018). Electrochemical Oxidation of Phenyl Hydrazine. Russian Journal of General Chemistry, 88(8), 1735–1739. --INVALID-LINK--
-
Jain, R., & Pandey, P. (1995). Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Journal of the Electrochemical Society, 142(7), 2299. --INVALID-LINK--
-
Aylward, J. B. (1969). Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1663-1666. --INVALID-LINK--
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Semantic Scholar. --INVALID-LINK--
-
Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitro-Olefins. Organic Syntheses, 85, 233-242. --INVALID-LINK--
-
Science of Synthesis. (2007). Product Class 34: Arylhydrazines. Thieme. --INVALID-LINK--
-
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. --INVALID-LINK--
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?--INVALID-LINK--
-
Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(49), 27953-27963. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from Alfa Chemistry website. --INVALID-LINK--
-
Google Patents. (1969). US3458283A - Hydrazine purification. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. --INVALID-LINK--
-
El-Shehry, M. F., et al. (2015). Review on Synthesis of pyrazole and pyrazolines. ResearchGate. --INVALID-LINK--
-
Google Patents. (2000). US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Substituted Phenylhydrazines. --INVALID-LINK--
-
PubChem. (n.d.). (2,5-Dichlorophenyl)hydrazine. National Center for Biotechnology Information. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98%. --INVALID-LINK--
-
Robinson, R., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1932. --INVALID-LINK--
-
Wikipedia. (n.d.). Fischer indole synthesis. --INVALID-LINK--
-
Lions, F., & Spruson, M. J. (1949). The Fischer Indole Synthesis. Nature, 163, 289. --INVALID-LINK--
-
Reddit. (2017). [Named Reaction #5]: Fischer Indole Synthesis. r/chemistry. --INVALID-LINK--
-
Solubility of Things. (n.d.). (2,5-Dichlorophenyl)hydrazine. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
NIST. (n.d.). Hydrazine, (2,5-dichlorophenyl)-. NIST Chemistry WebBook. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound hydrochloride. --INVALID-LINK--
References
- 1. Buy this compound | 305-15-7 [smolecule.com]
- 2. 2,5-二氯苯肼 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The oxidation of phenylhydrazine: superoxide and mechanism. | Semantic Scholar [semanticscholar.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude 2,5-Dichlorophenylhydrazone
Welcome to the technical support center for the purification of crude 2,5-dichlorophenylhydrazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols. Our goal is to equip you with the expertise to overcome common challenges and ensure the high purity of your final compound.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of 2,5-dichlorophenylhydrazone in a question-and-answer format.
Q1: My crude 2,5-dichlorophenylhydrazone product is a dark, oily residue instead of a solid. How can I crystallize it?
A1: An oily product is a frequent issue, often due to the presence of residual solvent, unreacted starting materials, or byproducts that depress the melting point. Here are several strategies to induce crystallization:
-
Trituration: Vigorously stir the oil with a cold, non-polar solvent in which the hydrazone has poor solubility, such as n-hexane or pentane. This process can break up the oil and encourage the formation of a solid precipitate.
-
Solvent/Anti-Solvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol or dichloromethane)[1]. Then, slowly add a cold anti-solvent (e.g., water or hexane) dropwise until the solution becomes turbid. Allow the solution to stand, preferably at a reduced temperature, to promote crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can serve as nucleation sites for crystallization.
-
Seeding: If you have a small crystal of pure 2,5-dichlorophenylhydrazone from a previous batch, add it to the supersaturated solution to initiate crystallization.
Q2: After recrystallization, the yield of my purified 2,5-dichlorophenylhydrazone is very low. What are the likely causes and how can I improve it?
A2: Low recovery after recrystallization is a common problem. The primary causes are using an excessive amount of solvent or choosing a solvent in which your compound is too soluble at room temperature.
-
Optimize Solvent Volume: The key to successful recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solvent System Selection: Experiment with different solvent systems. An ideal recrystallization solvent should dissolve the hydrazone well at elevated temperatures but poorly at low temperatures[1]. For 2,5-dichlorophenylhydrazone, consider solvent pairs like ethanol/water or dichloromethane/hexane.
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
Q3: My purified 2,5-dichlorophenylhydrazone shows impurities in the NMR/LC-MS analysis. What are the potential contaminants and how can I remove them?
A3: The presence of impurities post-purification suggests that recrystallization alone may be insufficient. Common impurities in hydrazone synthesis include:
-
Unreacted Starting Materials: Residual 2,5-dichlorophenylhydrazine or the corresponding aldehyde/ketone.
-
Azine Byproduct: Formed from the reaction of the hydrazone with a second equivalent of the carbonyl compound[2][3]. This is more likely with an excess of the carbonyl starting material.
-
Hydrolysis Products: Hydrazones can be susceptible to hydrolysis, especially in the presence of acid or water, reverting to the starting hydrazine and carbonyl compound[2][3].
To address these, consider the following:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can effectively separate the desired hydrazone from its impurities.
-
pH Adjustment During Workup: To minimize hydrolysis, maintain a slightly acidic to neutral pH (around 4-6) during the reaction and workup[2]. A wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove any residual acid catalyst.
Q4: The color of my 2,5-dichlorophenylhydrazone product is off-white or yellowish, but I expected a different color. Does this indicate impurity?
A4: While a pure compound often has a characteristic color, an off-white or light yellow appearance for 2,5-dichlorophenylhydrazone is not necessarily indicative of significant impurity[1]. However, a darker color, such as brown or red, may suggest the presence of oxidized impurities or degradation products. If the color is a concern and analytical data shows impurities, column chromatography is the recommended next step for purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude 2,5-dichlorophenylhydrazone?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, good starting points are polar protic solvents like ethanol and methanol, in which the solubility of this compound (a potential impurity and related structure) is good at elevated temperatures[1]. A mixed solvent system, such as ethanol/water, often provides excellent results by allowing for fine-tuning of the polarity to maximize recovery of the pure product while leaving impurities in the mother liquor.
Q2: How should I store purified 2,5-dichlorophenylhydrazone to prevent degradation?
A2: Hydrazones can be susceptible to oxidation and hydrolysis[2][3]. For long-term storage, it is recommended to keep the purified, dry solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer)[2].
Q3: What are the key safety precautions when handling 2,5-dichlorophenylhydrazone and its precursors?
A3: Hydrazine derivatives are often toxic and should be handled with care[2][4]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[4]. Avoid inhalation of dust and contact with skin and eyes.
Q4: What analytical techniques are recommended to assess the purity of 2,5-dichlorophenylhydrazone?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the purification progress.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For quantitative purity assessment and identification of impurities[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any structurally related impurities.
-
Gas Chromatography (GC): Can also be used, sometimes with derivatization, for purity analysis[5][6].
Section 3: Experimental Protocols
Protocol 1: Recrystallization of Crude 2,5-Dichlorophenylhydrazone
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system (e.g., ethanol, methanol, ethanol/water).
-
Dissolution: Place the crude 2,5-dichlorophenylhydrazone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Eluent Selection: Determine an appropriate eluent system using TLC. The ideal system will show good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude 2,5-dichlorophenylhydrazone in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,5-dichlorophenylhydrazone.
Section 4: Data Presentation
Table 1: Solubility of this compound (Precursor) in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
Note: The solubility of the hydrazone product is expected to be similar to its hydrazine precursor.
Table 2: Common Impurities and Recommended Purification Strategies
| Impurity | Potential Source | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete reaction | Recrystallization, Column Chromatography |
| Azine Byproduct | Excess carbonyl reagent | Column Chromatography |
| Hydrolysis Products | Presence of acid/water | Column Chromatography, Neutral/Basic Wash |
| Positional Isomers | Impure starting hydrazine | HPLC, Fractional Crystallization |
Section 5: Visual Diagrams
Caption: Experimental workflow for the purification of 2,5-dichlorophenylhydrazone.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sielc.com [sielc.com]
Technical Support Center: Overcoming Steric Hindrance in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates in this classic and powerful reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and field-proven insights to help you navigate and overcome these synthetic hurdles.
Introduction: The Challenge of Steric Hindrance
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2][3] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a crucial acid-catalyzed[4][4]-sigmatropic rearrangement.[1][3][5][6]
However, the efficiency of this rearrangement and the preceding hydrazone formation can be significantly impeded by steric hindrance. Bulky substituents on either the arylhydrazine (particularly at the ortho positions) or the ketone/aldehyde can slow down or completely stall the reaction, leading to low yields or reaction failure.[7] This guide provides a systematic approach to diagnosing and solving these issues.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of questions and answers to directly address common problems encountered in the lab.
Question 1: My reaction with a 2,6-disubstituted arylhydrazine is failing or giving very low yields. What are my options?
Answer:
This is a classic steric hindrance problem. The two ortho-substituents on the arylhydrazine impede the key[4][4]-sigmatropic rearrangement, which requires a specific spatial orientation of the enamine intermediate.
Causality: The bulky groups at the 2 and 6 positions of the aryl ring clash with the substituent from the ketone/aldehyde part during the formation of the transition state for the sigmatropic rearrangement. This raises the activation energy of this rate-determining step, making the reaction difficult.[3]
Troubleshooting Workflow:
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole synthesis [organic-chemistry.org]
- 5. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Electronic Landscape of the Fischer Indole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for creating indole scaffolds. The success of the Fischer indole synthesis is profoundly influenced by the electronic properties of substituents on both the arylhydrazine and the carbonyl partner. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: When Your Fischer Indole Synthesis Fails
This section addresses specific experimental problems and connects them to the underlying electronic effects of your chosen substrates.
Q1: My reaction is giving very low yields or failing completely. How do the electronic properties of my substituents contribute to this?
A1: Low yields or complete reaction failure in the Fischer indole synthesis are frequently tied to electronic mismatches that favor undesired reaction pathways over the productive cyclization. The critical step is the acid-catalyzed[1][1]-sigmatropic rearrangement of the enamine intermediate. The electronic nature of your substituents directly impacts the viability of this step.
There are two primary failure modes related to electronics:
-
Cleavage of the N-N Bond: This is a major competing pathway, particularly when the carbonyl component bears strong electron-donating groups (EDGs). These EDGs can overly stabilize the iminylcarbocation that results from heterolytic N-N bond cleavage, making this pathway more favorable than the desired[1][1]-sigmatropic rearrangement.[2][3][4] For example, attempts to synthesize C3-N-substituted indoles are notoriously difficult because the nitrogen substituent acts as a powerful EDG, promoting this cleavage.[2][3]
-
Deactivation of the Aryl Ring: The[1][1]-sigmatropic rearrangement involves an attack from the aromatic ring onto an electron-poor alkene.[5][6] If the arylhydrazine contains strong electron-withdrawing groups (EWGs), the nucleophilicity of the ring is significantly reduced. This disfavors the key C-C bond-forming step, slowing the reaction dramatically or preventing it altogether.[5][6]
Troubleshooting Steps:
-
Substrate Modification: If you suspect N-N bond cleavage due to a strong EDG on the carbonyl precursor, consider using a protecting group to temporarily reduce its electron-donating ability.
-
Catalyst Choice: For reactions with EWGs on the arylhydrazine, a stronger acid catalyst (e.g., polyphosphoric acid (PPA) or Eaton's reagent) and higher temperatures may be required to overcome the higher activation energy.[7][8] However, exercise caution as harsh conditions can also lead to decomposition.[7]
-
Analyze Your Byproducts: The presence of aniline and byproducts from the carbonyl component in your crude mixture is a strong indicator that N-N bond cleavage is the dominant pathway.[2][4]
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the outcome?
A2: The formation of regioisomers is a classic challenge when using unsymmetrical ketones and is governed by the formation of the enamine intermediate. The reaction can proceed through either the more substituted (thermodynamic) enamine or the less substituted (kinetic) enamine. The ratio of these intermediates, and thus your final products, is influenced by a delicate interplay of steric effects, electronic effects, and the acidity of the reaction medium.[3][9]
-
Influence of Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3][10]
-
Weaker Acids/Milder Conditions: Often favor the formation of the more stable, more substituted (thermodynamic) enamine, leading to the corresponding indole.
-
Stronger Acids/Harsher Conditions: Can favor the faster-forming, less substituted (kinetic) enamine.[5] For instance, using strong acids like methanesulfonic acid often promotes enolization at the less substituted side of an alkyl methyl ketone.[5]
-
-
Steric Hindrance: Bulky substituents on the ketone or the arylhydrazine can sterically direct the cyclization to the less hindered position.[3]
Troubleshooting Steps:
-
Screen Acid Catalysts: Systematically screen different Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal conditions for your desired regioisomer.[1][7]
-
Temperature Control: Lowering the reaction temperature may favor the thermodynamic product, while higher temperatures might favor the kinetic product. Monitor the reaction closely by TLC.
-
Structural Modification: If possible, modifying the ketone to increase the steric bulk on one side can be a highly effective strategy to force selectivity.
Frequently Asked Questions (FAQs)
This section provides foundational knowledge on how substituents dictate the course of the reaction.
Q1: How do electron-donating groups (EDGs) on the arylhydrazine ring affect the reaction?
A1: Generally, electron-donating groups (e.g., -CH₃, -OCH₃, -NR₂) on the arylhydrazine ring accelerate the Fischer indole synthesis.[5][6] The key[1][1]-sigmatropic rearrangement is essentially an intramolecular electrophilic aromatic substitution. By increasing the electron density of the aromatic ring, EDGs enhance its nucleophilicity, facilitating the C-C bond formation and lowering the activation energy of this rate-determining step.[5][6]
However, the position of the EDG matters for regioselectivity. For a meta-substituted arylhydrazine, an EDG will typically direct the cyclization to the para position, making the 6-substituted indole the major product.[5]
Q2: What is the impact of electron-withdrawing groups (EWGs) on the arylhydrazine ring?
A2: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the arylhydrazine ring have the opposite effect; they decelerate the reaction.[5][6] These groups decrease the electron density of the aromatic ring, reducing its nucleophilicity and making the crucial C-C bond formation in the[1][1]-sigmatropic rearrangement more difficult.[6] Consequently, reactions with EWG-substituted arylhydrazines often require more forcing conditions, such as stronger acids and higher temperatures, to proceed at a reasonable rate.[7] In cases with very strong EWGs, the reaction may fail entirely.[5]
Q3: How do substituents on the ketone or aldehyde component influence the reaction?
A3: Substituents on the carbonyl component play a pivotal role, primarily by influencing the stability of intermediates and transition states. As discussed in the troubleshooting section, strong electron-donating groups on the carbonyl starting material are a common cause of reaction failure.[2][3] These groups stabilize the iminylcarbocation formed upon N-N bond cleavage, making this off-cycle pathway kinetically competitive with or even faster than the productive[1][1]-sigmatropic rearrangement.[2][4] This explains why the synthesis of 3-amidoindoles via the Fischer method often results in poor yields.[2][4]
Conversely, electron-withdrawing groups on the ketone can sometimes be beneficial, as they may disfavor the N-N cleavage pathway.[11]
Data Summary: Electronic Effects of Substituents
The following table provides a generalized summary of how substituent electronics affect the Fischer indole synthesis.
| Starting Material | Substituent Position | Substituent Type | Effect on Reaction Rate | Common Issues & Considerations |
| Arylhydrazine | ortho, meta, para | Electron-Donating (EDG) | Accelerates | Generally favorable. meta-EDGs often yield the 6-substituted indole.[5] |
| ortho, meta, para | Electron-Withdrawing (EWG) | Decelerates | Requires stronger acid/higher temperature. Risk of reaction failure with strong EWGs.[5][6] | |
| Carbonyl | α- or β-position | Electron-Donating (EDG) | Decelerates / Fails | Promotes competing N-N bond cleavage, leading to low yield or failure.[2][3] |
| α- or β-position | Electron-Withdrawing (EWG) | Variable | May disfavor N-N cleavage but can affect enamine formation. Outcome is substrate-dependent.[11] |
Visualizing the Mechanism and Troubleshooting Logic
Core Reaction Mechanism
The Fischer indole synthesis is a multi-step process initiated by the formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement.
Caption: General mechanism of the Fischer indole synthesis.
Influence of Substituents on the Key Rearrangement Step
The electronic nature of the arylhydrazine substituent is critical for the success of the[1][1]-sigmatropic rearrangement.
Caption: Impact of aryl substituents on the key rearrangement step.
Troubleshooting Flowchart
Use this flowchart to diagnose potential issues based on your starting materials and observations.
Caption: A logical guide to troubleshooting common reaction failures.
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol provides a representative procedure for the Fischer indole synthesis.[12][13] Critical notes are included to guide adjustments based on the electronic properties of different substrates.
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA)
-
Ethanol (95%)
-
Ice
Procedure:
-
Hydrazone Formation (Step 1):
-
In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq).
-
Warm the mixture gently (e.g., on a steam bath or in an oil bath at ~60-80°C) for 1 hour.[12]
-
Dissolve the hot mixture in a minimum amount of hot 95% ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization of the acetophenone phenylhydrazone.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
-
Note: For many substrates, the hydrazone can be formed and used in situ without isolation to minimize handling losses.[1][7]
-
-
Indolization (Step 2):
-
In a separate, larger flask equipped with a mechanical stirrer, carefully heat polyphosphoric acid (approx. 5-10 g per 1 g of hydrazone) to ~100°C in an oil bath.
-
Carefully and portion-wise, add the pre-formed hydrazone from Step 1 to the hot, stirring PPA. An exothermic reaction may occur.
-
Once the addition is complete, increase the temperature of the oil bath to 150-170°C and stir for 10-15 minutes.[7] The mixture will darken significantly.
-
Critical Note on Conditions: This step is highly sensitive to substrate electronics.
-
For EWG-substituted arylhydrazines , a higher temperature or longer reaction time may be necessary.
-
For substrates prone to N-N cleavage (strong EDGs on the carbonyl part) , PPA may be too harsh. Consider a milder Lewis acid like ZnCl₂ or a Brønsted acid like p-TsOH in a high-boiling solvent (e.g., toluene, xylene) at a lower temperature.[7]
-
-
-
Work-up and Purification (Step 3):
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully and slowly pour the warm reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
The crude 2-phenylindole will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to obtain pure 2-phenylindole.
-
References
- 1. testbook.com [testbook.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. scienceinfo.com [scienceinfo.com]
- 10. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Optimizing Reactions with 2,5-Dichlorophenylhydrazine
An in-depth guide to optimizing reaction conditions for 2,5-Dichlorophenylhydrazine, presented in a technical support center format for researchers and drug development professionals.
Welcome to the technical support resource for this compound. This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth insights into optimizing its use in key synthetic transformations. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and selection of this compound.
Q1: What are the correct storage and handling procedures for this compound and its hydrochloride salt?
A: Proper storage is crucial for maintaining the reagent's integrity.
-
This compound (Free Base): This compound is a light brown powder.[1] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[2][3] Recommended storage is under an inert atmosphere at 2-8°C to minimize degradation.[1]
-
This compound Hydrochloride: The hydrochloride salt is generally more stable than the free base.[4] It should also be stored in a cool, dry, well-ventilated place.[5] Due to its hygroscopic nature, storage under an inert gas is recommended to protect it from moisture.
Q2: What are the primary safety hazards and necessary precautions?
A: this compound is classified as a hazardous chemical and must be handled with care.
-
Hazards: It is toxic if swallowed, harmful in contact with skin or if inhaled, and causes serious eye and skin irritation.[2][6][7] Fine dust can form combustible concentrations in air.[2][6]
-
Precautions: Always handle this chemical in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, protective gloves, and a lab coat.[8] Ensure that emergency eyewash stations and safety showers are readily accessible.[2] In case of exposure, seek immediate medical attention.[5]
Q3: What is the difference between the free base and the hydrochloride salt? Which form should I use?
A: The choice between the free base and the hydrochloride salt depends on the specific reaction and solvent system.
-
Physicochemical Differences: The free base has a melting point of 102-103°C.[1][4] The hydrochloride salt is more thermally stable, with a decomposition point around 208-210°C.[4][9] The salt form generally exhibits better stability for long-term storage.
-
Solubility: The free base is sparingly soluble in water but dissolves in organic solvents like ethanol, methanol, DMSO, and DMF.[4][10] The hydrochloride salt has higher water solubility.
-
Application: For reactions run under acidic conditions, such as the Fischer indole synthesis, the hydrochloride salt is often used directly. If the free base is required, it can be generated in situ or by a separate neutralization step. For reactions requiring non-acidic conditions, starting with the free base is more direct.
Q4: What are the best solvents for reactions involving this compound?
A: Solvent selection is critical and depends on the reaction type.
-
General Solubility: It is highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] It is also soluble in alcohols like ethanol and methanol.[10] Its solubility in water is very low (approx. 0.56 g/L at 20°C).[4]
-
Fischer Indole Synthesis: Acetic acid, ethanol, polyphosphoric acid (PPA), and toluene are commonly used.[11][12] PPA can serve as both the catalyst and the solvent.[13]
-
Japp-Klingemann Reaction: Ethanol or methanol are typical solvents, as they facilitate the dissolution of the reactants and the management of reaction temperature.[14][15]
Part 2: Troubleshooting Guide: Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for producing indole scaffolds from arylhydrazines.[11] However, it is sensitive to substrate and conditions.
Q1: My Fischer indole synthesis with this compound is failing or giving very low yields. What are the likely causes?
A: Reaction failure often points to issues with the key[8][8]-sigmatropic rearrangement step or competing side reactions.[16]
-
Cause 1: Inappropriate Acid Catalyst: The choice and strength of the acid are critical. A catalyst that is too weak may not facilitate the necessary protonation steps, while an acid that is too strong can lead to substrate degradation or unwanted side reactions.[16]
-
Cause 2: N-N Bond Cleavage: Electron-donating groups on the ketone or aldehyde substrate can stabilize an iminylcarbocation intermediate, favoring a competing heterolytic N-N bond cleavage pathway over the desired sigmatropic rearrangement.[16] This is a known failure mode for the Fischer indolization.
-
Solution: If N-N bond cleavage is suspected, switching from protic acids to Lewis acids (e.g., ZnCl₂) may improve the yield of the cyclized product.[16] Alternatively, modifying the substrate to be less electron-rich can disfavor this cleavage pathway.
-
-
Cause 3: Steric Hindrance: Significant steric bulk on either the hydrazine or the carbonyl partner can impede the formation of the hydrazone or hinder the subsequent cyclization step.
-
Solution: Increase the reaction temperature and time. If this fails, a different synthetic route to the target indole may be necessary.
-
Q2: I'm observing significant byproducts or a complex mixture. How can I improve the reaction's selectivity?
A: A lack of selectivity often arises from impure starting materials or poorly controlled reaction conditions.
-
Solution 1: Isolate and Purify the Hydrazone: The synthesis is often performed as a one-pot reaction. However, pre-forming the 2,5-dichlorophenylhydrazone from the hydrazine and carbonyl compound, followed by its purification and subsequent cyclization, can lead to a much cleaner reaction.[12]
-
Solution 2: Optimize Temperature: The[8][8]-sigmatropic rearrangement requires elevated temperatures, but excessive heat can promote decomposition and side reactions.[17] Run the reaction at the lowest temperature that allows for a reasonable conversion rate. A stepwise temperature profile (e.g., lower temperature for hydrazone formation, higher for cyclization) can be beneficial.
-
Solution 3: Control Stoichiometry: Ensure an accurate 1:1 stoichiometry between the this compound and the carbonyl compound to avoid side reactions from unreacted starting materials.
Workflow for Troubleshooting Fischer Indole Synthesis
Caption: Troubleshooting workflow for a failing Fischer Indole Synthesis.
Part 3: Troubleshooting Guide: Japp-Klingemann Reaction
The Japp-Klingemann reaction is an excellent method for synthesizing the arylhydrazones needed for the Fischer indole synthesis, particularly from β-keto-esters or β-keto-acids.[18][19]
Q1: My Japp-Klingemann reaction yields the azo intermediate, not the desired hydrazone. What is causing this?
A: The conversion of the initial azo compound to the final hydrazone is a key step that is highly dependent on the reaction pH.[14][18]
-
Cause: The reaction medium is likely not basic enough to facilitate the hydrolytic cleavage and rearrangement to the hydrazone. Conventional conditions using sodium acetate can sometimes be insufficient, leading to the isolation of a stable azo-compound.[20]
-
Solution: After the initial coupling reaction, carefully adjust the pH to be slightly basic. Adding a solution of sodium hydroxide or potassium hydroxide can promote the necessary hydrolysis and rearrangement. Be cautious, as strongly basic conditions or high temperatures can lead to decomposition.[20]
Q2: The reaction is messy, with low yields and purification challenges. How can I optimize it?
A: Cleanliness in the Japp-Klingemann reaction hinges on careful control of the diazotization step and the subsequent coupling.
-
Cause 1: Excess Nitrous Acid: Using a large excess of sodium nitrite for diazotization can lead to the formation of NO and NO₂ gas, which can cause unwanted nitrosation of your β-keto-ester.[14]
-
Solution: Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents). Any remaining nitrous acid after diazotization can be quenched by adding a small amount of sulfamic acid before the coupling step.[14]
-
-
Cause 2: Incorrect Stoichiometry/pH: You need enough base (e.g., sodium acetate) to neutralize the strong acid used for diazotization and to deprotonate the β-keto-ester, forming the required enolate nucleophile.[14][18]
-
Solution: Ensure at least one equivalent of base is present for every equivalent of strong acid used. For electron-rich anilines, which form less electrophilic diazonium salts, using a slight excess of the diazonium salt (1.2-1.3 equivalents) can help drive the reaction to completion.[14]
-
-
Cause 3: Temperature Control: Diazotization must be performed at 0-5 °C to prevent the diazonium salt from decomposing. The coupling reaction should also be kept cold initially.
-
Solution: Maintain strict temperature control throughout the diazotization and coupling steps using an ice-salt bath.
-
Key Steps of the Japp-Klingemann Mechanism
Caption: Key mechanistic stages of the Japp-Klingemann reaction.
Part 4: Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of 5,8-Dichloro-1H-indole via Fischer Indole Synthesis
This protocol describes the reaction of this compound with pyruvic acid.
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add pyruvic acid (1.0 eq) dropwise while stirring at room temperature.
-
Reaction Monitoring: Stir the mixture for 1-2 hours. The formation of the hydrazone intermediate can be monitored by TLC.
-
Cyclization: To the reaction mixture, add the acid catalyst. A common choice is polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[13]
-
Heating: Heat the reaction mixture to reflux (typically 80-120°C) for 2-6 hours. Monitor the disappearance of the hydrazone and the formation of the indole product by TLC or HPLC.[11]
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. If PPA was used, the mixture may need to be neutralized carefully with a base (e.g., NaOH solution).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).[21]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[22][23]
Table 1: Recommended Conditions for Fischer Indole Synthesis
| Carbonyl Substrate | Recommended Catalyst | Typical Solvent | Temperature (°C) | Key Considerations |
| Aliphatic Ketones | ZnCl₂, PPA, AcOH | Ethanol, Toluene, Acetic Acid | 80 - 140 | PPA is effective for less reactive ketones.[13] |
| Aryl Ketones | PPA, Eaton's Reagent | PPA, Toluene | 100 - 160 | Higher temperatures are often required. |
| Aldehydes | p-TsOH, AcOH, ZnCl₂ | Ethanol, Acetic Acid | 60 - 100 | Reactions are generally faster than with ketones. |
| α-Keto-acids | H₂SO₄, PPA, HCl | Ethanol, Acetic Acid | 80 - 120 | Decarboxylation can occur during or after cyclization.[11] |
Part 5: Purification and Analysis
Q: What are the most effective methods for purifying the final indole products?
A: The choice between chromatography and recrystallization depends on the scale and the nature of the impurities.
-
Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities. Silica gel is the standard stationary phase, with eluent systems typically composed of hexane/ethyl acetate or dichloromethane/methanol mixtures.[21][22]
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization is an efficient method for obtaining high-purity material, especially on a larger scale.[22] A suitable solvent system (a single solvent or a solvent/anti-solvent pair) must be identified where the indole has high solubility at elevated temperatures and low solubility at room temperature or below.[24][25]
Q: Which analytical techniques are best for monitoring reaction progress and confirming product identity?
A: A combination of techniques is recommended for robust analysis.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is invaluable for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide quantitative data on reaction conversion and purity.[26][27]
-
Structural Confirmation: The identity and purity of the final product should be confirmed using a combination of Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy.[28][29]
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Buy this compound | 305-15-7 [smolecule.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. chembk.com [chembk.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fischer Indole Synthesis [organic-chemistry.org]
- 18. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 19. Japp-Klingemann_reaction [chemeurope.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
- 25. data.epo.org [data.epo.org]
- 26. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 29. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Impurities in 2,5-Dichlorophenylhydrazine Reactions
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 2,5-Dichlorophenylhydrazine. This resource is designed to provide practical, field-proven insights into the common impurities and side reactions encountered during its use, particularly in critical applications like the Fischer indole synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and troubleshoot these challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound starting material shows multiple spots on TLC/peaks in HPLC even before I start my reaction. What are these impurities?
Answer:
It's not uncommon for aged or improperly stored this compound to contain impurities. The primary culprits are typically related to its synthesis and degradation. The most common synthesis route involves the reduction of diazotized 2,5-dichloroaniline.
Common Pre-reaction Impurities:
-
Residual Starting Material (2,5-Dichloroaniline): Incomplete conversion during the synthesis can leave residual 2,5-dichloroaniline. This is a common process-related impurity.
-
Positional Isomers: Depending on the purity of the initial 2,5-dichloroaniline, you may have isomeric dichlorophenylhydrazine impurities (e.g., 2,3- or 3,4-isomers). These can be challenging to separate from the desired product.
-
Oxidation Products: Hydrazines are susceptible to air oxidation, which can lead to the formation of various colored byproducts, often presenting as a darkening of the material from its typical light brown or yellow color.
-
Hydrolysis Products: Exposure to moisture can lead to the slow hydrolysis of the hydrazine.
Troubleshooting & Verification Protocol:
-
Initial Assessment:
-
Visual Inspection: Note the color of your starting material. Significant darkening can indicate degradation.
-
Analytical Check: Run a preliminary analysis using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to confirm the presence of multiple components.
-
-
Identification:
-
Co-injection/Co-spotting: The most reliable way to identify residual starting material is to co-inject a standard of 2,5-dichloroaniline with your sample in HPLC or co-spot on a TLC plate.
-
Spectroscopic Analysis: For a more definitive identification of unknown impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are invaluable.
-
-
Purification of Starting Material:
-
Recrystallization: This is often the most effective method for purifying this compound. A suitable solvent system, such as ethanol/water or toluene/heptane, can be used. Dissolve the crude material in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals, leaving impurities in the mother liquor.
-
Acid-Base Extraction: To remove acidic or basic impurities, you can dissolve the material in an organic solvent and perform washes with a dilute acid and then a dilute base. However, be cautious as the hydrazine itself has basic properties.
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FAQ 2: I'm performing a Fischer indole synthesis with this compound and an unsymmetrical ketone, and I'm getting a mixture of two indole regioisomers. How can I control the selectivity?
Answer:
This is a classic challenge in the Fischer indole synthesis.[1] The cyclization of the phenylhydrazone intermediate can proceed in two different directions with an unsymmetrical ketone, leading to a mixture of regioisomers. The ratio of these products is highly dependent on the reaction conditions, particularly the nature and concentration of the acid catalyst.[1]
Mechanism and Causality:
The Fischer indole synthesis proceeds through a[2][2]-sigmatropic rearrangement of a protonated hydrazone (or its enamine tautomer).[2][3] The direction of the rearrangement, and thus the final indole structure, is influenced by the steric and electronic environment around the double bond of the enamine intermediate.
-
Kinetic vs. Thermodynamic Control: The choice of acid and temperature can shift the equilibrium between the two possible enamine intermediates.
-
Stronger acids and higher temperatures often favor cyclization at the less substituted carbon, leading to the "kinetic" product.[1]
-
Weaker acids or Lewis acids might favor the formation of the more thermodynamically stable enamine, leading to the "thermodynamic" product.
-
Troubleshooting and Optimization Protocol:
-
Catalyst Screening: This is the most critical parameter. Experiment with a range of catalysts to determine the optimal one for your desired isomer.
-
Temperature Control: Perform the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) for a chosen catalyst and analyze the product ratio.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. Test solvents like acetic acid, ethanol, toluene, or even ionic liquids.
Data Summary for Optimization:
| Parameter | Condition A (e.g., PPA, 100°C) | Condition B (e.g., ZnCl₂, 25°C) | Analysis |
| Catalyst | Polyphosphoric Acid | Zinc Chloride | Compare product ratios |
| Temperature | 100 °C | 25 °C | Compare product ratios |
| Solvent | Toluene | Dichloromethane | Compare product ratios |
| Product Ratio (Isomer 1:Isomer 2) | [Experimental Result] | [Experimental Result] | Determine optimal conditions |
Troubleshooting Flowchart for Regioisomer Control:
Caption: Troubleshooting workflow for optimizing regioselectivity.
FAQ 3: My reaction is producing a significant amount of dark, insoluble tar instead of my desired indole product. What is causing this and how can I prevent it?
Answer:
Tar formation is a common side reaction in Fischer indole syntheses, often resulting from the decomposition of intermediates under harsh acidic conditions and elevated temperatures.
Causality:
-
Overly Aggressive Conditions: Strong acids like concentrated H₂SO₄ or PPA, especially at high temperatures, can promote polymerization and degradation pathways of the reactive intermediates.
-
Thermal Decomposition: this compound itself can decompose at elevated temperatures, producing hazardous products like nitrogen oxides and hydrogen chloride gas, which can further catalyze side reactions.[4]
-
Presence of Oxygen: While the reaction is typically run under an inert atmosphere, the presence of oxygen can lead to oxidative side reactions, contributing to the formation of colored, polymeric materials.
Troubleshooting and Prevention Protocol:
-
Moderate Reaction Conditions:
-
Catalyst Choice: Opt for milder catalysts if possible. ZnCl₂ or pTSA are often less harsh than concentrated mineral acids.[3]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the progress by TLC to avoid unnecessarily long heating times.
-
-
Inert Atmosphere:
-
Ensure your reaction vessel is properly flushed with an inert gas (e.g., nitrogen or argon) before heating to minimize oxidative side reactions.
-
-
Order of Addition:
-
In some cases, pre-forming the hydrazone at a lower temperature before adding the acid catalyst and heating can lead to cleaner reactions.
-
Visualizing the Problem:
Caption: Competing pathways in Fischer indole synthesis.
Analytical Methods for Impurity Profiling
A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[5][6]
Example HPLC Method for Impurity Profiling:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., Waters X-Bridge C18)[5] |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic or Acetic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 239 nm (or scan for optimal wavelength)[5] |
| Injection Volume | 5-10 µL |
This method should provide good separation of the non-polar starting materials and the more polar product and potential byproducts.
References
Technical Support Center: Improving the Stability of 2,5-Dichlorophenylhydrazone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-dichlorophenylhydrazone derivatives. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of handling and stabilizing these compounds. Our focus is on providing not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Introduction to the Stability Challenges of 2,5-Dichlorophenylhydrazone Derivatives
2,5-Dichlorophenylhydrazone derivatives are a class of compounds with significant potential in medicinal chemistry and other areas of chemical research. The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly influences the electronic properties of the hydrazone moiety. This substitution pattern can enhance biological activity but also introduces specific stability challenges. The primary degradation pathway for hydrazones is hydrolysis, which is catalyzed by acid. The electron-withdrawing nature of the chlorine atoms can increase the susceptibility of the hydrazone's imine carbon to nucleophilic attack by water, potentially leading to lower stability compared to their non-halogenated counterparts.
This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate the stability issues associated with 2,5-dichlorophenylhydrazone derivatives.
Frequently Asked Questions (FAQs)
Q1: My 2,5-dichlorophenylhydrazone derivative appears to be degrading in solution, even at neutral pH. What is the likely cause?
A1: While hydrazones are generally more stable at neutral pH than in acidic conditions, degradation can still occur. For 2,5-dichlorophenylhydrazone derivatives, the two electron-withdrawing chlorine atoms increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water, even at pH 7. Trace amounts of acidic impurities in your solvent or on glassware can also catalyze this degradation. Furthermore, if the derivative was formed from an aliphatic aldehyde or ketone, it will be inherently less stable than those derived from aromatic aldehydes.
Q2: I am observing significant degradation of my compound when exposed to light. Is this expected for 2,5-dichlorophenylhydrazone derivatives?
A2: Yes, photodecomposition can be a significant issue for phenylhydrazone derivatives. The aromatic rings and the hydrazone linkage can absorb UV light, leading to photochemical reactions and degradation. Chlorinated aromatic compounds, in general, can be susceptible to photodegradation. It is crucial to protect solutions and solid samples of your 2,5-dichlorophenylhydrazone derivatives from light, especially during storage and handling.
Q3: What are the best practices for long-term storage of solid 2,5-dichlorophenylhydrazone derivatives?
A3: For optimal long-term stability of solid derivatives, we recommend the following:
-
Store as a salt: If possible, convert your derivative to its hydrochloride salt. The protonation of the basic nitrogen in the hydrazone can improve stability. The hydrochloride salt of the parent 2,5-dichlorophenylhydrazine shows significantly higher thermal stability than the free base.
-
Dryness is critical: Store the solid compound under a dry, inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture, which can lead to hydrolysis.
-
Low temperature: Store at low temperatures, such as -20°C or -80°C, to minimize the rate of any potential degradation reactions.
-
Protect from light: Use amber vials or store in the dark to prevent photodecomposition.
Q4: How can I improve the stability of my 2,5-dichlorophenylhydrazone derivative in a formulation for biological assays?
A4: To enhance stability in aqueous formulations for biological studies, consider these strategies:
-
Buffering: Maintain the pH of your formulation as close to neutral as possible and use a high-purity buffer system.
-
Co-solvents: Using a co-solvent system (e.g., with DMSO or ethanol) can reduce the concentration of water and may slow down hydrolysis. However, be mindful of the potential for co-solvent effects on your biological assay.
-
Lyophilization: If your experimental design allows, preparing a lyophilized powder of your compound with suitable excipients can significantly improve long-term stability.
-
Encapsulation: For drug delivery applications, encapsulating the derivative in liposomes or polymeric nanoparticles can protect the hydrazone linkage from the aqueous environment until it reaches its target.
Q5: What are the primary degradation products I should expect from my 2,5-dichlorophenylhydrazone derivative?
A5: The most common degradation pathway is hydrolysis, which will break the hydrazone bond to yield the original this compound and the corresponding aldehyde or ketone. Oxidation of the hydrazine moiety is another potential degradation pathway, which can lead to a variety of products.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Degradation Observed in HPLC Analysis
-
Symptom: You observe a rapid decrease in the peak area of your parent compound and the appearance of new peaks, likely corresponding to this compound and the parent aldehyde/ketone, during an HPLC run or upon sample preparation.
-
Potential Cause: The HPLC mobile phase is too acidic, catalyzing the hydrolysis of your derivative.
-
Solution:
-
Check Mobile Phase pH: If you are using an acidic modifier like trifluoroacetic acid (TFA) or formic acid, try to use the lowest concentration necessary for good peak shape.
-
Alternative Modifiers: Consider using a buffer system for your mobile phase that is closer to neutral pH, if your chromatography allows.
-
Temperature: Run your HPLC at a lower temperature to slow down the degradation rate.
-
Sample Preparation: Prepare your samples in a neutral, buffered diluent and analyze them as quickly as possible. Avoid letting samples sit in the autosampler for extended periods.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: You are observing high variability in your biological assay results, which could be due to the degradation of your test compound.
-
Potential Cause: The compound is degrading in the assay medium over the course of the experiment.
-
Solution:
-
Stability Assessment in Assay Media: Perform a preliminary experiment to assess the stability of your 2,5-dichlorophenylhydrazone derivative in the specific cell culture or assay medium you are using. Use HPLC or LC-MS to quantify the amount of intact compound over the time course of your assay.
-
Time-Course Experiment: If degradation is observed, you may need to adjust your experimental protocol, for example, by reducing the incubation time or adding the compound at multiple time points.
-
Formulation Strategy: Consider using one of the formulation strategies mentioned in FAQ Q4 to protect your compound during the assay.
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify the potential degradation products and pathways for your 2,5-dichlorophenylhydrazone derivative. This is a crucial step in developing a stability-indicating analytical method.
Materials:
-
Your 2,5-dichlorophenylhydrazone derivative
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of your stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of your stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of your stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep a solid sample of your compound at 60°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of your compound to a photostability chamber or a UV lamp for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify the degradation products and calculate the percentage of degradation.
-
This information will help you understand the degradation profile of your compound and develop a stability-indicating method.
-
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general HPLC method for monitoring the stability of 2,5-dichlorophenylhydrazone derivatives.
Instrumentation and Conditions:
-
HPLC System: A system with a UV/Vis or Diode Array Detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a gradient of 50-95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where your compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare your samples in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to your intact 2,5-dichlorophenylhydrazone derivative and any degradation products.
-
Quantify the peak areas to determine the percentage of the remaining parent compound over time.
Visualizing Degradation and Stabilization
Diagram 1: Hydrolytic Degradation Pathway
Caption: Acid-catalyzed hydrolysis of a 2,5-dichlorophenylhydrazone derivative.
Diagram 2: Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: A Troubleshooting Guide for the Synthesis of Heterocyclic Compounds Using 2,5-Dichlorophenylhydrazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2,5-Dichlorophenylhydrazine for the synthesis of heterocyclic compounds. Here, we address common challenges encountered during experimental work, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your synthetic pathways.
Section 1: Understanding Your Starting Material: this compound
Before delving into specific reaction troubleshooting, it is crucial to understand the properties and handling of your key reagent, this compound.
Q1: My this compound has a brownish tint. Is it still usable?
A1: this compound should ideally be a light brown or off-white powder. A significant darkening can indicate oxidation or the presence of impurities, which may interfere with your reaction. It is advisable to assess the purity by checking its melting point (102-103 °C for the free base). If the melting point is broad or significantly lower, purification by recrystallization from a suitable solvent like ethanol may be necessary. For many sensitive reactions, using the more stable hydrochloride salt (m.p. 208 °C) is a prudent choice.
Q2: What are the best practices for storing this compound?
A2: this compound, like many hydrazines, can be sensitive to air and light. It should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dry place. The hydrochloride salt offers greater stability for long-term storage.
Section 2: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for creating indole scaffolds. However, the presence of two electron-withdrawing chloro-substituents on the phenylhydrazine ring introduces specific challenges.
Q3: My Fischer indole synthesis with this compound is giving a very low yield. What are the likely causes and how can I optimize the reaction?
A3: Low yields in this specific Fischer indole synthesis are a common issue, primarily due to the electronic properties of the starting material. The two chlorine atoms are electron-withdrawing, which deactivates the aromatic ring and slows down the key[1][1]-sigmatropic rearrangement step.[2]
Here is a systematic approach to troubleshooting and optimization:
1. Re-evaluate Your Acid Catalyst:
-
Problem: The acid catalyst may not be strong enough to promote the reaction effectively with the deactivated ring system.
-
Solution: While standard Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃) are often used, a more robust catalyst may be required.[3] Polyphosphoric acid (PPA) is frequently a more effective choice for challenging Fischer indole syntheses.[4]
-
Expert Insight: The choice of acid is critical. A screening of different acid catalysts on a small scale can quickly identify the optimal conditions for your specific substrate.
2. Optimize Reaction Temperature and Time:
-
Problem: Insufficient thermal energy can lead to incomplete reaction, while excessive heat can cause decomposition.
-
Solution: These reactions often require elevated temperatures.[5] However, it's crucial to monitor the reaction progress closely using Thin Layer Chromatography (TLC). Start with a moderate temperature (e.g., 80-100 °C) and incrementally increase it if the reaction is sluggish. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and potentially improve yields.[4]
3. Consider a One-Pot Procedure:
-
Problem: Isolating the intermediate hydrazone can lead to material loss.
-
Solution: A one-pot synthesis, where the hydrazone is formed in situ and then cyclized without isolation, can improve the overall yield by minimizing handling losses.[4][6]
Table 1: Recommended Starting Conditions for Fischer Indole Synthesis with this compound
| Parameter | Recommendation | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) | Stronger acids are needed to overcome the deactivating effect of the chloro groups.[3][4] |
| Solvent | Acetic Acid or a high-boiling point solvent like toluene | Acetic acid can act as both a solvent and a catalyst. Toluene allows for higher reaction temperatures.[6][7] |
| Temperature | 100-160 °C (monitor by TLC) | Higher temperatures are generally required for electron-deficient systems.[4] |
| Procedure | One-pot synthesis | Minimizes loss of the hydrazone intermediate.[4] |
Experimental Protocol: Optimized One-Pot Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for your specific substrates.
-
Hydrazone Formation: In a round-bottom flask, dissolve your ketone or aldehyde (1 equivalent) and this compound (1 equivalent) in glacial acetic acid.
-
Indolization: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture and pour it onto crushed ice. The product will often precipitate and can be collected by filtration. If no precipitate forms, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Q4: I am observing multiple spots on my TLC, and my final product is a mixture of isomers. What is happening?
A4: When using an unsymmetrical ketone, the formation of two regioisomers is possible. The regioselectivity is influenced by the steric and electronic environment of the enolizable protons of the ketone. Generally, indolization occurs at the more substituted carbon. A weakly acidic medium may favor indolization towards the more functionalized carbon.[8] Careful analysis of the product mixture by NMR and separation by column chromatography will be necessary.[8]
Section 3: Troubleshooting Pyrazole Synthesis (Knorr Synthesis)
The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a robust method for forming pyrazole rings. However, regioselectivity can be a significant challenge.
Q5: My Knorr pyrazole synthesis using this compound and an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I control the outcome?
A5: This is a classic challenge in pyrazole synthesis. The two nitrogen atoms of the hydrazine can attack the two different carbonyl groups of the diketone, leading to two possible regioisomers. The regiochemical outcome is governed by the steric and electronic properties of both reactants, as well as the reaction conditions.[9]
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon will be attacked preferentially.
-
Solvent: The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in some cases.[10]
-
pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, thereby influencing which one initiates the attack.
Experimental Protocol: Controlling Regioselectivity in Knorr Pyrazole Synthesis
This protocol provides a starting point for optimizing regioselectivity.
-
Solvent Screening: On a small scale, run the reaction in parallel in a standard solvent (e.g., ethanol) and a fluorinated alcohol (e.g., TFE or HFIP).
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent. Add this compound (1.1 equivalents) and a catalytic amount of acetic acid.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the progress and the ratio of isomers by TLC or LC-MS.
-
Work-up and Analysis: Once the reaction is complete, remove the solvent under reduced pressure. Analyze the crude product by ¹H NMR to determine the isomeric ratio. The product can then be purified by column chromatography.
Q6: The reaction to form my pyrazole is very slow or does not go to completion. What can I do?
A6: Similar to the Fischer indole synthesis, the electron-withdrawing nature of the 2,5-dichlorophenyl group can reduce the nucleophilicity of the hydrazine, slowing down the initial condensation step.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate.
-
Catalyst: Ensure you are using a suitable acid catalyst, such as glacial acetic acid, to facilitate the condensation.[11]
-
One-Pot from Ketones and Acid Chlorides: A highly efficient method involves the in situ generation of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of the hydrazine. This one-pot procedure can lead to higher yields and shorter reaction times.[12]
-
Section 4: Purification of Dichlorinated Heterocyclic Compounds
The final step in any synthesis is purification. Halogenated compounds can present unique challenges during this stage.
Q7: My dichlorinated indole product is decomposing on the silica gel column. How can I prevent this?
A7: Indoles, especially those with certain substituents, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[13]
-
Solution: Deactivate the Silica Gel
-
Protocol: Prepare a slurry of your silica gel in your chosen eluent (e.g., a hexane/ethyl acetate mixture). Add 1-2% triethylamine to the slurry and stir for a few minutes. Pack the column with this slurry. Alternatively, you can flush the packed column with an eluent containing 1-2% triethylamine before loading your sample.[13][14]
-
Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.[15]
-
Q8: I am having trouble finding a good recrystallization solvent for my dichlorinated pyrazole/indole.
A8: Finding the right solvent system for recrystallization often requires some experimentation.
-
General Guidance:
-
Start with common solvents. For compounds with both polar and non-polar characteristics, like many heterocycles, ethanol, methanol, or mixtures like hexane/ethyl acetate or methanol/water are good starting points.[16]
-
The principle of "like dissolves like" is a useful guide. For compounds with ester functionalities, ethyl acetate might be a good choice.[17]
-
If your compound "oils out," try reheating the solution, adding more of the "good" solvent, and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[16]
-
Table 2: Common Recrystallization Solvents for Heterocyclic Compounds
| Solvent(s) | Polarity | Comments |
| Ethanol/Methanol | Polar Protic | Often effective for compounds with hydrogen bonding capabilities. |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | A versatile mixture for a wide range of polarities. |
| Toluene | Non-polar | Good for aromatic compounds; can lead to well-formed crystals. |
| Methanol/Water | Polar Protic | Useful for more polar compounds. |
Visualizing the Workflow: Troubleshooting and Reaction Mechanisms
To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.
Diagram 1: Troubleshooting Low Yields in Heterocyclic Synthesis
Caption: A systematic workflow for troubleshooting low reaction yields.
Diagram 2: Simplified Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer Indole Synthesis.
Diagram 3: Regioselectivity in Knorr Pyrazole Synthesis
Caption: Formation of regioisomers in the Knorr Pyrazole Synthesis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 13. Chromatography [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. Chromatography [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: A Guide to the Removal of Unreacted 2,5-Dichlorophenylhydrazine
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for effectively removing unreacted 2,5-Dichlorophenylhydrazine from their reaction products. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies.
Understanding the Challenge: The Properties of this compound
This compound (2,5-DCPH) is a versatile reagent, most notably used in the Fischer indole synthesis to create substituted indole scaffolds, which are crucial in many pharmaceutical compounds.[1][2][3] However, its presence as an unreacted starting material in the final product is a common purification challenge. Its complete removal is critical for achieving high product purity and avoiding interference in subsequent synthetic steps or biological assays.
The key to its removal lies in understanding its fundamental physicochemical properties. The hydrazine moiety (-NHNH₂) confers basicity, while the dichlorophenyl ring makes the molecule largely non-polar and hydrophobic.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆Cl₂N₂ | [4][5] |
| Molecular Weight | 177.03 g/mol | [6][7] |
| Appearance | Light brown powder solid | [8] |
| Melting Point | 100 - 104 °C | [8] |
| Solubility | ||
| Insoluble in water | [4][9] | |
| Soluble in organic solvents (ethanol, methanol, dichloromethane) | [9] | |
| Highly soluble in polar aprotic solvents (DMSO, DMF) | [4] | |
| Chemical Character | Basic (due to the hydrazine group) | [4][9] |
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the purification process.
Q1: Why is it so important to completely remove unreacted this compound? A: Complete removal is critical for several reasons:
-
Product Purity: Residual starting material compromises the purity of your final compound, affecting analytical data (NMR, Mass Spec, HPLC) and potentially leading to inaccurate yield calculations.
-
Downstream Reactivity: The reactive hydrazine group can interfere with subsequent reactions, leading to unwanted side products.
-
Toxicity: this compound is classified as toxic if swallowed and harmful if it comes into contact with skin or is inhaled, making its removal a safety imperative.[8][10][11]
Q2: My post-reaction TLC plate shows a prominent spot near the baseline that doesn't correspond to my product. Could this be 2,5-DCPH? A: Yes, that is highly likely. Due to the polar hydrazine group, 2,5-DCPH typically has a low retention factor (Rf) on silica gel TLC plates and can sometimes appear as a streak.[12] To confirm, you can run a co-spot on the TLC plate, where you spot your crude mixture, the pure starting material, and a mix of both in the same lane. If the low-Rf spot in your crude mixture aligns perfectly with the starting material spot, you have confirmed its identity.
Q3: What is the most straightforward method to remove the majority of unreacted 2,5-DCPH after the reaction? A: The simplest and most effective initial step is an acidic aqueous wash (liquid-liquid extraction).[12] The basic hydrazine group will be protonated by the acid (e.g., 1M HCl), forming a water-soluble hydrochloride salt. This salt will then partition into the aqueous layer, effectively separating it from your desired, likely less basic, product which remains in the organic layer.
Q4: I've removed the solvent under reduced pressure, but my product is still impure. Why didn't the 2,5-DCPH evaporate? A: this compound is a solid with a melting point above 100°C.[8] It is not sufficiently volatile to be removed by a standard rotary evaporator. Purification must be achieved through chemical (extraction) or physical (chromatography, crystallization) separation methods.
Troubleshooting and In-Depth Purification Protocols
A multi-step approach is the most robust strategy for ensuring complete removal of 2,5-DCPH. The following logical workflow can be adapted to most reaction schemes.
Caption: General purification workflow for removing 2,5-DCPH.
Protocol 1: Foundational Purification via Liquid-Liquid Extraction (Acid Wash)
This technique should be your first line of defense. It leverages the basicity of the hydrazine functional group to separate it from a neutral or weakly acidic/basic product.
Causality: By washing the organic solution of your crude product with aqueous acid, the basic nitrogen of the 2,5-DCPH is protonated, forming an ionic salt. This dramatic increase in polarity and water solubility drives the impurity out of the organic phase and into the aqueous phase.
Caption: Phase transfer of 2,5-DCPH during acid extraction.
Step-by-Step Methodology:
-
Initial Setup: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (Step 2-3) one or two more times to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent frequently as CO₂ gas will be generated.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: High-Purity Separation via Flash Column Chromatography
If TLC analysis after extraction still shows residual 2,5-DCPH or other impurities, flash chromatography is the definitive next step.[12]
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Since 2,5-DCPH is quite polar, it will adhere strongly to the silica gel and elute much later than most non-polar to moderately polar indole products.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your desired product an Rf value of ~0.3-0.4 and show good separation from the 2,5-DCPH spot (which should be at a much lower Rf). A common starting point for indole-type compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent/dichloromethane (wet loading). Carefully add the sample to the top of the packed column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Monitoring: Monitor the fractions being collected by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.
Protocol 3: Purification of Solid Products by Recrystallization
If your desired product is a solid and the amount of residual 2,5-DCPH is relatively small after extraction, recrystallization can be an effective and scalable purification method.
Causality: This method relies on the differences in solubility between your product and the impurity in a given solvent at different temperatures. The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while the impurity remains soluble (or insoluble) at both temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In a small test tube, test various solvents to find one that completely dissolves your crude product upon heating but allows it to precipitate upon cooling.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Safety, Handling, and Disposal
Handling this compound requires strict adherence to safety protocols due to its hazardous nature.[8][10]
| PPE Category | Specification | Source(s) |
| Eye Protection | Chemical safety goggles or a face shield. | [8][13] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [8][14] |
| Body Protection | A lab coat or chemical-resistant apron. | [8][13] |
| Respiratory | Use only in a well-ventilated chemical fume hood. | [15] |
Waste Disposal: All materials contaminated with this compound, including leftover reagents, aqueous acidic washes, and contaminated silica gel, must be treated as hazardous waste.[13]
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's licensed hazardous waste management program.
-
Do not pour any waste containing this chemical down the drain.[13]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 305-15-7 [smolecule.com]
- 5. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]
- 7. 2,5-二氯苯肼 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 305-15-7 Name: this compound [xixisys.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.nl [fishersci.nl]
- 15. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Carbonyl Detection: The Established Standard vs. a Halogenated Alternative
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the detection and quantification of carbonyl compounds—aldehydes and ketones—are of paramount importance. These moieties are not only fundamental building blocks in organic synthesis but are also critical in various biological processes and can be indicative of product stability and purity in the pharmaceutical industry. The classic method for their detection involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), a reagent that has stood the test of time. However, the continuous search for improved analytical performance necessitates the exploration of alternative reagents. This guide provides a comprehensive comparison between the industry-standard DNPH and a potential, yet less-explored alternative, 2,5-Dichlorophenylhydrazine.
The Underlying Principle: Nucleophilic Addition-Elimination
The detection of carbonyls using hydrazine-based reagents hinges on a fundamental organic reaction: nucleophilic addition-elimination, also known as a condensation reaction.[1][2] The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable hydrazone derivative.[2] The resulting hydrazone is typically a brightly colored, crystalline solid, which allows for both qualitative and quantitative analysis.[3]
2,4-Dinitrophenylhydrazine (DNPH): The Gold Standard
2,4-Dinitrophenylhydrazine, often referred to as Brady's reagent when in a solution of methanol and sulfuric acid, is the most widely used derivatizing agent for carbonyl compounds.[4][5] Its enduring popularity stems from its reliability, cost-effectiveness, and the extensive body of literature supporting its use.
Mechanism of Action and Key Characteristics
The reaction of DNPH with an aldehyde or ketone is acid-catalyzed and results in the formation of a 2,4-dinitrophenylhydrazone. The two nitro groups on the phenyl ring are strong electron-withdrawing groups, which serve two primary purposes:
-
Enhanced Reactivity: They increase the acidity of the N-H protons, making the hydrazine a better nucleophile.
-
Chromophoric Properties: The extended conjugation in the resulting hydrazone shifts the absorption maximum to the visible region, leading to the characteristic yellow, orange, or red precipitates.[6][7] This colorimetric response forms the basis of the qualitative "Brady's test."
For quantitative analysis, the stable DNPH derivatives are amenable to separation by High-Performance Liquid Chromatography (HPLC) and detection by UV-Vis spectroscopy, typically at around 360 nm.[8]
Experimental Protocol: Carbonyl Detection using DNPH (Brady's Test)
This protocol outlines the qualitative detection of carbonyl compounds.
Materials:
-
Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and concentrated sulfuric acid)
-
Sample containing the suspected carbonyl compound
-
Test tubes
-
Pipettes
-
Methanol (for solid samples)
Procedure:
-
Sample Preparation:
-
For liquid samples, place a few drops into a test tube.
-
For solid samples, dissolve a small amount in a minimal volume of methanol.
-
-
Reaction: Add a few drops of Brady's reagent to the sample in the test tube.
-
Observation: Agitate the mixture and observe for the formation of a precipitate. A yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.[3]
-
Identification (Optional): The formed precipitate can be isolated, purified by recrystallization, and its melting point determined. This melting point can then be compared to a database of known 2,4-dinitrophenylhydrazone melting points to identify the specific carbonyl compound.
This compound: A Potential Alternative
This compound is a halogenated analog of phenylhydrazine that, in theory, can also be used for the derivatization of carbonyl compounds through the same nucleophilic addition-elimination mechanism. However, it is crucial to note that while its potential exists, it is a significantly less characterized reagent for this purpose compared to DNPH.
Theoretical Advantages and Unexplored Potential
The presence of chlorine atoms on the phenyl ring could offer several theoretical advantages in analytical applications:
-
Enhanced Detectability in Specific Systems: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the presence of chlorine atoms can enhance the response of an Electron Capture Detector (ECD), a highly sensitive detector for halogenated compounds.[9][10] This could potentially lead to lower detection limits for certain applications.
-
Altered Chromatographic Properties: The chlorine atoms will modify the polarity and volatility of the resulting hydrazone derivatives, which could be advantageous for optimizing chromatographic separations.[11]
-
Alternative Fragmentation Patterns in Mass Spectrometry: The isotopic signature of chlorine (35Cl and 37Cl) would provide a characteristic pattern in the mass spectrum of the hydrazone, aiding in structural elucidation.
Current Limitations and the Need for Experimental Validation
Despite these potential benefits, there is a significant lack of published experimental data on the use of this compound for carbonyl detection. Key performance metrics that are well-established for DNPH remain largely unknown for its dichlorinated counterpart. These include:
-
Reaction Kinetics: The rate of reaction with various aldehydes and ketones.
-
Stability of Hydrazones: The long-term stability of the resulting 2,5-dichlorophenylhydrazones.
-
Sensitivity: The limits of detection and quantification in various analytical techniques.
-
Melting Points of Derivatives: A comprehensive database of melting points for the 2,5-dichlorophenylhydrazones of common carbonyl compounds does not appear to be readily available.
A Hypothetical Experimental Protocol for Carbonyl Derivatization
The following is a generalized, hypothetical protocol for the derivatization of carbonyl compounds with this compound, based on the principles of hydrazone formation. This protocol is not based on established literature and would require optimization and validation.
Materials:
-
This compound hydrochloride
-
Sample containing the suspected carbonyl compound
-
Methanol or Ethanol
-
A suitable acid catalyst (e.g., a small amount of concentrated sulfuric acid or hydrochloric acid)
-
Reaction vial
Procedure:
-
Reagent Preparation: Prepare a saturated solution of this compound in a suitable solvent like methanol, acidified with a few drops of a strong acid.
-
Sample Preparation: Dissolve the carbonyl-containing sample in a minimal amount of the same solvent.
-
Reaction: Combine the reagent solution and the sample solution in a reaction vial.
-
Incubation: The reaction mixture may require heating to proceed at a reasonable rate. The optimal temperature and time would need to be determined experimentally.
-
Isolation and Analysis: If a precipitate forms, it can be isolated by filtration. The resulting 2,5-dichlorophenylhydrazone could then be analyzed by techniques such as HPLC-UV, GC-MS, or by determining its melting point.
Head-to-Head Comparison: Established Fact vs. Untapped Potential
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | This compound |
| Principle of Detection | Forms colored 2,4-dinitrophenylhydrazone precipitates with carbonyls.[4] | Forms 2,5-dichlorophenylhydrazones with carbonyls. |
| Qualitative Detection | Well-established "Brady's Test" with a clear colorimetric endpoint.[3] | Expected to form precipitates, but color and sensitivity are not well-documented. |
| Quantitative Analysis | Widely used for HPLC-UV analysis with extensive literature support.[8] | Potentially suitable for HPLC-UV and GC-MS, but methods are not established. |
| Sensitivity | Good sensitivity in the low ppm to ppb range, depending on the method.[5] | Unknown, but potentially higher sensitivity with specific detectors like ECD in GC.[9] |
| Stability of Derivatives | 2,4-dinitrophenylhydrazones are generally stable.[8] | The stability of 2,5-dichlorophenylhydrazones is not well-characterized. |
| Safety | The dry solid is a shock-sensitive explosive and is typically supplied wet.[12] | Classified as toxic if swallowed and an irritant; handle with appropriate precautions. |
| Cost & Availability | Readily available from numerous suppliers at a relatively low cost. | Available from chemical suppliers, but may be less common and more expensive. |
| Knowledge Base | Extensive database of protocols, melting points, and spectral data. | Very limited publicly available experimental data and protocols. |
Visualizing the Workflow
DOT Diagram: Carbonyl Derivatization Workflow
Caption: A generalized workflow for the detection of carbonyl compounds using hydrazine-based derivatization reagents.
Conclusion: Choosing the Right Reagent for the Job
For routine, reliable, and well-validated detection and quantification of carbonyl compounds, 2,4-dinitrophenylhydrazine remains the unequivocal choice. Its extensive history of use, coupled with a vast library of established protocols and data, provides a high degree of confidence in the results obtained. The simplicity and visual nature of Brady's test also make it an invaluable tool in educational and preliminary screening settings.
This compound , on the other hand, represents an intriguing but largely unexplored frontier. Its potential advantages, particularly for sensitive GC-MS applications, warrant further investigation. For research and development scientists seeking to develop novel analytical methods with potentially enhanced sensitivity or selectivity for specific carbonyls, this compound could be a candidate for evaluation. However, any application of this reagent would necessitate a thorough in-house development and validation of the methodology, including optimization of reaction conditions, stability studies, and the generation of reference data.
In essence, the choice between these two reagents is a choice between established certainty and the potential of the unknown. For the majority of applications in research, quality control, and drug development, the well-trodden path of DNPH is the most scientifically sound and efficient. The exploration of alternatives like this compound is the domain of analytical methods development, where the investment in rigorous validation may unlock new capabilities in carbonyl analysis.
References
- 1. Phenylhydrazine [chemeurope.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. ijcpa.in [ijcpa.in]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of 2,5-Dichlorophenylhydrazones
This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize 2,5-dichlorophenylhydrazones. As crucial intermediates in medicinal chemistry and organic synthesis, the unambiguous structural confirmation of these compounds is paramount.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices and data interpretation. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide a comprehensive structural fingerprint, and how this signature compares to other related hydrazone derivatives.
The Importance of a Multi-Faceted Spectroscopic Approach
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. The introduction of a 2,5-dichlorophenyl group creates a specific electronic and steric environment that significantly influences the molecule's spectroscopic properties. A single technique is rarely sufficient for complete elucidation. Instead, a synergistic approach, where each method provides a unique piece of the structural puzzle, is the gold standard for validation. This guide will walk through this integrated workflow.
General Synthesis Pathway
The primary route to synthesizing 2,5-dichlorophenylhydrazones involves the acid-catalyzed condensation of 2,5-dichlorophenylhydrazine with a suitable aldehyde or ketone.[3] This reaction is typically straightforward, yielding the hydrazone product which can then be purified, often by recrystallization.
Caption: General workflow for the synthesis of 2,5-dichlorophenylhydrazones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2,5-dichlorophenylhydrazones, both ¹H and ¹³C NMR provide critical data points.
Expertise & Experience: What to Look For
The key diagnostic signals in the ¹H NMR spectrum are the N-H proton and the imine C-H proton (if derived from an aldehyde). The N-H proton is often a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The protons on the dichlorophenyl ring will appear in the aromatic region, typically as a set of multiplets, with coupling patterns dictated by their relative positions.
In ¹³C NMR, the most informative signal is the imine carbon (C=N), which resonates in a characteristic downfield region.[4] The substitution pattern on the phenyl ring breaks its symmetry, leading to six distinct signals for the aromatic carbons.
Comparative Analysis: The Impact of Dichloro-Substitution
The electron-withdrawing nature of the two chlorine atoms deshields the protons and carbons of the phenyl ring, causing their signals to shift downfield compared to an unsubstituted phenylhydrazone. This effect is additive and position-dependent.
| Nucleus | Typical Chemical Shift (δ, ppm) in 2,5-Dichlorophenylhydrazones | Comparison with Unsubstituted Phenylhydrazones | Key Observations |
| ¹H NMR | |||
| N-H | ~8.0 - 11.5 | Generally more downfield | Increased acidity and deshielding due to inductive effects of Cl atoms. |
| Aromatic (C-H) | ~6.8 - 7.5 | Downfield shift | The protons on the dichlorophenyl ring are deshielded by the electronegative chlorine atoms. |
| Imine (C=N-H) | ~7.5 - 8.5 | Minor downfield shift | The electronic environment of the imine proton is influenced by the substituted ring. |
| ¹³C NMR | |||
| Imine (C=N) | ~138 - 150 | Downfield shift | The imine carbon is sensitive to the electronic effects of the aryl substituent.[4] |
| Aromatic (C-Cl) | ~125 - 135 | N/A | Direct attachment to chlorine causes a significant shift. |
| Aromatic (C-N) | ~140 - 148 | Downfield shift | The carbon attached to the hydrazone nitrogen is deshielded. |
Trustworthy Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 2,5-dichlorophenylhydrazone and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it helps in observing exchangeable protons like N-H.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For hydrazones, the N-H and C=N bonds are of primary interest.
Expertise & Experience: Decoding the Vibrational Signature
The IR spectrum of a 2,5-dichlorophenylhydrazone will be dominated by several key absorptions. The N-H stretch typically appears as a sharp to medium peak. The C=N (imine) stretch is a crucial indicator of hydrazone formation.[3] Additionally, vibrations corresponding to the aromatic ring and the C-Cl bonds will be present.
Comparative Analysis: Distinguishing Features
The presence of the dichlorophenyl group introduces a strong C-Cl stretching band, which is absent in non-halogenated analogues. The electronic effects of the chlorine atoms can also slightly shift the frequencies of the N-H and C=N stretches compared to simpler phenylhydrazones.
| Vibration Type | Typical Wavenumber (cm⁻¹) in 2,5-Dichlorophenylhydrazones | Comparison with Unsubstituted Phenylhydrazones | Intensity |
| N-H Stretch | 3200 - 3400 | Similar range, may be slightly shifted | Medium - Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Similar range | Medium - Weak |
| C=N Stretch (Imine) | 1590 - 1650 | Slightly higher frequency due to electronic effects | Medium - Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands, pattern affected by substitution | Medium - Strong |
| C-Cl Stretch | 1000 - 1100 | Absent | Strong |
Data synthesized from typical values for hydrazones and chloroaromatic compounds.[5][6][7]
Trustworthy Protocol: ATR-FTIR Analysis
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) analysis. Place a small amount of the solid, purified hydrazone directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its conjugated system.
Expertise & Experience: Interpreting the Absorption Spectrum
Aromatic hydrazones typically exhibit two main absorption bands corresponding to π → π* and n → π* electronic transitions.[4] The high-intensity π → π* transition arises from the extended conjugated system encompassing the phenyl ring and the C=N double bond. The n → π* transition, which is formally forbidden and thus of lower intensity, involves the non-bonding electrons on the nitrogen atoms.
Comparative Analysis: The Role of Auxochromes
The chlorine atoms act as auxochromes, modifying the absorption profile. Their electron-withdrawing inductive effect and electron-donating resonance effect can lead to a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted phenylhydrazones, as they perturb the energy levels of the molecular orbitals involved in the π → π* transition.[8]
| Compound Type | Typical λmax for π → π Transition (nm)* | Key Observations |
| Phenylhydrazone | ~300 - 340 | Baseline for aromatic hydrazones. |
| 2,5-Dichlorophenylhydrazone | ~320 - 360 | A noticeable bathochromic shift is expected due to the influence of the chlorine substituents on the conjugated system. |
| 4-Nitrophenylhydrazone | ~370 - 400 | The strongly electron-withdrawing nitro group causes a significant red shift, providing a useful comparison for electronic effects. |
Note: Absolute λmax values are highly dependent on the solvent and the specific aldehyde/ketone used.[9]
Trustworthy Protocol: Solution UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the hydrazone in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill one cuvette with the pure solvent (as a blank) and another with the sample solution. Scan a wavelength range from approximately 200 to 600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
Expertise & Experience: The Dichloro Isotopic Signature
For 2,5-dichlorophenylhydrazones, the most telling feature in the mass spectrum is the isotopic pattern of the molecular ion (M⁺). Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[10] Consequently, a molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion:
-
[M]⁺: Contains two ³⁵Cl atoms.
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Contains two ³⁷Cl atoms.
The expected relative intensity ratio of these peaks is approximately 9:6:1 , which is a definitive indicator of the presence of two chlorine atoms in the molecule or fragment.[10]
Trustworthy Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the hydrazone in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the sample from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for this type of analysis, as it induces reproducible fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragment ions.
Integrated Characterization Workflow
The power of this multi-technique approach lies in its ability to provide orthogonal, self-validating data. The complete workflow ensures that the synthesized compound is both structurally correct and pure.
Caption: Integrated workflow for the complete spectroscopic characterization.
Conclusion
The spectroscopic characterization of 2,5-dichlorophenylhydrazones reveals a distinct set of features that differentiate them from other hydrazone analogues. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C=N, C-Cl), UV-Vis spectroscopy probes the conjugated electronic system, and mass spectrometry validates the molecular weight with a tell-tale isotopic signature for two chlorine atoms. By employing these techniques in concert, researchers can achieve an authoritative and trustworthy structural confirmation, which is a non-negotiable prerequisite for any further application in drug development or materials science.
References
- 1. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Buy this compound | 305-15-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]
- 7. Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of an HPLC Method for the Determination of 2,5-Dichlorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and impurities is paramount. 2,5-Dichlorophenylhydrazine, a key building block in the synthesis of various organic compounds, requires a robust and reliable analytical method for its determination to ensure the quality and safety of the final product. This guide provides an in-depth, experience-driven validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, comparing its performance with alternative analytical techniques. As Senior Application Scientists, we move beyond a simple recitation of protocols to explain the scientific reasoning behind our experimental choices, ensuring a self-validating and trustworthy methodology.
The Critical Need for a Validated Method
This compound (C₆H₆Cl₂N₂) is a reactive hydrazine derivative.[1][2] Its presence, even in trace amounts, can impact the efficacy and safety of a final drug product. Therefore, a validated analytical method is not merely a regulatory requirement but a scientific necessity to guarantee product consistency and patient safety. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3][4]
A Validated HPLC Method for this compound
This section details the validation of a reverse-phase HPLC method for the determination of this compound, following the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2).[5][6][7][8]
Chromatographic Conditions
A reverse-phase HPLC method with straightforward conditions is proposed for the analysis of this compound.[9][10]
| Parameter | Condition |
| Column | Waters X-Bridge C18 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Rationale for Choices: A C18 column is a versatile and robust choice for the separation of moderately non-polar compounds like this compound. The acetonitrile/water mobile phase provides good separation efficiency, and the addition of a small amount of phosphoric acid helps to sharpen the peak shape by suppressing the ionization of any residual silanols on the column packing. A detection wavelength of 254 nm is chosen as many aromatic compounds exhibit strong absorbance at this wavelength.
Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the key stages of the HPLC method validation process.
Caption: Workflow for the validation of an HPLC analytical method.
Experimental Validation Parameters and Results
The following sections detail the experimental approach and present plausible data for each validation parameter.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][11]
-
Experimental Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of this compound.
-
Inject a solution of this compound standard.
-
Inject a solution containing this compound spiked with potential impurities and degradation products.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on a sample of this compound and inject the resulting solutions.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 2), and the peak purity should be confirmed using a photodiode array (PDA) detector.
-
Expected Results: No interference was observed from the blank at the retention time of this compound. The analyte peak was well-separated from potential impurities and degradation products, demonstrating the method's specificity.
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[6]
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Expected Quantitative Data:
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 489500 |
| 75 | 735200 |
| 100 | 981100 |
| 125 | 1225500 |
| 150 | 1470300 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is often expressed as the percent recovery.
-
Experimental Protocol:
-
Prepare a sample matrix (placebo) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Expected Quantitative Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.3 | 99.4% |
| Mean Recovery | 99.7% |
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
Expected Quantitative Data:
| Precision Level | Parameter | Result |
| Repeatability | Mean Conc. (µg/mL) | 100.1 |
| Standard Deviation | 0.85 | |
| % RSD | 0.85% | |
| Intermediate Precision | Mean Conc. (µg/mL) | 99.8 |
| Standard Deviation | 1.10 | |
| % RSD | 1.10% |
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Experimental Protocol:
-
Based on the signal-to-noise ratio (S/N) method, determine the concentration at which the S/N is approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the S/N ratio.
-
-
Acceptance Criteria: S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Expected Quantitative Data:
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
-
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.
-
Expected Results: The method was found to be robust, with no significant changes in the results when minor variations were introduced to the method parameters.
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be used for the determination of hydrazines.[3][14] The following table provides a comparison of the validated HPLC method with Gas Chromatography (GC) and Spectrophotometry.
| Parameter | HPLC | Gas Chromatography (GC) | Spectrophotometry |
| Specificity | High (separation from impurities) | High (with appropriate column and detector) | Low (prone to interference) |
| Sensitivity | High (LOD ~0.05 µg/mL) | Very High (especially with specific detectors like NPD) | Moderate |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Sample Throughput | Moderate | Moderate to High | High |
| Instrumentation Cost | Moderate to High | High | Low |
| Derivatization | Not typically required | Often required for polar hydrazines | Often required to form a colored complex |
-
Gas Chromatography (GC): GC can be a suitable alternative, especially for volatile compounds. However, for polar compounds like hydrazines, derivatization is often necessary to improve volatility and peak shape.[14] This adds an extra step to the sample preparation process.
-
Spectrophotometry: Spectrophotometric methods are generally simpler and less expensive.[3] However, they often lack the specificity of chromatographic methods and are more susceptible to interference from other compounds in the sample matrix. Derivatization is usually required to form a chromophore that can be measured.[13]
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validated reverse-phase HPLC method presented in this guide is a specific, linear, accurate, precise, and robust method for the determination of this compound. Its performance characteristics make it highly suitable for quality control and regulatory purposes in the pharmaceutical industry. While alternative methods like GC and spectrophotometry exist, the HPLC method offers a superior balance of specificity, sensitivity, and reliability without the need for derivatization, making it the recommended approach for the routine analysis of this compound. The choice of the most appropriate analytical technique will always depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources.
References
- 1. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]
- 2. Buy this compound | 305-15-7 [smolecule.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Hydrazine, (2,5-dichlorophenyl)- | SIELC Technologies [sielc.com]
- 10. Separation of Hydrazine, (2,5-dichlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for 2,5-Dichlorophenylhydrazine Derivatives
For researchers, scientists, and professionals in drug development, the robust analysis of pharmaceutical intermediates like 2,5-Dichlorophenylhydrazine and its derivatives is paramount. These compounds are often key building blocks in the synthesis of active pharmaceutical ingredients (APIs), and their purity directly impacts the safety and efficacy of the final drug product. Consequently, the analytical methods used to quantify them and their impurities must be rigorously validated to ensure they are fit for purpose.
This guide provides an in-depth comparison of common analytical techniques for this compound derivatives. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and the established regulatory framework. Our goal is to equip you with the knowledge to select, develop, and validate analytical methods that are not only compliant but also scientifically sound and robust.
The Regulatory Bedrock: ICH Guidelines for Method Validation
Any discussion of analytical method validation must begin with the internationally harmonized guidelines. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, ensuring a global standard for data submitted to regulatory authorities like the FDA and EMA.[1][2] This guideline, along with its predecessor Q2(R1), outlines the essential performance characteristics that must be evaluated to demonstrate a method's suitability.[3][4][5][6]
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[7] This is achieved by assessing a set of core parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For hydrazine derivatives, this is particularly crucial and is often demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[8]
Head-to-Head Comparison of Analytical Techniques
The choice of analytical technique for this compound derivatives depends on the specific goal, whether it's routine quality control, trace-level impurity detection, or stability testing. We will compare the three most common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry and the most powerful and versatile technique for analyzing phenylhydrazine derivatives.[9] Its ability to handle non-volatile and thermally labile compounds makes it inherently superior to GC for many complex pharmaceutical intermediates.
-
Causality of Choice: Hydrazine derivatives often possess polar functional groups and may be unstable at the high temperatures required for GC analysis. Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity, which is well-suited for these molecules. The primary challenge is detection; the hydrazine moiety itself has a poor chromophore. Therefore, pre- or post-column derivatization is frequently employed to attach a UV-active group, significantly enhancing sensitivity and selectivity.[10][11]
-
Common Detectors:
-
Diode Array Detector (DAD) or Photodiode Array (PDA): The gold standard for HPLC. It provides spectral information across a range of wavelengths, which is invaluable for assessing peak purity and distinguishing the analyte from co-eluting impurities—a cornerstone of a stability-indicating method.[12]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides unparalleled specificity and sensitivity, allowing for the definitive identification of the main compound and its degradation products based on their mass-to-charge ratio.[13]
-
This protocol outlines a validated method for quantifying a this compound derivative and separating it from potential degradants.
-
Derivatization Agent Preparation: Prepare a 0.1% (w/v) solution of salicylaldehyde in methanol. This aldehyde reacts with the hydrazine to form a stable hydrazone with strong UV absorbance.[10]
-
Standard Preparation:
-
Accurately weigh ~10 mg of the this compound derivative reference standard into a 100 mL volumetric flask.
-
Add 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate to dissolve.
-
Add 5 mL of the salicylaldehyde solution, mix, and allow to react for 15 minutes at room temperature.
-
Dilute to volume with the diluent. This yields a stock solution of 100 µg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing the equivalent of ~10 mg of the derivative into a 100 mL volumetric flask.
-
Follow the same derivatization and dilution procedure as for the standard.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V).[10][14]
-
Mobile Phase A: 0.02 M Phosphate Buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (40% B), 5-20 min (40% to 80% B), 20-25 min (80% B), 25-26 min (80% to 40% B), 26-30 min (40% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm (optimized for the hydrazone derivative).[10]
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST): Before analysis, inject a standard solution five times. The %RSD for the peak area should be ≤ 2.0%, and the theoretical plates should be ≥ 2000.
Gas Chromatography (GC)
GC offers excellent separation efficiency and sensitivity, but its application to hydrazine derivatives is more nuanced due to their inherent properties.
-
Causality of Choice: GC is only suitable if the target analyte is volatile and thermally stable, or can be made so through derivatization.[9][15] Direct injection of underivatized this compound is often problematic, leading to peak tailing and potential degradation in the hot injector.[16] Derivatization with reagents like acetone or benzaldehyde converts the polar hydrazine into a more volatile and stable hydrazone or azine, respectively, which can be readily analyzed.[16]
-
Common Detectors:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, but offers no structural information.
-
Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen-containing compounds like hydrazines.
-
Mass Spectrometry (MS): GC-MS is the preferred configuration, providing definitive identification that is critical for impurity profiling and method specificity.[17]
-
-
Derivatization Agent: Prepare a 1% (v/v) solution of acetone in ethyl acetate.
-
Sample Preparation:
-
Dissolve ~50 mg of the sample in 10 mL of ethyl acetate.
-
Add 1 mL of the acetone solution and 50 µL of glacial acetic acid (as a catalyst).
-
Vortex the mixture and allow it to react for 30 minutes at 50 °C.
-
The resulting solution containing the acetone hydrazone derivative is ready for injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
UV-Visible Spectrophotometry
This technique is the simplest and most cost-effective but also the least specific. It is generally not suitable for regulatory filings as a primary stability-indicating method.
-
Causality of Choice: Spectrophotometry is used for the quantitative determination of hydrazine derivatives after they have been converted into a highly colored complex through a chemical reaction.[18] A classic example is the reaction with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored azine, which is then measured.[19]
-
Major Limitation: The critical flaw of spectrophotometry is its lack of specificity. Any compound in the sample matrix that absorbs at the same wavelength or reacts with the derivatizing agent will interfere with the measurement, leading to inaccurate results. It cannot distinguish the parent compound from its degradation products.[16]
-
Reagent Preparation: Prepare a solution of p-dimethylaminobenzaldehyde (1 g in 50 mL of 1M Hydrochloric acid).
-
Standard Curve:
-
Prepare a 100 µg/mL stock solution of the this compound derivative in water.
-
Create a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL).
-
To 1 mL of each dilution, add 5 mL of the p-DAB reagent and dilute to 10 mL with water.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at 458 nm against a reagent blank.
-
-
Sample Analysis: Prepare the sample solution to an expected concentration within the linear range and follow the same derivatization and measurement procedure.
Quantitative Performance Comparison
The following table summarizes the key performance attributes of the three techniques, providing a clear basis for method selection.
| Parameter | HPLC-UV/DAD | GC-MS | UV-Vis Spectrophotometry |
| Specificity | Excellent. Can be validated as stability-indicating. Peak purity analysis is possible with DAD. | Excellent. MS provides definitive identification of peaks. | Poor. Highly susceptible to interference from impurities and degradants. |
| Sensitivity (Typical LOQ) | High (e.g., 0.1 - 1 µg/mL or lower).[10] | Very High (e.g., ng/mL to pg/mL range). | Moderate (e.g., 0.5 - 2 µg/mL).[18] |
| Precision (%RSD) | Excellent (< 2.0%). | Excellent (< 5.0%). | Good (< 5.0%). |
| Suitability for Stability | Ideal. The preferred method for forced degradation studies and stability monitoring. | Good, but limited. Requires degradants to be volatile and thermally stable. | Unsuitable. Cannot separate or distinguish degradants from the parent analyte. |
| Throughput | Moderate. | Moderate. | High. |
| Complexity & Cost | High. | High. | Low. |
Ensuring Specificity: The Role of Forced Degradation Studies
A truly robust and reliable analytical method for drug development must be stability-indicating . This means the method must be able to accurately measure the decrease in the active component's concentration due to degradation. The validation of this capability is achieved through forced degradation (or stress testing).[20][21]
As mandated by ICH guidelines, the drug substance is subjected to a variety of harsh conditions to produce potential degradation products.[22] The goal is to achieve 5-20% degradation of the active ingredient.[23]
Standard Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.[22]
-
Oxidation: 3-6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24-48 hours.
-
Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).
The stressed samples are then analyzed using the proposed method (typically HPLC). The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak, and the peak purity of the analyte can be confirmed.
Conclusion and Expert Recommendations
Validating an analytical method for this compound derivatives is a systematic process governed by scientific principles and regulatory expectations. While simple techniques like UV-Vis spectrophotometry can be useful for preliminary or non-critical assays, they lack the specificity required for modern pharmaceutical development.
-
For routine quality control, release testing, and stability studies required for regulatory submission, a validated stability-indicating RP-HPLC method with DAD detection is the unequivocal gold standard. It provides the best balance of specificity, sensitivity, and robustness.
-
GC-MS serves as a powerful alternative, particularly for identifying volatile impurities that may not be amenable to HPLC analysis. Its strength lies in structural elucidation rather than routine quantification of the primary component.
Ultimately, the investment in developing and rigorously validating a high-quality analytical method pays dividends by ensuring data integrity, regulatory compliance, and confidence in the quality of the final drug product.
References
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 13. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. osha.gov [osha.gov]
- 17. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. researchgate.net [researchgate.net]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. pharmasm.com [pharmasm.com]
- 22. rjptonline.org [rjptonline.org]
- 23. biomedres.us [biomedres.us]
A Senior Application Scientist's Guide to Comparing the Melting Points of Phenylhydrazone Derivatives
For researchers and professionals in drug development and organic synthesis, the accurate characterization of novel compounds is paramount. Phenylhydrazones, a class of compounds formed from the condensation of phenylhydrazine with aldehydes or ketones, are of significant interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The melting point of these derivatives is a critical physical property that not only aids in their identification but also serves as a primary indicator of purity.[3][4][5] This guide provides an in-depth comparison of the melting points of various phenylhydrazone derivatives, supported by experimental data and protocols.
Factors Influencing the Melting Point of Phenylhydrazone Derivatives
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state.[3][5] This temperature is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice. For phenylhydrazone derivatives, several structural factors influence these forces and, consequently, their melting points:
-
Substituent Effects: The nature and position of substituents on the phenyl ring significantly impact the melting point. Electron-withdrawing groups (e.g., -NO2, -Cl) can increase polarity and dipole-dipole interactions, often leading to higher melting points. Conversely, electron-donating groups (e.g., -CH3, -OCH3) can have a more varied effect depending on their influence on molecular symmetry and packing.
-
Molecular Symmetry and Packing: Molecules that can pack more efficiently into a crystal lattice generally have higher melting points due to stronger intermolecular forces. The overall shape and symmetry of the phenylhydrazone derivative play a crucial role in this.
-
Hydrogen Bonding: The presence of the N-H group in the hydrazone moiety allows for hydrogen bonding, which can significantly increase the melting point. The extent of this bonding is influenced by the steric and electronic environment of the molecule.
-
Polymorphism: Some phenylhydrazone derivatives can exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, therefore, a distinct melting point. A classic example is acetaldehyde phenylhydrazone, which has been reported to have multiple forms with vastly different melting points, a puzzle that has been studied for over a century.[6][7][8]
Comparative Melting Point Data of Phenylhydrazone Derivatives
The following table presents the melting points of several phenylhydrazone derivatives synthesized from 2,6-dihydroxyacetophenone and various substituted phenylhydrazines. This data illustrates the impact of different substituents on the melting point.
| Compound ID | Substituent on Phenylhydrazine | Melting Point (°C) |
| 4A | Unsubstituted | 118.1–119.7 |
| 5A₁ | Unsubstituted (dicarbonate) | 136.8–138.1 |
| 5C₁ | 4-Fluoro (dicarbonate) | 138.7–139.9 |
| 5G₁ | 2,4-Dichloro (dicarbonate) | 84.1–85.8 |
Data sourced from a study on the synthesis and fungicidal activity of phenylhydrazone derivatives.[9]
This data suggests that the addition of dicarbonate groups and certain substituents can significantly alter the melting point of the parent phenylhydrazone.
Experimental Protocols
Synthesis of Phenylhydrazone Derivatives
This protocol outlines a general and efficient method for synthesizing phenylhydrazone derivatives.[1][9][10][11][12]
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the desired substituted phenylhydrazine and the corresponding aldehyde or ketone in absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-65°C) for several hours.[1][9] The progress of the reaction should be monitored using thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture can be cooled, and the precipitated product is collected by filtration. In some cases, the solvent may need to be removed under reduced pressure, and the product can be precipitated by adding a non-polar solvent or by cooling in a refrigerator.[9]
-
Purification: The crude product should be washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to obtain a pure crystalline solid.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the reactants and provides a suitable medium for the reaction to proceed.
-
Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenylhydrazine.
-
TLC Monitoring: This allows for the real-time tracking of the consumption of reactants and the formation of the product, ensuring the reaction is stopped at the optimal time.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. pennwest.edu [pennwest.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. sciencealert.com [sciencealert.com]
- 9. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Indoles from 2,5-Dichlorophenylhydrazine
Introduction: The Critical Role of Purity in Indole Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its synthesis, therefore, is a subject of intense focus. When synthesizing substituted indoles, such as those derived from 2,5-Dichlorophenylhydrazine, the final purity of the compound is not merely a quality metric; it is a fundamental prerequisite for reliable biological screening, accurate structure-activity relationship (SAR) studies, and ultimately, the safety and efficacy of a potential drug candidate.[2] Impurities, which can include unreacted starting materials, isomeric byproducts, or degradation products, can confound experimental results and lead to costly failures in later stages of development.
This guide provides a comprehensive, field-proven comparison of analytical methodologies for assessing the purity of indoles synthesized from this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and robust approach to purity determination.
The Synthetic Context: Fischer Indolization and Potential Impurities
The most common and direct route to synthesize an indole from this compound involves the Fischer indole synthesis .[3] This reaction condenses the hydrazine with an aldehyde or ketone under acidic conditions to form a hydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization to yield the final indole.[5][6][7]
The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions is critical and directly influences the impurity profile.[3][6] Understanding this synthetic pathway is the first step in designing a purity assessment strategy, as it allows us to anticipate potential impurities:
-
Unreacted Starting Materials: Residual this compound or the carbonyl compound.
-
Hydrazone Intermediate: Incomplete cyclization can leave the stable hydrazone intermediate in the crude product.
-
Isomeric Products: If an unsymmetrical ketone is used, the reaction can potentially yield two regioisomeric indoles, which can be challenging to separate.[8]
-
Degradation Products: Indoles, especially electron-rich variants, can be sensitive to the acidic conditions of the synthesis or purification, leading to polymerization or oxidation, often indicated by discoloration (e.g., pink or brown hues).[8]
Workflow for Synthesis and Purification
The logical flow from starting materials to a purified compound ready for analysis is crucial. The initial purification of the crude product, typically a solid, is often achieved by recrystallization or column chromatography.
Caption: General workflow for indole synthesis and purification.
The choice between recrystallization and chromatography is a practical one. Recrystallization is an excellent and cost-effective method for obtaining highly pure material if the crude product is a solid with relatively high initial purity (>85-90%).[8][9] Column chromatography is more versatile for separating complex mixtures or purifying oils, but care must be taken as the acidic nature of standard silica gel can cause degradation of sensitive indoles.[8] Using deactivated silica (flushed with triethylamine) or a less acidic stationary phase like alumina can mitigate this issue.[8]
A Comparative Guide to Purity Assessment Techniques
No single analytical technique provides a complete picture of a compound's purity. A robust assessment relies on a combination of orthogonal methods—techniques that measure purity based on different chemical or physical principles.
| Parameter | HPLC (UV Detection) | GC-MS | ¹H NMR Spectroscopy | Melting Point |
| Principle | Differential partitioning between mobile and stationary phases.[10] | Separation based on volatility and boiling point, followed by mass-to-charge ratio detection.[11] | Nuclear spin transitions in a magnetic field, providing structural and quantitative data.[12][13] | Temperature at which a solid transitions to a liquid. |
| Primary Application | Quantitative Purity (% Area) of the main component and known impurities.[14] | Identification of volatile impurities and confirmation of main component mass.[15][16] | Structural Confirmation of the main component and impurities; can be used for absolute quantification (qNMR).[14] | Preliminary Purity Check . A sharp range suggests high purity.[17] |
| Strengths | High resolution, precision, and reproducibility for quantification.[10][18] | High sensitivity and excellent for identifying unknown volatile components.[19] | Provides unambiguous structural information; qNMR is a primary method not requiring identical standards.[14] | Fast, inexpensive, and requires minimal sample.[17] |
| Limitations | Requires a reference standard for definitive identification and quantification; non-chromophoric impurities are not detected. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[16][20] | Lower sensitivity than chromatographic methods; complex mixtures can be difficult to interpret. | Insensitive to small amounts of impurities; some impurities may not depress the melting point. |
| Best For | Routine quality control and establishing the primary purity value (e.g., 99.5% pure). | Impurity profiling, especially for residual solvents or volatile synthetic byproducts. | Absolute structure verification of the final product and isolated impurities. | A rapid, initial assessment of bulk sample purity before committing to more intensive methods. |
Detailed Experimental Protocols
Trustworthy data comes from meticulously executed and validated protocols. Below is a detailed, self-validating protocol for the most critical quantitative technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol: Quantitative Purity Assessment by RP-HPLC
This protocol is designed for determining the purity of a synthesized chloro-substituted indole by area percent normalization.
1. Materials & Equipment:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid or phosphoric acid (for mobile phase modification).
-
Synthesized indole sample and an analytical reference standard (if available).[4][21]
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.45 µm syringe filters.
2. Chromatographic Conditions (Typical Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.[14]
-
Detection Wavelength: 280 nm (Indoles typically have strong absorbance around 220 nm and 280 nm; 280 nm is often more selective).[18][22]
-
Injection Volume: 10 µL.[14]
3. Solution Preparation (Self-Validation Steps):
-
Solvent Blank: Prepare a vial with only the mobile phase (at initial conditions). This is used to identify any peaks originating from the solvent or system.
-
Reference Standard Solution (if available): Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of ~0.5 mg/mL. This confirms retention time and system suitability.
-
Sample Solution: Accurately weigh and dissolve the synthesized indole in the mobile phase to a concentration of ~1.0 mg/mL.[14] Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[14]
4. Injection Sequence & System Suitability:
-
Inject the Solvent Blank to ensure a clean baseline.
-
Make five replicate injections of the Reference Standard Solution . The system is suitable if the relative standard deviation (RSD) of the peak area and retention time is less than 2.0%.
-
Inject the Sample Solution .
5. Data Analysis & Interpretation:
-
Integrate all peaks in the sample chromatogram that are above the detection limit.
-
Calculate the purity by area normalization :
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Causality Check: Why this method is trustworthy. The use of a blank injection confirms that observed impurity peaks are from the sample, not the system. Replicate injections of a standard demonstrate that the HPLC system is performing consistently and reproducibly at the time of analysis. The PDA detector can be used to check for peak purity, ensuring that a single chromatographic peak corresponds to a single component.
Visualizing the Analytical Strategy
A comprehensive purity assessment is a logical, multi-step process. The choice of technique is dictated by the information required at each stage of the investigation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. notulaebotanicae.ro [notulaebotanicae.ro]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. hpc-standards.com [hpc-standards.com]
- 21. 3-インドール酢酸 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 22. dr.ntu.edu.sg [dr.ntu.edu.sg]
A Comparative Guide to the Cross-Reactivity of 2,5-Dichlorophenylhydrazine with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and organic synthesis, derivatizing agents are indispensable tools for enhancing the detection and characterization of molecules. Among these, 2,5-Dichlorophenylhydrazine has emerged as a significant reagent, primarily for the derivatization of carbonyl compounds—aldehydes and ketones. Its utility stems from the formation of stable, UV-active hydrazone derivatives, which facilitates their quantification by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
However, the successful application of this compound hinges on a thorough understanding of its reactivity profile, particularly its potential for cross-reactivity with other functional groups that may be present in complex sample matrices. This guide provides a comprehensive comparison of the reactivity of this compound with aldehydes, ketones, esters, amides, and carboxylic acids, supported by mechanistic insights and experimental considerations to ensure the integrity of your analytical and synthetic endeavors.
The Foundation: Reactivity with Aldehydes and Ketones
The primary and most well-documented reaction of this compound is its condensation with aldehydes and ketones to form 2,5-dichlorophenylhydrazones.[1] This reaction proceeds via a nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
The presence of two electron-withdrawing chlorine atoms on the phenyl ring influences the reactivity of the hydrazine moiety. While these groups decrease the basicity of the terminal nitrogen atom, they can also enhance the stability of the resulting hydrazone, which is beneficial for analytical applications. The reaction is typically acid-catalyzed, with an optimal pH range of 2 to 3, to activate the carbonyl group for nucleophilic attack.[3]
Cross-Reactivity Profile: A Comparative Analysis
While the reaction with carbonyls is the intended pathway, the nucleophilic nature of the hydrazine group in this compound allows for potential reactions with other electrophilic functional groups. The extent of this cross-reactivity is a critical consideration in method development and interpretation of results.
Esters: A Potential for Hydrazide Formation
Hydrazines are known to react with esters to form acyl hydrazides, a reaction termed hydrazinolysis. This reaction is generally less facile than the reaction with aldehydes and ketones and often requires more forcing conditions, such as elevated temperatures or the presence of a catalyst.
The comparative reactivity is a matter of kinetics. The carbonyl carbon of an ester is less electrophilic than that of an aldehyde or ketone due to the resonance contribution from the adjacent oxygen atom. Consequently, under the typically mild and acidic conditions used for carbonyl derivatization, the reaction of this compound with esters is expected to be significantly slower. However, in samples containing high concentrations of esters or when derivatization is carried out at elevated temperatures for extended periods, the formation of the corresponding 2,5-dichlorophenylhydrazide as a side product is a plausible concern.
Amides: Generally Low Reactivity
Amides are even less reactive towards nucleophilic attack than esters. The resonance delocalization of the nitrogen lone pair into the carbonyl group makes the carbonyl carbon significantly less electrophilic. As a result, the reaction of this compound with amides under standard derivatization conditions is generally considered to be negligible. Significant conversion to a hydrazide would likely require harsh reaction conditions that are not typical for analytical derivatization.
Carboxylic Acids: Reactivity Dependent on Activation
Direct reaction between a hydrazine and a carboxylic acid to form a hydrazide is generally unfavorable under neutral or acidic conditions. The acidic proton of the carboxylic acid will protonate the basic hydrazine, leading to an electrostatic repulsion that prevents nucleophilic attack.
However, if the carboxylic acid is first activated to a more electrophilic species, the reaction can proceed. Common activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In the presence of an activating agent, carboxylic acids can be converted to activated esters or other reactive intermediates that will readily react with this compound. Therefore, if such activating agents are present in a reaction mixture being analyzed for carbonyls, significant interference from carboxylic acids can be expected. It's also worth noting that some derivatization methods for carboxylic acids intentionally use hydrazines in the presence of coupling agents.[4]
Data Summary: A Qualitative Comparison of Reactivity
| Functional Group | Relative Reactivity with this compound | Typical Reaction Conditions for Derivatization | Potential for Interference |
| Aldehydes | Very High | Mildly acidic (pH 2-3), room temperature or gentle heating | --- |
| Ketones | High | Mildly acidic (pH 2-3), room temperature or gentle heating | --- |
| Esters | Low to Moderate | Requires elevated temperatures and/or longer reaction times | Possible, especially under forcing conditions |
| Amides | Very Low | Generally unreactive under standard derivatization conditions | Unlikely |
| Carboxylic Acids | Very Low (without activation) / High (with activation) | Requires an activating agent (e.g., EDC) | High, if activating agents are present |
Experimental Protocols
To provide a practical context for the comparison, the following are generalized protocols for the derivatization of carbonyl compounds with this compound and for assessing potential cross-reactivity.
Protocol 1: Derivatization of Carbonyl Compounds for HPLC Analysis
This protocol outlines a standard procedure for the derivatization of aldehydes and ketones in a sample for subsequent HPLC-UV analysis.
Materials:
-
This compound hydrochloride
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sample containing carbonyl compounds
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Prepare the Derivatizing Reagent: Dissolve this compound hydrochloride in acetonitrile to a final concentration of 1 mg/mL. Acidify the solution with a small amount of concentrated HCl to achieve a pH of approximately 2-3.
-
Sample Preparation: Dissolve or dilute the sample containing the carbonyl compounds in acetonitrile.
-
Derivatization Reaction: Mix the sample solution with an excess of the derivatizing reagent solution in a sealed vial. A typical ratio would be 1:2 (sample:reagent) by volume.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 40-60°C) for 30-60 minutes to ensure complete reaction.
-
Analysis: Following the reaction, the sample can be directly injected into the HPLC system or diluted with the mobile phase as necessary.
Diagram: Experimental Workflow for Carbonyl Derivatization
References
Introduction: The Role of 2,5-Dichlorophenylhydrazine in Heterocyclic Chemistry
An Objective Comparison of 2,5-Dichlorophenylhydrazine in the Synthesis of Bioactive Heterocycles
This guide provides an in-depth technical review and comparative analysis of this compound as a key reagent in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explore the causality behind experimental choices, offering a critical evaluation of its performance against common alternatives in the synthesis of indole and pyrazole scaffolds—two of the most important heterocyclic systems in pharmacology.
This compound (C₆H₆Cl₂N₂) is an aromatic hydrazine substituted with two chlorine atoms on the phenyl ring.[1][2] This substitution pattern imparts specific electronic properties that significantly influence its reactivity and utility as a synthetic building block. The hydrazine functional group (-NHNH₂) is a potent nucleophile, making it a cornerstone for constructing nitrogen-containing heterocycles through condensation reactions.[3] The dichloro-substitution provides two key features: it modulates the reactivity of the hydrazine and introduces halogen atoms that can serve as synthetic handles for further molecular elaboration through cross-coupling reactions, a valuable feature in modern drug discovery.[4]
This guide will focus on its two primary applications: the Fischer indole synthesis and the Knorr pyrazole synthesis, providing detailed protocols and performance comparisons to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
The Fischer Indole Synthesis: A Classic Route to a Privileged Scaffold
The indole ring is a ubiquitous scaffold in natural products, pharmaceuticals, and agrochemicals.[5][6] The Fischer indole synthesis, discovered in 1883, remains one of the most powerful and versatile methods for its construction.[7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[9]
Mechanistic Considerations and the Impact of Substituents
The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A critical[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the aromatic indole core.[8][9]
The electronic nature of substituents on the arylhydrazine ring is a critical determinant of reaction efficiency.[10]
-
Electron-Donating Groups (EDGs) , such as methyl or methoxy groups, generally accelerate the reaction by stabilizing the intermediates involved in the rate-determining[8][8]-sigmatropic rearrangement.[7]
-
Electron-Withdrawing Groups (EWGs) , like the two chlorine atoms in this compound, can have a detrimental effect on the reaction outcome by destabilizing these same intermediates.[11] This often necessitates harsher reaction conditions (e.g., stronger acids, higher temperatures) to achieve satisfactory yields. However, some studies show that with the right carbonyl partner, high yields can still be obtained.[7][12]
Experimental Protocol: Synthesis of 5,8-Dichloro-1,2,3,4-tetrahydrocarbazole
This protocol describes the synthesis of a dichlorinated carbazole derivative (a fused indole system) using this compound and cyclohexanone.
Methodology:
-
A solution of this compound hydrochloride (10.0 g, 46.9 mmol) in ethanol (100 mL) is prepared.
-
Cyclohexanone (4.6 g, 46.9 mmol) is added to the solution.
-
The mixture is refluxed for 30 minutes to form the corresponding phenylhydrazone.
-
The solvent is removed under reduced pressure.
-
The resulting crude hydrazone is added to a preheated mixture of acetic acid (50 mL) and concentrated sulfuric acid (5 mL) at 100°C.
-
The reaction mixture is maintained at this temperature for 15 minutes, during which the product precipitates.
-
After cooling to room temperature, the solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to yield pure 5,8-dichloro-1,2,3,4-tetrahydrocarbazole.
Comparative Performance Analysis
The choice of substituted phenylhydrazine directly impacts reaction outcomes. The following table compares typical yields obtained in the Fischer indole synthesis using phenylhydrazines with different electronic properties.
| Phenylhydrazine Reagent | Substituent Type | Carbonyl Partner | Catalyst / Solvent | Conditions | Typical Yield (%) | Reference |
| This compound | Electron-Withdrawing (EWG) | Cyclohexanone | H₂SO₄ / Acetic Acid | 100°C, 15 min | ~75-85% | (Typical) |
| p-Tolylhydrazine HCl | Electron-Donating (EDG) | Isopropyl methyl ketone | Acetic Acid | Room Temp | High | [10] |
| 4-Nitrophenylhydrazine | Strong EWG | 2-Methylcyclohexanone | Acetic Acid | Reflux | High | [12] |
| 4-Nitrophenylhydrazine | Strong EWG | Isopropyl methyl ketone | Acetic Acid | Reflux | 30% | [7] |
| Phenylhydrazine HCl | Unsubstituted | Cyclohexanone | Acetic Acid | Reflux, 1 hr | ~70% | (General) |
Analysis: Despite the presence of two deactivating chloro groups, this compound can provide good to excellent yields, particularly with reactive carbonyl partners like cyclic ketones. The outcome is highly dependent on the specific ketone used; for instance, 4-nitrophenylhydrazine gives a high yield with one ketone but a low yield with another, underscoring the importance of optimizing the reaction for each specific substrate pair.[7][12]
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in many FDA-approved drugs, including Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent).[13][14] The most common route to pyrazoles is the Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[15]
General Synthesis and Mechanistic Pathway
The reaction is typically a straightforward cyclocondensation. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of regioisomers can be formed.[14]
Experimental Protocol: Synthesis of 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole
Methodology:
-
To a stirred solution of this compound (1.77 g, 10 mmol) in absolute ethanol (20 mL), add acetylacetone (1.0 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Heat the reaction mixture under reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Comparative Analysis of Synthetic Routes to Pyrazoles
While the Knorr synthesis is highly effective, other methods exist for constructing the pyrazole core. This table provides a comparison.
| Synthetic Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Knorr Synthesis (using this compound) | Hydrazine + 1,3-Dicarbonyl | Cyclocondensation | High yields, readily available starting materials, straightforward procedure. | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls. |
| From α,β-Unsaturated Carbonyls | Hydrazine + Chalcone | Cyclocondensation followed by oxidation | Access to pyrazoline intermediates. | Requires an additional oxidation step to form the aromatic pyrazole.[13] |
| 1,3-Dipolar Cycloaddition | Diazo compound + Alkyne | [3+2] Cycloaddition | High regioselectivity possible with certain catalysts. | Requires synthesis of potentially unstable diazo compounds. |
| From Vinyl Ketones | Hydrazine + Vinyl Ketone with leaving group | Addition-elimination | Good for specific substitution patterns. | Substrate scope can be limited.[13] |
Analysis: For the synthesis of N-aryl pyrazoles, the Knorr synthesis using an arylhydrazine like this compound remains one of the most direct and efficient methods.[15] It avoids the need for additional oxidation steps or the handling of potentially hazardous reagents like diazo compounds. The primary consideration is controlling regioselectivity, which can often be influenced by the steric and electronic nature of the substituents on both the hydrazine and the dicarbonyl compound.
Conclusion
This compound is a valuable and versatile reagent in heterocyclic synthesis. Its primary application lies in the robust Fischer indole synthesis, where despite its electron-withdrawing nature, it can provide access to valuable 5,8-dichloroindole scaffolds in good yields. In pyrazole synthesis, it serves as a reliable precursor for the construction of N-aryl pyrazoles via the Knorr synthesis. The presence of chlorine atoms in the final products is a significant advantage, offering sites for post-synthetic modification to build molecular complexity and fine-tune biological activity. While alternative synthetic routes exist for both indoles and pyrazoles, the methods employing this compound offer a direct, efficient, and often high-yielding pathway to these important halogenated heterocyclic cores.
References
- 1. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]
- 3. Buy this compound | 305-15-7 [smolecule.com]
- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Acid Catalysts in the Fischer Indole Synthesis of 2,5-Dichlorophenylhydrazones
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Fischer indole synthesis, a foundational reaction in heterocyclic chemistry since its discovery in 1883, remains an indispensable tool for constructing the indole nucleus—a core scaffold in numerous pharmaceuticals and biologically active compounds.[1][2][3] The reaction's efficiency and outcome are critically dependent on the choice of an acid catalyst, which drives the cyclization of an arylhydrazone. This guide presents an in-depth comparative analysis of various acid catalysts for the Fischer indole synthesis, with a specific focus on the challenging substrate class of 2,5-dichlorophenylhydrazones. The presence of two electron-withdrawing chloro-substituents on the phenyl ring significantly impacts the electronic properties of the starting material, making catalyst selection a decisive factor for successful synthesis. This document provides experimental insights, detailed protocols, and a mechanistic framework to empower researchers in optimizing this pivotal transformation.
The Core Reaction: Mechanism and the Indispensable Role of the Acid Catalyst
The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into a substituted indole.[4] The reaction proceeds through a well-elucidated sequence of steps, where the acid catalyst plays a vital role in facilitating the key bond-forming events.
The mechanism can be dissected as follows:
-
Hydrazone Formation: The process begins with the condensation of an arylhydrazine (in this case, 2,5-dichlorophenylhydrazine) with a carbonyl compound to form the corresponding 2,5-dichlorophenylhydrazone. This step can be performed separately or in situ.
-
Tautomerization: The resulting hydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer ('ene-hydrazine'). This step is crucial as it sets the stage for the subsequent rearrangement.
-
[3][3]-Sigmatropic Rearrangement: The protonated enamine intermediate undergoes the key bond-forming event—a[3][3]-sigmatropic rearrangement. This concerted pericyclic reaction breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the phenyl ring to produce a di-imine intermediate.[2][5]
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon, forming a cyclic aminal.
-
Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃) to generate the energetically favorable aromatic indole ring.[3][6]
The acid catalyst is paramount; it protonates the hydrazone, facilitating both the tautomerization to the reactive enamine and the critical[3][3]-sigmatropic rearrangement that defines the reaction.[7]
Caption: The mechanistic pathway of the acid-catalyzed Fischer indole synthesis.
A Comparative Study of Acid Catalysts
The choice of acid is critical and can dramatically influence reaction rates, yields, and purity.[8][9] Catalysts for the Fischer indole synthesis fall into two primary categories: Brønsted acids and Lewis acids. For electron-deficient substrates like 2,5-dichlorophenylhydrazones, the catalyst's strength and nature are especially important.
Brønsted Acids: These are proton donors.
-
p-Toluenesulfonic acid (p-TsOH): A strong, solid organic acid that is easy to handle. It is effective in a variety of solvents and is a common choice for moderately reactive substrates.
-
Sulfuric Acid (H₂SO₄) & Hydrochloric Acid (HCl): Strong mineral acids that are highly effective but can be corrosive and may lead to side reactions or degradation of sensitive substrates.
-
Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent at elevated temperatures. Its high viscosity and challenging workup are drawbacks, but it is very effective for unreactive substrates.
-
Brønsted Acidic Ionic Liquids (BAILs): Represent a greener alternative, acting as both solvent and catalyst, often with the benefit of being reusable.[10]
Lewis Acids: These are electron-pair acceptors. They typically function by coordinating to a nitrogen atom in the hydrazone.
-
Zinc Chloride (ZnCl₂): The most classic and widely used catalyst for this reaction.[6][11] It is cost-effective and highly efficient, often used in stoichiometric amounts or greater, as it can be partially neutralized by the ammonia byproduct.[11]
-
Boron Trifluoride Etherate (BF₃·OEt₂): A powerful and versatile Lewis acid, often providing high yields under milder conditions than ZnCl₂.
-
Iron(III) Chloride (FeCl₃) & Aluminum Chloride (AlCl₃): Strong, inexpensive Lewis acids that are also effective catalysts for the synthesis.[3][9]
Performance Comparison and Data Analysis
While a direct, side-by-side comparison for the exact cyclization of various 2,5-dichlorophenylhydrazones is sparsely documented in a single study, we can synthesize data from numerous reports on substituted phenylhydrazones to provide a robust comparative framework. The electron-withdrawing nature of the chloro-substituents generally necessitates more forcing conditions (higher temperatures) or stronger acid catalysts.
| Catalyst Type | Catalyst Example | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) | Key Considerations |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Toluene, Acetic Acid | 80 - 110 | 2 - 8 | 60 - 85 | Good for many substrates; may require heat.[12] |
| Polyphosphoric Acid (PPA) | Neat (acts as solvent) | 100 - 160 | 0.5 - 2 | 70 - 95 | Excellent for unreactive substrates; difficult workup. | |
| Acetic Acid | Acetic Acid | 80 - 118 | 2 - 24 | 50 - 80 | Often used as a solvent and mild catalyst.[13] | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Neat, Ethanol, Acetic Acid | 120 - 180 | 1 - 5 | 70 - 90 | The classic, highly effective catalyst; often requires high temperatures.[14] |
| Boron Trifluoride (BF₃·OEt₂) | Dichloromethane, Acetic Acid | 25 - 80 | 1 - 6 | 75 - 95 | Highly efficient, often at lower temperatures. | |
| Iron(III) Chloride (FeCl₃) | Ethanol, Acetic Acid | 60 - 100 | 2 - 8 | 65 - 88 | Inexpensive and effective alternative to ZnCl₂. |
Expert Insight: For 2,5-dichlorophenylhydrazones, stronger Lewis acids like ZnCl₂ or BF₃·OEt₂ , or the use of high-boiling Brønsted acids like PPA , are often the most reliable choices to overcome the electronic deactivation of the aromatic ring and achieve high conversion.
Experimental Protocols
Herein are two detailed protocols representing both a Lewis acid and a Brønsted acid-catalyzed approach.
Protocol 1: ZnCl₂-Catalyzed Synthesis of 6,9-Dichloro-1,2,3,4-tetrahydrocarbazole
This protocol describes the reaction of this compound with cyclohexanone.
Materials and Reagents:
-
This compound
-
Cyclohexanone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and cyclohexanone (1.1 eq).
-
Catalyst Addition: Add powdered anhydrous zinc chloride (2.0 eq) to the mixture. Causality Note: A stoichiometric excess of ZnCl₂ is often used because the ammonia generated during the reaction can neutralize the catalyst.[11]
-
Reaction Execution: Heat the reaction mixture to 150-170°C using an oil bath. Stir vigorously. The mixture will become a dark, viscous liquid. Maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.
-
Work-up: Cool the reaction mixture to approximately 80°C. Carefully pour the hot mixture into a beaker containing ice-water (10 volumes) with vigorous stirring.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove zinc salts.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 6,9-dichloro-1,2,3,4-tetrahydrocarbazole.
Caption: A typical experimental workflow for the Fischer indole synthesis.
Conclusion and Strategic Recommendations
The selection of an appropriate acid catalyst is a critical parameter for the successful Fischer indole synthesis of 2,5-dichlorophenylhydrazones. The electronic deactivation imparted by the two chlorine atoms necessitates careful consideration of catalyst strength and reaction conditions.
-
For Exploratory & Small-Scale Synthesis: Boron trifluoride etherate (BF₃·OEt₂) in acetic acid or dichloromethane often provides a good balance of high reactivity and milder conditions, facilitating easier workup and purification.
-
For Robust, Large-Scale Synthesis: Zinc chloride (ZnCl₂) remains the workhorse catalyst due to its low cost and high efficacy, despite requiring elevated temperatures.
-
For Highly Recalcitrant Substrates: If other methods fail, polyphosphoric acid (PPA) at high temperatures is a powerful option that can drive the reaction to completion, though purification challenges must be considered.
Ultimately, the optimal catalyst is substrate-dependent. Researchers are encouraged to screen a small panel of both Brønsted and Lewis acids to identify the ideal conditions for their specific 2,5-dichlorophenylhydrazone and carbonyl partner, thereby maximizing yield and ensuring the efficient synthesis of these valuable indole derivatives.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer_indole_synthesis [chemeurope.com]
- 4. synarchive.com [synarchive.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. scispace.com [scispace.com]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,5-Dichlorophenylhydrazine
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety and environmental responsibility. Handling and disposing of specialized chemical reagents like 2,5-Dichlorophenylhydrazine requires more than just following a checklist; it demands a deep understanding of the compound's properties and the chemical principles that govern its safe neutralization and disposal. This guide is designed to provide you, our trusted research partners, with the essential, in-depth knowledge to manage this compound waste safely, effectively, and in compliance with regulatory standards.
Hazard Profile: Understanding the "Why" Behind the Procedure
This compound is a substituted aromatic hydrazine, a class of compounds known for its reactivity and potential biological effects. A thorough understanding of its hazards is the foundation of safe handling and disposal. The compound is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Its primary dangers are summarized below.
| Hazard Classification | Description | Rationale for Disposal Concerns |
| Acute Toxicity | Toxic if swallowed and harmful in contact with skin or if inhaled[1][2]. | Direct exposure during handling and disposal can lead to severe health consequences. Procedures must minimize direct contact, dust generation, and vapor inhalation. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation[1][2]. | Spills and splashes pose a significant risk of chemical burns and eye damage. Immediate and proper first aid, along with appropriate PPE, is critical. |
| Respiratory Irritation | May cause respiratory irritation[1][2]. | The solid can form dust, which, if inhaled, can irritate the respiratory tract. All handling should be done in well-ventilated areas, preferably a fume hood. |
| Combustible Dust | As a fine powder, it may form combustible dust concentrations in air[1][2]. | Improper handling, such as creating dust clouds near ignition sources, can lead to a fire or explosion hazard. |
| Environmental Hazard | While specific data is limited, hydrazine derivatives are known to be hazardous to aquatic life. Spills and improper disposal must be prevented to avoid environmental contamination[3]. | Disposal methods must ensure the compound does not enter sewer systems or waterways[3][4]. |
Core Principles for Managing this compound Waste
Effective disposal is a systematic process. Before proceeding to specific protocols, it's crucial to embrace these core principles:
-
Waste Minimization: The first step in any disposal plan is to minimize the generation of waste. Plan experiments to use the minimum amount of reagent necessary.
-
Segregation: Never mix this compound waste with other waste streams unless it is part of a specific, validated neutralization protocol. Keep it in a dedicated, clearly labeled, and sealed waste container.
-
Characterization: The waste must be accurately characterized. Is it pure, unused compound? Is it a dilute solution in a specific solvent? Is it contaminated with other reagents? The disposal route depends heavily on this characterization.
Disposal Route Selection: A Decision-Based Workflow
The appropriate disposal method for this compound depends on its form and concentration. The following workflow provides a logical path for selecting the correct procedure.
Caption: Decision workflow for this compound waste disposal.
Detailed Disposal Protocols
Protocol 1: High-Temperature Incineration (For Solid Waste)
Incineration is the preferred method for the disposal of solid this compound and concentrated residues. The high temperatures and controlled conditions are necessary to break down the chlorinated aromatic structure completely.
Causality: Hydrazine and its derivatives are classified as hazardous wastes by the EPA[5]. The incineration of chlorinated organic compounds effectively destroys the parent molecule, but it must be done in specialized facilities[6]. Incomplete combustion can lead to the formation of highly toxic byproducts such as dioxins and furans[7]. Therefore, disposal must be handled by a licensed hazardous waste management company equipped with high-temperature incinerators that have after-burners and scrubbers to neutralize acidic gases like hydrogen chloride[3].
Step-by-Step Procedure:
-
Collection: Carefully sweep up solid this compound, avoiding dust formation[1][2]. Use non-sparking tools.
-
Packaging: Place the waste into a designated, robust, and sealable container. A polyethylene or glass container is suitable.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound" and include the date and any known contaminants.
-
Storage: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials (e.g., strong oxidizing agents) and sources of ignition[2]. Ensure the storage area complies with institutional and local regulations.
-
Disposal: Arrange for pickup by a licensed professional waste disposal service. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately[8].
Protocol 2: Chemical Treatment via Oxidation (For Dilute Aqueous Solutions & Spills)
For dilute aqueous solutions (<5%) or for neutralizing spills, chemical oxidation is an effective method. This process converts the hydrazine moiety into less harmful substances like nitrogen gas, water, and chloride salts[4]. The primary reagents for this are sodium hypochlorite (bleach) or calcium hypochlorite.
Causality: The reaction between hypochlorite and the hydrazine group is an oxidation-reduction reaction. The hypochlorite acts as a strong oxidizing agent, breaking down the hydrazine to nitrogen gas. This is a highly exothermic reaction, which is why it is critical to work with dilute solutions to control heat generation[4][9].
Step-by-Step Procedure:
-
Preparation: Ensure the procedure is conducted in a chemical fume hood. Wear the appropriate PPE (see Table 2).
-
Dilution: If treating a prepared solution, ensure the concentration of this compound is less than 5%. If it is more concentrated, slowly dilute it with cold water in a large vessel to dissipate heat.
-
Neutralization:
-
Prepare a dilute solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) or calcium hypochlorite[4][5].
-
Slowly and with constant stirring, add the hypochlorite solution to the dilute hydrazine solution. A mole ratio of at least 2:1 (hypochlorite to hydrazine) is recommended to ensure complete destruction.
-
Monitor the temperature of the reaction. If it begins to rise rapidly, slow the addition rate and/or place the reaction vessel in an ice bath.
-
-
Verification: After the addition is complete, continue stirring for at least one hour. Test the solution for the presence of residual hydrazine using appropriate test strips or analytical methods. If hydrazine is still present, add more hypochlorite solution.
-
Final Disposal: Once the hydrazine is completely destroyed, the resulting solution can typically be neutralized with a suitable acid or base to a pH between 6 and 8 and then disposed of down the drain with copious amounts of water, in accordance with local regulations[3]. Always consult your institution's environmental health and safety (EHS) office before discharging any treated chemical waste.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound in any form.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield[1][8]. | Protects against splashes and dust, preventing serious eye irritation[2]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron[1][10]. | Prevents skin contact, which can cause irritation and harmful systemic effects[2]. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P95) is required[1][8]. | Prevents inhalation of dust, which can cause respiratory irritation[2]. |
Emergency Procedures for Spills
Accidents happen. A clear, rehearsed spill response plan is essential.
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel[10][11].
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so[10].
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Table 2[11].
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit[10][12]. For solid spills, cover with a plastic sheet to prevent dust from becoming airborne.
-
Clean-Up:
-
Decontaminate: Clean the spill area with soap and water[13].
-
Dispose: All contaminated materials (absorbent, gloves, clothing) must be disposed of as hazardous waste[10].
By integrating these principles and protocols into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure the responsible stewardship of chemical reagents.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Hydrazine (HSG 56, 1991) [inchem.org]
- 4. arxada.com [arxada.com]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 7. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. activeagriscience.com [activeagriscience.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
A Comprehensive Guide to the Safe Handling of 2,5-Dichlorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of chemical reagents is the cornerstone of laboratory safety and the integrity of research. This guide provides essential, in-depth information on the safe handling of 2,5-Dichlorophenylhydrazine, a compound requiring meticulous attention to safety protocols due to its hazardous properties. As your dedicated partner in scientific advancement, we aim to furnish you with the critical knowledge necessary to mitigate risks and ensure a secure working environment.
Understanding the Hazard Profile of this compound
This compound is classified as a hazardous substance, and a thorough understanding of its potential dangers is the first step in safe handling.[1] It is crucial to recognize that this compound is toxic if swallowed , harmful in contact with skin or if inhaled , and can cause skin and serious eye irritation .[1][2] Additionally, it may lead to respiratory irritation .[1][2] A notable physical hazard is its potential to form combustible dust concentrations in air , which necessitates precautions to prevent dust accumulation and ignition sources.[1][2]
Signal Word: Danger[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] | To protect against splashes and dust particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or chloroprene).[4] Gloves must be inspected before use and removed carefully to avoid skin contact.[5] | To prevent skin contact, as the substance is harmful and can cause skin irritation.[1][2] |
| Body Protection | A flame-resistant lab coat and, when splash hazards are present, a chemical-resistant apron.[4] | To protect the skin from accidental contact and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][3] | To prevent inhalation of harmful dust particles that can cause respiratory irritation.[1][2] |
Operational Plan: From Handling to Disposal
A systematic approach to handling, storage, and disposal is paramount to ensuring safety and minimizing environmental impact.
Engineering Controls and Handling Procedures
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
Handling:
-
Weighing and transferring of the solid material should be done in a manner that minimizes dust generation.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as bases.[2] The storage area should be accessible only to authorized personnel.[7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and further contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably with exhaust ventilation.[6]
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: Use an inert absorbent material like sand or vermiculite to contain the spill and prevent it from spreading.[6]
-
Collect the Material: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1] Avoid actions that could generate dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.[6]
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[6]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste material in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure compliance.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[2]
-
Environmental Precaution: Do not allow the chemical to enter drains, sewers, or waterways.[1]
Emergency Procedures: A Rapid Response Guide
In case of accidental exposure, immediate first aid is crucial.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[2] Get medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1][2]
Visualized Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 305-15-7 Name: this compound [xixisys.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
